2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N3.3ClH/c1-9(2)5-6(3-7)4-8;;;/h6H,3-5,7-8H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFJVNLOCHXGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855689 | |
| Record name | 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936255-80-0 | |
| Record name | 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential basic properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] While specific experimental data for this compound is not extensively published, this document outlines the theoretical framework and detailed experimental protocols necessary for its thorough characterization. We delve into the determination of its acid-base properties (pKa values), solubility profile, and chemical stability. By leveraging established methodologies for polyamines and their hydrochloride salts, this guide empowers researchers to generate reliable data, ensuring the consistent quality and performance of this intermediate in drug development pipelines.
Introduction: Understanding the Core Chemistry
This compound is a polyamine, an organic compound characterized by the presence of multiple amino groups.[3] Polyamines are of significant interest in medicinal chemistry due to their biological activity and their role as versatile building blocks in the synthesis of complex molecules.[3] The subject compound, with its combination of primary and tertiary amine functionalities, presents a unique chemical profile. As a trihydrochloride salt, its basic properties are of paramount importance for its handling, formulation, and reactivity.
This guide will provide a robust framework for the characterization of its fundamental basic properties, focusing on the "why" behind the experimental choices to ensure a deep understanding of the molecule's behavior.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use.
| Property | Value/Information | Source |
| CAS Number | 936255-80-0 | [4][5][6][7] |
| Molecular Formula | C₆H₂₀Cl₃N₃ | [6] |
| Molecular Weight | 240.6 g/mol | [5][6] |
| Appearance | White crystalline solid (inferred from similar compounds) | [3] |
| Chemical Stability | Stable under recommended storage conditions. | [4] |
Acid-Base Properties: The pKa Values
The extent of ionization of a polyamine is a critical factor in its interactions and reactivity.[8][9] The pKa value, the pH at which a functional group is 50% ionized, governs the charge state of the molecule in a given environment.[8][9] For a polyamine like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, which has multiple ionizable centers, there will be a distinct pKa value for each amine group.[8][9]
Theoretical Considerations
The basicity of the amine groups in the target molecule will be influenced by their chemical environment. The two primary amines are expected to have similar pKa values, while the tertiary amine's pKa will be distinct. Inductive effects from the alkyl backbone and electrostatic interactions between the protonated amino groups will modulate these values.
Experimental Determination of pKa
Two primary methods are recommended for the accurate determination of the pKa values of polyamines: potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
This classical method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.[10][11] The inflection points in the resulting titration curve correspond to the pKa values.[12]
Experimental Protocol: Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH.
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the expected equivalence points.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa values are determined from the pH at the half-equivalence points.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.[12]
-
Diagram: Potentiometric Titration Workflow
Caption: Logical relationship in pKa determination via ¹H NMR.
Solubility Profile
The solubility of this compound in various solvents is a critical parameter for its purification, handling, and use in subsequent reaction steps. As an amine hydrochloride salt, it is expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. [13]
Experimental Determination of Solubility
The isothermal equilibrium method is a reliable technique for determining solubility. [13] Experimental Protocol: Isothermal Equilibrium Solubility
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, dichloromethane, acetone).
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. [13]3. Sample Collection and Analysis:
-
Allow the solids to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.
-
Dilute the filtered sample with a suitable solvent.
-
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC or a suitable titration method.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. [13]
Solvent Expected Solubility Rationale Water High Polar protic solvent, capable of solvating the ammonium cations and chloride anions. [3] Methanol/Ethanol Moderate to High Polar protic solvents that can also solvate the ionic species. Dichloromethane Low Nonpolar aprotic solvent, poor at solvating ions. Acetone Low to Moderate Polar aprotic solvent, less effective at solvating ions than protic solvents. | Diethyl Ether | Very Low | Nonpolar aprotic solvent. |
Stability Studies
As a drug intermediate, the stability of this compound under various conditions is crucial to ensure its quality and purity over time. [14][15][16][17]Stability studies are designed to evaluate the influence of environmental factors such as temperature, humidity, and light. [17]
Protocol for Stability Assessment
A comprehensive stability study involves long-term and accelerated testing. [14][16] Experimental Protocol: Stability Study
-
Sample Packaging: Place accurately weighed samples of the compound in appropriate containers that mimic the intended storage packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Photostability: Expose samples to a controlled light source.
-
-
Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).
-
Analytical Testing: Analyze the pulled samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the compound's purity, typically by HPLC.
-
Degradation Products: Identification and quantification of any impurities that may have formed.
-
-
Data Evaluation: Evaluate the data to determine the shelf-life and recommend appropriate storage conditions.
Diagram: Stability Study Decision Tree
Caption: Decision workflow for a pharmaceutical intermediate stability study.
Conclusion
While published data on the basic properties of this compound is limited, this guide provides the necessary theoretical background and detailed experimental protocols for its comprehensive characterization. The determination of its pKa values, solubility profile, and stability are essential for its successful implementation in drug development. By following the methodologies outlined herein, researchers can generate the critical data needed to ensure the quality, safety, and efficacy of this important pharmaceutical intermediate.
References
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An In-Depth Technical Guide to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, with CAS number 936255-80-0, is a unique branched-chain polyamine that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery.[1] Its structure, featuring a combination of primary and tertiary amine functionalities, offers a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and explores its potential applications, with a focus on the design of new antimicrobial compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 936255-80-0 | [2] |
| Molecular Formula | C6H20Cl3N3 | [1] |
| Molecular Weight | 240.60 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | N/A |
| Solubility | Soluble in water | [3] |
Safety Information:
The Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps starting from commercially available precursors:
-
Step 1: Michael Addition. The synthesis commences with the Michael addition of N,N-dimethyl-1,3-propanediamine to a protected nitroethylene derivative. This reaction constructs the carbon backbone of the target molecule.
-
Step 2: Reduction. The intermediate from the Michael addition is then subjected to a reduction step to convert the nitro group into a primary amine and remove any protecting groups.
// Reactants reactant1 [label="N,N-dimethyl-1,3-propanediamine"]; reactant2 [label="Protected Nitroethylene"];
// Intermediate intermediate [label="Michael Adduct Intermediate"];
// Product product [label="2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine"]; final_product [label="this compound"];
// Reaction Steps reactant1 -> intermediate [label="Michael Addition"]; reactant2 -> intermediate; intermediate -> product [label="Reduction (e.g., H2/Raney Ni)"]; product -> final_product [label="HCl addition"]; }
Figure 1: Proposed synthetic pathway for this compound.Detailed Experimental Protocol
Step 1: Synthesis of the Michael Adduct Intermediate
-
Reaction Setup: To a solution of N,N-dimethyl-1,3-propanediamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF in a round-bottom flask, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Addition of Nitroalkene: Slowly add a solution of a protected nitroethylene derivative (e.g., 2-nitro-1-(phenylsulfonyl)ethene) (1.05 eq) in the same solvent to the reaction mixture at 0 °C. The use of a protected nitroalkene can improve the stability and reactivity of the Michael acceptor.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Michael Adduct to the Final Product
-
Reaction Setup: Dissolve the purified Michael adduct intermediate in a protic solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 50 psi) in a Parr hydrogenation apparatus.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the reduction is complete.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the free base of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine.
-
Salt Formation: Dissolve the free base in a minimal amount of a suitable solvent like methanol or isopropanol and add a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the trihydrochloride salt. The resulting solid can be collected by filtration and dried under vacuum.
Analytical Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity. This would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Applications in Drug Discovery
Branched-chain polyamines are of significant interest in medicinal chemistry due to their ability to interact with biological macromolecules and their potential to serve as scaffolds for the development of drugs with a variety of therapeutic applications.[4][8][9]
Antimicrobial Agents
The increasing threat of antibiotic-resistant bacteria necessitates the development of new classes of antimicrobial agents. Polyamines and their synthetic analogs have shown promise in this area.[4] The multiple protonated amine groups at physiological pH allow these molecules to interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death.
Hypothetical Application Workflow:
The primary amine groups of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine can be readily functionalized to create novel polyamine-based antimicrobial agents. For example, it can be used as a core to synthesize dimeric polyamine structures, which have been shown to possess enhanced antimicrobial activity.[4]
// Reactants start [label="2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine"]; linker [label="Dicarboxylic Acid Linker\n(e.g., succinic anhydride)"];
// Intermediate intermediate [label="Mono-acylated Intermediate"];
// Product product [label="Dimeric Polyamine Antimicrobial Agent"];
// Reaction Steps start -> intermediate [label="Acylation"]; linker -> intermediate; intermediate -> product [label="Coupling with another\npolyamine molecule"]; }
Figure 2: Hypothetical synthesis of a dimeric polyamine antimicrobial agent.This workflow involves the initial acylation of one of the primary amines with a dicarboxylic acid linker, followed by a coupling reaction with another molecule of the same or a different polyamine. This strategy allows for the creation of a library of compounds with varying linker lengths and polyamine head groups, which can be screened for antimicrobial activity against a panel of pathogenic bacteria.
Gene Delivery Vectors
The cationic nature of polyamines allows them to effectively condense negatively charged DNA and RNA, making them attractive candidates for non-viral gene delivery vectors.[10] The branched structure of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine could provide a compact and efficient means of packaging nucleic acids for delivery into cells. Further derivatization could be explored to enhance biocompatibility and targeting capabilities.
Building Blocks for Anticancer and Neuroprotective Agents
Polyamines play a crucial role in cell growth and proliferation, and their metabolism is often dysregulated in cancer cells.[9] This has led to the development of polyamine analogs as anticancer agents. Additionally, certain polyamine derivatives have shown neuroprotective effects. The unique structure of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine makes it a potential building block for the synthesis of novel compounds to be investigated in these therapeutic areas.[3]
Conclusion
This compound is a promising chemical intermediate with significant potential in drug discovery and development. Its branched polyamine structure provides a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the fight against antimicrobial resistance. The proposed synthetic route, based on well-established chemical principles, offers a practical approach to accessing this valuable building block. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its therapeutic potential.
References
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Gonzalez, D., et al. (2022). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 27(13), 4242. [Link]
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An In-Depth Technical Guide to Understanding the Mechanism of Action of Novel Polyamine Analogues Derived from 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is primarily recognized as a synthetic intermediate, its structural resemblance to endogenous polyamines suggests its significant potential as a scaffold for developing novel therapeutic agents. This guide pivots from a direct analysis of the intermediate—for which mechanistic data is not publicly available—to a more instructive exploration of the broader class of compounds it represents: polyamine analogues. We delve into the critical roles of natural polyamines in cellular homeostasis and disease, establishing the rationale for targeting their metabolism and function. This document provides a comprehensive overview of the established mechanisms of action for cytotoxic polyamine analogues and, most critically, outlines a robust, multi-faceted experimental workflow for elucidating the precise mechanism of action of a novel compound derived from this promising scaffold. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical experimental strategies required to advance novel polyamine-based therapeutics from concept to preclinical validation.
Introduction: The Therapeutic Potential of Polyamine Analogues
The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous, polycationic molecules essential for a multitude of fundamental cellular processes.[1][2][3][4] Their functions are diverse, ranging from the regulation of gene expression and translation to modulating ion channel activity and promoting cell proliferation and differentiation.[1][4][5] Polyamines achieve this by interacting with anionic macromolecules like DNA, RNA, and proteins, thereby influencing their structure and function.[4][6]
Given their indispensable role in cell growth, the polyamine metabolic pathway is frequently dysregulated in pathological conditions characterized by rapid proliferation, most notably cancer.[2][6][7] Tumorous cells often exhibit elevated levels of polyamines, making the polyamine pathway an attractive target for therapeutic intervention.[7][8][9] This has led to the development of polyamine analogues, synthetic molecules designed to interfere with the function of their natural counterparts.[8][9][10] The compound this compound serves as a key building block for creating such analogues.
Polyamine analogues can exert their effects through several recognized mechanisms:
-
Competitive Uptake: They enter cells via the polyamine transport system, competing with natural polyamines.[8]
-
Metabolic Disruption: They can induce feedback mechanisms that downregulate key biosynthetic enzymes, such as ornithine decarboxylase (ODC), and upregulate catabolic enzymes, leading to the depletion of natural polyamine pools.[6][10]
-
Functional Mimicry without Efficacy: They can displace natural polyamines from their binding sites on macromolecules but fail to perform the same essential functions, acting as functional antagonists.[8][11]
This guide will first explore the established functions of natural polyamines and the general mechanisms of their synthetic analogues. The subsequent, primary focus will be a detailed, practical framework for elucidating the specific mechanism of action of a novel therapeutic candidate derived from the this compound scaffold.
The Polyamine System: A Critical Regulator of Cellular Function
The intracellular concentration of polyamines is tightly controlled through a complex interplay of biosynthesis, catabolism, and transport. Understanding this system is fundamental to appreciating how polyamine analogues can effectively disrupt it.
| Process | Key Enzymes/Components | Function | Relevance to Cancer |
| Biosynthesis | Ornithine Decarboxylase (ODC), S-adenosylmethionine Decarboxylase (AdoMetDC) | ODC is the rate-limiting enzyme that initiates polyamine synthesis.[3] | ODC is a well-documented oncogene, often overexpressed in cancer, leading to elevated polyamine levels that sustain tumor growth.[6][7] |
| Catabolism | Spermidine/spermine N1-acetyltransferase (SSAT), Polyamine Oxidase (PAO) | SSAT acetylates polyamines, marking them for export or for oxidation by PAO. | Increased catabolism can lead to oxidative stress through the production of reactive oxygen species (ROS) by PAO.[2] |
| Transport | Polyamine Transport System (PTS) | A high-affinity transport system responsible for the uptake of extracellular polyamines. | Cancer cells often have a highly active PTS to satisfy their high demand for polyamines.[8] |
Caption: Key regulatory points in the polyamine metabolic pathway.
A Framework for Elucidating the Mechanism of Action of a Novel Polyamine Analogue
Once a novel compound is synthesized from this compound, a systematic and multi-pronged approach is required to determine its mechanism of action (MoA). This process begins with broad phenotypic screening and progressively narrows down to specific molecular target identification and validation.
Caption: High-level workflow for MoA determination.
Phase 1: Phenotypic Screening and Initial Profiling
The initial step is to characterize the compound's biological effects at a cellular level.
Objective: To determine the compound's potency, selectivity, and overall cellular impact.
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Selection: Choose a panel of cancer cell lines with known genetic backgrounds, including those known to be sensitive or resistant to other polyamine-targeting agents. Include a non-cancerous cell line to assess cytotoxicity.
-
Assay Setup: Plate cells in 96- or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the novel analogue (e.g., from 1 nM to 100 µM) for 72 hours.
-
Viability Measurement: Use a metabolic assay (e.g., CellTiter-Glo®) or a dye-based assay (e.g., AlamarBlue™) to quantify cell viability.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Causality and Interpretation: A low IC50 value in cancer cell lines, particularly those with known dysregulation of the polyamine pathway (e.g., high MYC expression), compared to non-cancerous cells suggests on-target activity.[6] This initial screen helps prioritize sensitive cell lines for deeper mechanistic studies.
Phase 2: Unbiased Target Identification
If the compound shows promising activity, the next crucial step is to identify its direct molecular target(s). This moves beyond observing what the compound does to understanding how it does it.
Objective: To identify the specific protein(s) that the compound physically binds to within the cell.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm target engagement in a cellular environment.[12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[12][13][14]
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells (e.g., a sensitive cancer cell line from Phase 1) with the compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).[15]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.
-
Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction using Western blotting or, for a proteome-wide approach, mass spectrometry (MS).[13][16]
-
Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated sample indicates direct binding and stabilization of the target protein.[12]
Method 2: Affinity Chromatography (e.g., Kinobeads)
This chemical proteomics approach uses immobilized ligands to capture binding proteins from a cell lysate.[17][18][19] For a novel compound, it can be "baited" and immobilized on beads to pull down its interacting partners.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a version of the novel analogue with a linker arm suitable for attachment to affinity beads.
-
Lysate Preparation: Prepare a protein lysate from a sensitive cell line.
-
Competitive Binding: Incubate the lysate with the "baited" beads in the presence or absence of an excess of the free, unmodified compound (as a competitor).
-
Elution and Digestion: Wash the beads to remove non-specific binders, then elute the specifically bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Identify and quantify the eluted proteins using liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Proteins that are significantly less abundant in the "competitor" sample are considered specific binding partners of the novel analogue.
Caption: Workflow for Target Identification.
Phase 3: Target Validation and Pathway Analysis
Identifying a binding partner is not sufficient; it is essential to prove that engagement of this target is responsible for the compound's observed anti-proliferative effects.
Objective: To confirm that the putative target is the functionally relevant target and to understand the downstream cellular consequences of its modulation.
Experimental Protocol: Genetic Target Validation
-
Target Knockdown/Knockout: Use RNA interference (siRNA) or CRISPR/Cas9 technology to reduce or eliminate the expression of the putative target protein in a sensitive cell line.
-
Phenotypic Rescue/Resistance: Treat the modified cells with the novel analogue and measure cell viability (as in Phase 1).
-
Interpretation:
-
Resistance: If the cells with reduced target expression become significantly less sensitive to the compound (i.e., a higher IC50), it provides strong evidence that the protein is the correct target.
-
Sensitization: If knocking down the target mimics the effect of the drug, this also validates the target's role in the pathway.
-
Experimental Protocol: Downstream Pathway Analysis
-
Hypothesis-Driven Analysis: Based on the identity of the validated target, analyze the downstream signaling pathways. For example, if the target is an enzyme in the polyamine pathway like SSAT, measure its activity and the levels of intracellular polyamines using HPLC.
-
Global 'Omics' Analysis: Perform transcriptomics (RNA-seq) or proteomics on cells treated with the compound to get an unbiased view of the global changes in gene and protein expression. This can reveal the affected cellular pathways and confirm the expected downstream effects of modulating the validated target.
Conclusion
The structural motif of this compound positions it as a valuable starting point for the synthesis of novel polyamine analogues with therapeutic potential. While the mechanism of action for any new derivative is initially unknown, a systematic and rigorous investigational cascade can successfully elucidate it. By progressing from broad phenotypic assays to specific, unbiased target identification techniques like CETSA and affinity chromatography, and culminating in genetic and biochemical validation, researchers can build a comprehensive and self-validating profile of a compound's activity. This structured approach, grounded in established scientific principles, is essential for de-risking drug development and efficiently advancing promising new chemical entities toward preclinical and clinical evaluation.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine Trihydrochloride
Introduction
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is a polyamine compound of significant interest to researchers in drug development and chemical synthesis.[1][2] As a trifunctional molecule, its unique structural characteristics—possessing one primary, one secondary (within the propane backbone), and one tertiary amine—confer a complex acid-base chemistry and a high potential for forming multiple ionic interactions. This guide provides a comprehensive overview of its core physicochemical properties, outlines detailed protocols for its empirical characterization, and offers insights into its handling and stability. While experimental data for this specific molecule is limited in public literature, this document synthesizes available information with established principles for analogous polyamine hydrochlorides to provide a robust framework for its study.[3]
Chemical Identity and Structure
The structural integrity of a molecule is the foundation of its chemical behavior. The trihydrochloride salt form ensures that all three nitrogen centers are protonated, rendering the molecule highly polar and water-soluble.
Caption: Workflow for determining aqueous solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a series of glass vials.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of deionized water to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the polyamine. A common method is pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [4][5]A calibration curve prepared from standards of known concentration must be used for accurate quantification.
Protocol for pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a classic and reliable method for determining the pKa values of ionizable groups. [6][7]By monitoring the pH of a solution as a titrant of known concentration is added, a titration curve is generated. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated forms of an amine group are equal. For a polyprotic acid like this trihydrochloride, multiple inflection points are expected.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 20-40 µmoles) and dissolve it in a known volume of deionized, CO₂-free water. [8]2. Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter with a suitable electrode to monitor the pH.
-
Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by analyzing the first derivative of the titration curve, where the equivalence points appear as peaks.
Protocol for Thermal Stability Analysis by TGA
Rationale: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. [9]This is invaluable for determining the thermal stability and decomposition profile of a compound. For a hydrochloride salt, TGA can reveal the loss of associated water, the sublimation or decomposition of the compound, and the temperature at which it loses HCl.
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA instrument.
-
Temperature Program: Heat the sample under a controlled atmosphere (typically inert, like nitrogen, to prevent oxidation) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 400°C).
-
Data Collection: Record the mass of the sample as a function of temperature.
-
Data Analysis: The resulting thermogram (mass vs. temperature) will show distinct steps corresponding to mass loss events. The onset temperature of decomposition is a key indicator of thermal stability.
Predicted Spectroscopic Data
-
¹H NMR (in D₂O): The spectrum is expected to show complex multiplets for the methylene (-CH₂-) and methine (-CH-) protons of the propane backbone. A singlet corresponding to the two methyl groups (-N(CH₃)₂) on the tertiary amine will be present. The protons attached to the nitrogen atoms will exchange with D₂O and will likely not be visible.
-
¹³C NMR (in D₂O): The spectrum should display distinct signals for each of the unique carbon atoms: the two carbons of the N-dimethyl group, the three carbons of the propane backbone, and the carbon of the aminomethyl group.
-
FT-IR (ATR): The spectrum of the solid will be dominated by broad bands in the 2400-3000 cm⁻¹ region, characteristic of N⁺-H stretching vibrations in ammonium salts. N-H bending vibrations are expected around 1500-1600 cm⁻¹. C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry (ESI+): In positive ion mode Electrospray Ionization Mass Spectrometry, the most prominent ion observed would likely be the [M+H]⁺ ion of the free base (C₆H₁₇N₃), corresponding to a monoprotonated molecule. Fragments corresponding to the loss of amine groups may also be observed.
Conclusion
This compound is a highly functionalized polyamine salt with significant potential in various research applications. While publicly available data on its specific physicochemical properties are scarce, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can empirically determine its solubility, pKa, thermal stability, and spectroscopic profile, enabling its effective and safe use in the laboratory.
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An In-depth Technical Guide to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride as a Putative Polyamine Analog for Cancer Research
Foreword: The Rationale for Targeting Polyamine Metabolism in Oncology
The polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival.[1][2][3][4] Their roles are so fundamental that dysregulation of their metabolism is a hallmark of numerous cancers, where elevated polyamine levels are often necessary to sustain rapid tumor growth and progression.[1][5][6] This dependency makes the polyamine metabolic pathway a compelling target for therapeutic intervention.[1][7][8] While early efforts focused on inhibiting biosynthetic enzymes, such as with α-difluoromethylornithine (DFMO), compensatory mechanisms in cancer cells have limited their efficacy as standalone treatments.[9] This has led to the development of polyamine analogs, synthetic molecules designed to exploit and disrupt the finely tuned polyamine homeostasis in cancer cells.[9] These analogs can act as antimetabolites or mimetics, interfering with polyamine synthesis, uptake, and function, ultimately leading to cytostasis or cytotoxicity.[9] This guide focuses on a specific, unsymmetrically substituted polyamine analog, 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, as a case study to explore the synthesis, proposed mechanisms of action, and a comprehensive framework for its preclinical evaluation.
Compound Profile: this compound
While not extensively characterized in the scientific literature, the structure of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine suggests its potential as a polyamine analog. Its design, featuring a branched-chain backbone and an unsymmetrical substitution pattern with a dimethylated tertiary amine, is a departure from the linear structure of natural polyamines. This structural uniqueness is hypothesized to be key to its potential anticancer activity.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H20Cl3N3 |
| Molecular Weight | 244.61 g/mol |
| CAS Number | 936255-80-0 |
| Canonical SMILES | CN(C)CC(CN)CN.Cl.Cl.Cl |
| Structure | ![]() |
Note: The image is a representative 2D structure of the parent amine.
Proposed Synthesis Pathway
The synthesis of unsymmetrical polyamine analogs is a well-established field of medicinal chemistry.[10][11][12][13] A plausible synthetic route for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine could be envisioned through a multi-step process involving protected amine intermediates. A generalized workflow is proposed below.
Caption: A generalized synthetic workflow for the preparation of unsymmetrical polyamine analogs.
This approach offers the flexibility to introduce various functional groups, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.[14][15][16]
Proposed Mechanisms of Action
Based on the extensive research on other polyamine analogs, this compound is likely to exert its anticancer effects through a multi-pronged attack on polyamine homeostasis.[17]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
For cell cycle analysis, treated cells can be fixed, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [18][19][20]
Quantification of Intracellular Polyamines
A key validation of the proposed mechanism is to measure the levels of intracellular polyamines following treatment with the analog. High-performance liquid chromatography (HPLC) is the gold standard for this analysis.
Experimental Protocol: HPLC Analysis of Polyamines
-
Cell Lysis: After treatment, lyse a known number of cells in perchloric acid. [21]2. Derivatization: Derivatize the polyamines in the supernatant with an agent like dansyl chloride or o-phthalaldehyde (OPA) to make them fluorescent. [21][22][23][24][25]3. HPLC Separation: Separate the derivatized polyamines on a reverse-phase C18 column.
-
Fluorescence Detection: Detect the separated polyamines using a fluorescence detector.
-
Quantification: Quantify the amounts of putrescine, spermidine, and spermine by comparing their peak areas to those of known standards.
This method will confirm whether the analog effectively depletes the natural polyamine pools, a crucial aspect of its intended mechanism of action.
Concluding Remarks and Future Directions
This compound represents a promising scaffold for the development of a new class of anticancer agents targeting polyamine metabolism. Its unique structure warrants a thorough investigation following the preclinical framework outlined in this guide. Future studies should focus on establishing a clear structure-activity relationship by synthesizing and testing related analogs. [12][26][27]Furthermore, successful in vitro findings should be followed by in vivo studies in animal models of cancer to evaluate efficacy, pharmacokinetics, and toxicity. The ultimate goal is to develop polyamine analogs that are not only potent but also selective for cancer cells, minimizing off-target effects. [28][29]The continued exploration of novel polyamine analogs holds significant promise for the future of oncology drug development.
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Saab, N. H., et al. (1993). Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Journal of Medicinal Chemistry, 36(20), 2998-3004. [Link]
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Bergeron, R. J., et al. (1997). A Comparison of Structure−Activity Relationships between Spermidine and Spermine Analogue Antineoplastics. Journal of Medicinal Chemistry, 40(10), 1475-1494. [Link]
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Thomas, T. J., & Thomas, T. (2003). Development of polyamine analogs as cancer therapeutic agents. Anti-Cancer Drugs, 14(2), 105-112. [Link]
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An In-Depth Technical Guide to the Biological Activity of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride: A Polyamine Analog with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The polyamine metabolic pathway, essential for cellular proliferation and differentiation, is a validated and compelling target in oncology. Natural polyamines, such as putrescine, spermidine, and spermine, are frequently dysregulated in cancer, with elevated levels correlating with tumor growth and progression. This has spurred the development of synthetic polyamine analogs designed to interfere with polyamine homeostasis and exert anti-neoplastic effects. This technical guide provides a comprehensive overview of the potential biological activity of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a structurally intriguing polyamine analog. While direct biological data for this specific compound is limited, its unique structural features suggest it may act as a potent modulator of the polyamine pathway. This document synthesizes the current understanding of well-characterized polyamine analogs to infer the probable mechanisms of action of this compound and presents a detailed roadmap for its preclinical evaluation as a potential anticancer agent.
Introduction: The Rationale for Targeting the Polyamine Pathway
Polyamines are aliphatic cations crucial for a multitude of cellular processes, including DNA stabilization, gene transcription, and translation.[1] Cancer cells exhibit an increased demand for polyamines to sustain their rapid proliferation, making the polyamine pathway an attractive target for therapeutic intervention.[1][2] Strategies to disrupt polyamine function in cancer have primarily focused on two approaches: inhibition of polyamine biosynthesis and the development of synthetic polyamine analogs.
While inhibitors of polyamine biosynthesis, such as α-difluoromethylornithine (DFMO), have shown some clinical utility, their efficacy can be limited by compensatory mechanisms within the cancer cells.[2] Polyamine analogs, on the other hand, offer a multi-pronged approach. These synthetic compounds can compete with natural polyamines for cellular uptake, displace them from their binding sites, and modulate the activity of key enzymes in the polyamine metabolic pathway, ultimately leading to cytostasis or apoptosis.[2][3]
This compound is a synthetic polyamine with a unique substitution pattern that distinguishes it from extensively studied linear analogs. Its potential to interact with the polyamine pathway and exert biological activity, particularly in the context of cancer, warrants a thorough investigation. This guide will, therefore, focus on the inferred biological activity of this compound based on the established pharmacology of other polyamine analogs and will propose a comprehensive experimental framework for its characterization.
Inferred Mechanisms of Action: A Multi-faceted Approach to Disrupting Polyamine Homeostasis
Based on the extensive research on other polyamine analogs, particularly spermine derivatives, the biological activity of this compound is likely to be multifaceted.[1][2][3] The primary mechanism is expected to be the disruption of polyamine homeostasis through a combination of effects on polyamine biosynthesis, catabolism, and transport.
Interference with Polyamine Biosynthesis
A key mechanism of action for many polyamine analogs is the feedback inhibition of the rate-limiting enzymes in the polyamine biosynthetic pathway: ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[3][4] Upon cellular uptake, this compound may mimic the feedback regulation exerted by natural polyamines, leading to a downregulation of ODC and AdoMetDC activity. This would result in a depletion of the intracellular pools of putrescine, spermidine, and spermine, thereby inhibiting cell proliferation.
Induction of Polyamine Catabolism
Certain polyamine analogs are potent inducers of the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT).[1][3] The induction of SSAT leads to the acetylation of spermine and spermidine, which are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (PAO). This process not only depletes the natural polyamine pools but can also lead to the production of cytotoxic byproducts, such as hydrogen peroxide and reactive aldehydes, which can contribute to apoptosis. The unique structure of this compound may favor its interaction with the regulatory elements that control SSAT expression.
Competition for Cellular Uptake
Polyamine analogs enter cells via the polyamine transport system.[3] this compound is expected to compete with natural polyamines for uptake, further contributing to the depletion of intracellular polyamine levels.
Caption: Inferred mechanisms of action of the polyamine analog.
Proposed Preclinical Research and Experimental Protocols
A systematic and rigorous preclinical evaluation is necessary to elucidate the biological activity of this compound. The following experimental workflow is proposed to characterize its potential as an anticancer agent.
Caption: A stepwise approach for preclinical evaluation.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effects of this compound against a panel of human cancer cell lines.
Protocol:
-
Cell Line Panel: A diverse panel of human cancer cell lines should be used, representing different tumor types (e.g., prostate, breast, lung, colon).
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared, and cells are treated for 72-96 hours.
-
Viability Assay: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Tumor Type | Hypothetical IC50 (µM) |
| PC-3 | Prostate Cancer | 5 |
| DU145 | Prostate Cancer | 8 |
| MCF-7 | Breast Cancer | 12 |
| MDA-MB-231 | Breast Cancer | 10 |
| A549 | Lung Cancer | 15 |
| HCT116 | Colon Cancer | 7 |
Analysis of Intracellular Polyamine Levels
Objective: To determine the effect of the compound on the intracellular concentrations of putrescine, spermidine, and spermine.
Protocol:
-
Cell Treatment: Cancer cells are treated with the compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Cell Lysis and Extraction: Cells are harvested, and polyamines are extracted using perchloric acid.
-
Derivatization: The extracted polyamines are derivatized with dansyl chloride.
-
HPLC Analysis: The derivatized polyamines are separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Changes in the levels of each polyamine are calculated relative to untreated control cells.
Enzyme Activity Assays
Objective: To measure the effect of the compound on the activity of ODC and SSAT.
Protocol for ODC Activity:
-
Cell Lysate Preparation: Cells treated with the compound are lysed to obtain a cytosolic extract.
-
ODC Assay: The assay measures the release of 14CO2 from L-[1-14C]ornithine.
-
Data Analysis: ODC activity is expressed as pmol of CO2 released per mg of protein per hour.
Protocol for SSAT Activity:
-
Cell Lysate Preparation: Similar to the ODC assay.
-
SSAT Assay: The assay measures the transfer of the acetyl group from [1-14C]acetyl-CoA to spermidine.
-
Data Analysis: SSAT activity is expressed as pmol of N1-acetylspermidine formed per mg of protein per minute.
Apoptosis Assays
Objective: To determine if the cytotoxic effects of the compound are mediated by the induction of apoptosis.
Protocol:
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a luminogenic or fluorogenic substrate.
-
Western Blot Analysis: The expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members, cleaved PARP) are assessed by Western blotting.
In Vivo Antitumor Efficacy
Objective: To evaluate the antitumor activity and toxicity of the compound in a relevant animal model.
Protocol:
-
Xenograft Model: Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Compound Administration: Once tumors are established, mice are treated with the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Toxicity Assessment: Animal body weight and general health are monitored. At the end of the study, major organs are collected for histological analysis.
-
Pharmacodynamic Studies: Tumor and plasma samples can be collected to measure compound levels and its effects on polyamine metabolism in vivo.
Data Interpretation and Future Directions
The data generated from this comprehensive preclinical evaluation will provide critical insights into the therapeutic potential of this compound.
-
Potent in vitro cytotoxicity across a range of cancer cell lines would establish its broad-spectrum anticancer activity.
-
A significant depletion of intracellular polyamines coupled with the inhibition of ODC and induction of SSAT would confirm its mechanism of action as a modulator of the polyamine pathway.
-
The induction of apoptosis would provide a rationale for its cancer cell-killing effects.
-
In vivo tumor growth inhibition at well-tolerated doses would be a strong indicator of its potential for clinical development.
Positive outcomes from these studies would pave the way for further lead optimization to improve potency, selectivity, and pharmacokinetic properties. Subsequent IND-enabling studies would then be warranted to advance this promising polyamine analog towards clinical trials.
Conclusion
While direct biological data for this compound is currently lacking, its chemical structure strongly suggests its potential as a novel polyamine analog with anticancer activity. By leveraging the extensive knowledge of the polyamine pathway and the mechanisms of action of other polyamine analogs, this guide provides a robust framework for its preclinical evaluation. The proposed research will systematically elucidate its biological activity and determine its therapeutic potential, potentially adding a new and effective agent to the arsenal of targeted cancer therapies.
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Murray-Stewart, T., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. Molecules, 27(12), 3865. [Link]
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Introduction: The Double-Edged Sword of Polyamines in Cellular Proliferation and Oncology
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An In-depth Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine Trihydrochloride
Foreword: The Significance of Branched Polyamines in Modern Drug Discovery
Branched polyamines represent a fascinating and increasingly important class of molecules in the landscape of drug development and biomedical research. Their unique structural architecture, characterized by a central branching point and multiple amine functionalities, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. Unlike their linear counterparts, branched polyamines offer a three-dimensional scaffold that can be precisely functionalized to interact with biological targets with high affinity and specificity. The presence of primary, secondary, and tertiary amine groups within a compact structure allows for a versatile range of interactions, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition processes.
This guide provides a comprehensive overview of the synthesis and characterization of a specific branched polyamine, 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, presented as its trihydrochloride salt. This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][2] The trihydrochloride form enhances the stability and solubility of the polyamine, making it amenable to further chemical modifications and biological screening.
We will delve into a representative synthetic route, elucidating the chemical principles that underpin each step. Furthermore, we will explore the critical analytical techniques employed to confirm the identity, purity, and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical aspects of working with branched polyamines.
Section 1: A Plausible Synthetic Pathway
While multiple synthetic strategies can be envisioned for the preparation of 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a robust and scalable approach involves a multi-step sequence starting from readily available precursors. The following proposed synthesis is based on established methodologies for the synthesis of substituted 1,3-diaminopropanes and branched polyamines.[3][4][5][6]
Retrosynthetic Analysis: Devising the Strategy
A retrosynthetic analysis of the target molecule suggests a convergent approach. The core 1,3-diamine backbone with a central quaternary carbon can be constructed through a Michael addition reaction, followed by reduction of nitrile groups to the corresponding primary amines.
Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-(Dimethylaminomethyl)malononitrile
The synthesis commences with the reaction of dimethylamine with two equivalents of acrylonitrile in a Michael addition reaction. This reaction is typically carried out in a protic solvent like ethanol or water and can be catalyzed by the amine itself.
-
Reaction: (CH₃)₂NH + 2 CH₂=CHCN → (CH₃)₂NCH(CH₂CN)₂
-
Protocol:
-
To a stirred solution of aqueous dimethylamine (40% w/w, 1.1 equivalents) in ethanol at 0-5 °C, slowly add acrylonitrile (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.
-
The resulting crude 2-(dimethylaminomethyl)malononitrile can be purified by vacuum distillation or column chromatography.
-
Step 2: Reduction of 2-(Dimethylaminomethyl)malononitrile to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine
The dinitrile intermediate is then reduced to the corresponding triamine. A common and effective method for this transformation is catalytic hydrogenation using a Raney nickel or a rhodium-on-alumina catalyst under a hydrogen atmosphere.[7][8][9][10]
-
Reaction: (CH₃)₂NCH(CH₂CN)₂ + 4 H₂ → (CH₃)₂NCH(CH₂NH₂)₂
-
Protocol:
-
In a high-pressure hydrogenation vessel, dissolve the 2-(dimethylaminomethyl)malononitrile (1.0 equivalent) in a suitable solvent such as methanol or ethanol, saturated with ammonia.
-
Add a catalytic amount of Raney nickel (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (typically 50-100 atm) and heat to 50-100 °C.
-
Maintain the reaction under vigorous stirring until the hydrogen uptake ceases.
-
Cool the reaction vessel, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine.
-
Step 3: Formation of the Trihydrochloride Salt
The final step involves the conversion of the free base to its trihydrochloride salt. This is achieved by treating a solution of the triamine with an excess of hydrochloric acid.
-
Reaction: (CH₃)₂NCH(CH₂NH₂)₂ + 3 HCl → [(CH₃)₂NH⁺CH(CH₂NH₃⁺)₂] 3Cl⁻
-
Protocol:
-
Dissolve the crude triamine in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid (3 equivalents) or pass dry hydrogen chloride gas through the solution.
-
The trihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry under vacuum to yield the final product.
-
Caption: Proposed synthetic workflow for the target compound.
Section 2: Comprehensive Characterization
Thorough characterization is paramount to confirm the successful synthesis of this compound and to assess its purity. A combination of spectroscopic and analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR Spectroscopy (in D₂O): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts will be influenced by the protonation of the amine groups.
-
A singlet for the six protons of the two methyl groups on the tertiary amine.
-
A multiplet for the methine proton at the branching point.
-
Multiplets for the four methylene protons adjacent to the primary amine groups.
-
-
¹³C NMR Spectroscopy (in D₂O): The carbon NMR spectrum will provide information about the carbon skeleton.
-
A signal for the two equivalent methyl carbons.
-
A signal for the methine carbon.
-
A signal for the two equivalent methylene carbons.
-
| Expected NMR Data | ¹H NMR (D₂O) | ¹³C NMR (D₂O) |
| Assignment | Chemical Shift (ppm) | Chemical Shift (ppm) |
| -N(CH₃)₂ | ~ 2.8 (s, 6H) | ~ 45 |
| -CH- | ~ 3.5 (m, 1H) | ~ 55 |
| -CH₂-NH₃⁺ | ~ 3.2 (m, 4H) | ~ 38 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this polar, charged molecule.
-
Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base, where M is the molecular weight of 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine. The expected m/z value would be approximately 146.15.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the trihydrochloride salt will be characterized by the presence of ammonium salt absorptions.[11][12][13][14]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (primary ammonium) | 3200-2800 (broad) |
| C-H stretch (aliphatic) | 2980-2850 |
| N-H bend (primary ammonium) | 1600-1500 |
| C-N stretch | 1250-1020 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is crucial for confirming the empirical formula of the synthesized trihydrochloride salt.
| Element | Calculated (%) for C₆H₂₀Cl₃N₃ |
| C | 28.53 |
| H | 7.98 |
| N | 16.63 |
| Cl | 42.86 |
The experimentally determined values should be within ±0.4% of the calculated values to confirm the purity of the compound.
Caption: Characterization workflow for the synthesized compound.
Section 3: Self-Validating Protocols and Trustworthiness
The reliability of any synthetic and analytical procedure hinges on its inherent self-validating nature. The protocols described herein are designed with this principle in mind.
-
Cross-Verification of Analytical Data: The data obtained from each characterization technique should be consistent and mutually supportive. For instance, the molecular formula derived from elemental analysis must correspond to the molecular weight determined by mass spectrometry. The functional groups identified by FTIR should be consistent with the structure elucidated by NMR.
-
Purity Assessment: The purity of the final compound should be assessed by multiple methods. In addition to elemental analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be employed to detect and quantify any impurities.
-
Reproducibility: The synthesis and characterization should be reproducible. Detailed documentation of all experimental parameters is crucial for ensuring that the results can be consistently replicated.
References
-
Practical Synthesis of Polyamine Succinamides and Branched Polyamines. PubMed. [Link][3][4]
-
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2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride molecular structure and formula
An In-Depth Technical Guide to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine Trihydrochloride: Molecular Structure and Formula
Introduction
This compound is a polyamine compound presented as a stable hydrochloride salt. As a drug intermediate, it serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules[1]. The specific arrangement of its primary and tertiary amine functionalities, constrained by a short propane backbone, offers a unique scaffold for creating molecules with tailored properties. This guide provides a detailed examination of its molecular formula and structure, offering insights for researchers in medicinal chemistry, organic synthesis, and materials science.
Molecular Formula and Physicochemical Properties
The fundamental identity of a chemical compound is established by its molecular formula and key physical constants. These data are essential for stoichiometric calculations, analytical characterization, and assessing purity.
Chemical Formula
The molecular formula for this compound is C6H20Cl3N3 [2][3]. This formula is derived from the neutral free base, C6H17N3, through the protonation of its three basic nitrogen atoms by three equivalents of hydrochloric acid (HCl). The "trihydrochloride" designation signifies this salt form, which is often employed to enhance the compound's stability and solubility in aqueous media.
Physicochemical Data Summary
The key identifying properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 936255-80-0 | [2][4] |
| Molecular Formula | C6H20Cl3N3 | [2][3] |
| Molecular Weight | 240.60 g/mol | [1][2] |
| Synonyms | 2-(aminomethyl)-N | [3] |
Elucidation of the Molecular Structure
The compound's systematic name, 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, precisely describes its atomic connectivity. A thorough analysis of its structure reveals the basis for its chemical reactivity and utility.
The Carbon Backbone
The core of the molecule is a propane chain, which is a three-carbon alkane. The numbering of this chain is critical for correctly placing the functional groups:
-
C1 (Carbon-1): The terminal carbon to which the dimethylamino group is attached.
-
C2 (Carbon-2): The central carbon, which is a chiral center bonded to the aminomethyl substituent.
-
C3 (Carbon-3): The other terminal carbon, bonded to a primary amino group.
Functional Group Analysis
The molecule possesses three distinct amine groups, each contributing to its overall basicity and reactivity profile:
-
N1,N1-dimethylamino Group: A tertiary amine attached to C1. In the trihydrochloride salt, this nitrogen is protonated to form a tertiary ammonium cation, -[NH(CH3)2]+. Tertiary amines are key intermediates in many organic reactions.
-
3-Amino Group: A primary amine attached to C3. This group is protonated to form a primary ammonium cation, -NH3+.
-
2-Aminomethyl Group: A primary amine attached to a methyl group, which is itself bonded to C2. This group is also protonated to form a primary ammonium cation, -CH2NH3+.
The presence of three nitrogen atoms allows the molecule to act as a tridentate ligand in coordination chemistry or as a scaffold with multiple points for synthetic modification.
The Trihydrochloride Salt Form
The "trihydrochloride" designation is of paramount importance for practical handling and application. The free base form of this polyamine is a strong base and likely an oil or low-melting solid. By converting it to the trihydrochloride salt, the following advantages are achieved:
-
Enhanced Stability: The salt form is generally more crystalline, less volatile, and less susceptible to atmospheric degradation (e.g., oxidation or reaction with CO2) than the free base.
-
Improved Solubility: The ionic nature of the ammonium chloride groups significantly increases the compound's solubility in water and other polar protic solvents, which is a crucial attribute for many pharmaceutical and biological applications.
-
Ease of Handling: Crystalline solids are typically easier to weigh, purify, and handle than their liquid or oily free-base counterparts.
Visual Representation of the Molecular Structure
A 2D diagram provides a clear visualization of the atomic connectivity and the protonated state of the molecule.
2D Structural Diagram
Caption: 2D structure of this compound.
Implications for Research and Development
The unique structural features of this molecule make it a versatile tool for scientists:
-
Scaffold for Drug Discovery: The three distinct amine groups provide multiple attachment points for building more complex molecules. Researchers can selectively functionalize these amines to explore structure-activity relationships (SAR) in drug candidates.
-
Chelating Agent: Polyamines are well-known for their ability to chelate metal ions. The spatial arrangement of the nitrogen atoms in this molecule may allow it to coordinate with various metals, suggesting potential applications in areas such as catalysis, medical imaging contrast agents, or metal ion sequestration.
-
Monomer for Polymer Synthesis: The diamine functionalities can be used in polycondensation reactions to create novel polyamides or other polymers with specific properties conferred by the pendant dimethylamino and aminomethyl groups.
Safety and Handling
According to its Safety Data Sheet (SDS), this compound presents several hazards.[4] It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[4] It may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Conclusion
This compound is a precisely defined chemical entity with the formula C6H20Cl3N3. Its structure, featuring a propane backbone substituted with three distinct protonated amine groups, provides a stable and versatile platform for chemical synthesis. Understanding its molecular structure and the properties imparted by its trihydrochloride form is essential for its effective application by researchers and drug development professionals in creating next-generation materials and therapeutics.
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Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on identifying and validating the potential therapeutic targets of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (referred to herein as 'the Compound'). Direct biological data for this specific molecule is limited, with supplier information categorizing it as a drug intermediate for research purposes.[1][2] However, its chemical structure firmly places it within the class of synthetic polyamine analogs. The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycations essential for cell proliferation, differentiation, and survival.[3][4] Their metabolism is frequently dysregulated in proliferative diseases, most notably cancer, making the polyamine pathway a compelling target for therapeutic intervention.[5][6]
This guide leverages the extensive body of knowledge on synthetic polyamine analogs to propose a logical, evidence-based framework for target discovery and validation. We will move beyond simplistic screening and outline three high-potential, mechanistically distinct therapeutic strategies that exploit the known vulnerabilities of polyamine-dependent pathologies. Each proposed strategy is accompanied by detailed, field-proven experimental protocols and the causal logic behind their design, empowering research teams to efficiently elucidate the Compound's therapeutic potential.
Introduction: The Polyamine Pathway as a Therapeutic Vulnerability
The homeostasis of intracellular polyamines is meticulously regulated through a network of biosynthesis, catabolism, and transport.[7] In numerous cancers, this regulation is hijacked to fuel relentless proliferation.[3][5] Tumor cells exhibit elevated polyamine levels, achieved by upregulating biosynthetic enzymes like ornithine decarboxylase (ODC) and downregulating catabolic enzymes.[5] This dependency creates a specific vulnerability that can be exploited by synthetic polyamine analogs.[8][9]
Unlike simple enzyme inhibitors, polyamine analogs function through a multi-pronged mechanism.[10] They typically gain entry into cells via the high-affinity polyamine transport system (PTS), which is often overactive in cancer cells.[11][12] Once inside, they can mimic natural polyamines to exert feedback inhibition on biosynthetic enzymes while simultaneously failing to perform the essential functions of their natural counterparts.[8] Critically, many potent analogs are powerful inducers of the key polyamine catabolic enzyme, spermidine/spermine N1-acetyltransferase (SSAT).[10][13] This dual action—shutting down synthesis and forcing degradation—leads to a profound depletion of natural polyamines, triggering cell cycle arrest and apoptosis.[14]
Given its structure, 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine is a prime candidate for acting through these established mechanisms. This guide will focus on validating its potential to target three core pillars of polyamine-centric cancer therapy:
-
Induction of Polyamine Catabolism via SSAT
-
Selective Cellular Uptake via the Polyamine Transport System (PTS)
-
Modulation of the Tumor Immune Microenvironment
Proposed Therapeutic Target I: Spermidine/Spermine N1-Acetyltransferase (SSAT)
Scientific Rationale: SSAT is the rate-limiting enzyme in polyamine catabolism.[15][16] Its primary function is to acetylate spermidine and spermine, marking them for either export from the cell or degradation by N1-acetylpolyamine oxidase (PAO).[13] Basal SSAT levels are typically low, but the enzyme is highly inducible at the transcriptional level by natural polyamines and, more potently, by certain synthetic analogs.[13][14] Forcing the massive induction of SSAT with a synthetic analog creates a metabolic sink, rapidly depleting intracellular spermidine and spermine pools. This leads to cytostasis and apoptosis, making SSAT a critical therapeutic target.[14][17] We hypothesize that the Compound acts as a potent SSAT inducer.
Experimental Workflow for Validating SSAT Induction
This workflow is designed to confirm if the Compound induces SSAT expression and activity, leading to the depletion of natural polyamines.
Caption: Workflow to validate the Compound as an SSAT inducer.
Detailed Experimental Protocols
Protocol 2.2.1: Quantitative Real-Time PCR (qRT-PCR) for SSAT mRNA
-
Cell Culture: Plate human non-small cell lung cancer A549 cells at a density of 2x10^5 cells/well in a 6-well plate. Allow cells to adhere overnight.
-
Treatment: Treat cells with the Compound at various concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control for 24 hours. Include a known SSAT inducer like N1,N11-diethylnorspermine (DENSpm) as a positive control.
-
RNA Extraction: Lyse cells and extract total RNA using a TRIzol-based reagent or a commercial kit following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green master mix and primers specific for human SSAT (SAT1 gene) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate the fold change in SSAT mRNA expression using the ΔΔCt method. A significant, dose-dependent increase relative to the vehicle control indicates transcriptional induction.
Protocol 2.2.2: Western Blot for SSAT Protein
-
Cell Lysis: Following treatment as in 2.2.1, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against SSAT overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against β-actin or GAPDH as a loading control.
-
Analysis: Quantify band intensity using densitometry software. A dose-dependent increase in SSAT protein confirms translation of the induced mRNA.
Protocol 2.2.3: HPLC Analysis of Intracellular Polyamines
-
Sample Preparation: After treatment, harvest and count cells. Lyse cells in perchloric acid and centrifuge to precipitate proteins.
-
Dansylation: Derivatize the polyamines in the supernatant with dansyl chloride to make them fluorescent.
-
HPLC Separation: Separate the dansylated polyamines using a reverse-phase C18 column on an HPLC system.
-
Detection & Quantification: Detect the derivatives using a fluorescence detector. Calculate the intracellular concentrations of putrescine, spermidine, and spermine by comparing peak areas to those of known standards.
-
Analysis: A significant decrease in spermidine and spermine levels, often accompanied by a transient increase in putrescine, is the expected functional outcome of SSAT induction.
| Expected Outcome | Parameter Measured | Indication |
| Dose-dependent ↑ | SSAT mRNA (qRT-PCR) | Transcriptional up-regulation of the SSAT gene. |
| Dose-dependent ↑ | SSAT Protein (Western Blot) | Increased translation of SSAT enzyme. |
| Dose-dependent ↓ | Spermidine & Spermine (HPLC) | Enhanced polyamine catabolism. |
| Dose-dependent ↓ | Cell Viability (MTT Assay) | Cytostatic or cytotoxic effect. |
Proposed Therapeutic Target II: The Polyamine Transport System (PTS)
Scientific Rationale: The PTS is a high-affinity uptake system that scavenges extracellular polyamines. Many tumor types upregulate PTS activity to satisfy their high demand for polyamines, making it an attractive "Trojan horse" delivery mechanism.[12][18] A successful polyamine analog must be recognized and efficiently transported into the target cell by the PTS.[11] Validating that the Compound utilizes the PTS is crucial for two reasons: it confirms its potential for selective accumulation in cancer cells, and it informs on potential resistance mechanisms (e.g., PTS downregulation).[19] We hypothesize the Compound is a substrate for the PTS.
Experimental Workflow for Validating PTS-Mediated Uptake
This workflow determines if the Compound's cellular entry and cytotoxic effects are dependent on a functional PTS.
Caption: Workflow for validating PTS-dependent uptake of the Compound.
Detailed Experimental Protocols
Protocol 3.2.1: Competitive Inhibition of Cytotoxicity
-
Cell Culture: Plate A549 cells (or another responsive line) in 96-well plates.
-
Determine IC50: First, determine the concentration of the Compound that inhibits cell growth by 50% (IC50) using a standard MTT assay over 72-96 hours.
-
Competition Experiment:
-
Group 1 (Control): Treat cells with the Compound at its IC50 concentration.
-
Group 2 (Competition): Pre-incubate cells for 30 minutes with a high concentration (e.g., 10 µM) of spermidine. Then, add the Compound at its IC50 concentration (in the continued presence of spermidine).
-
-
Viability Assessment: After 72-96 hours, measure cell viability using the MTT assay.
-
Analysis: If the Compound's cytotoxicity is significantly reduced in the presence of excess spermidine, it indicates competition for the same transport system. This is strong evidence that the Compound is a PTS substrate.
Protocol 3.2.2: Viability Assay in PTS-Deficient Cells
-
Cell Lines: Acquire a matched pair of cell lines: Chinese Hamster Ovary (CHO) wild-type cells and the CHO-MG mutant subline, which is deficient in polyamine transport.
-
Cell Culture: Culture both cell lines under identical conditions.
-
Treatment: Treat both CHO and CHO-MG cells with a range of concentrations of the Compound for 96 hours.
-
Viability Assessment: Measure cell viability using the MTT assay.
-
Analysis: Construct dose-response curves for both cell lines. If the CHO-MG mutant cells are significantly more resistant to the Compound (i.e., have a much higher IC50) than the wild-type CHO cells, this provides direct genetic evidence that a functional PTS is required for the Compound's activity.
| Expected Outcome | Experimental System | Indication |
| Rescued Viability | Competition with Spermidine | The Compound and natural polyamines compete for PTS uptake. |
| High Resistance | PTS-deficient mutant cells | The Compound requires a functional PTS for cellular entry and activity. |
Proposed Therapeutic Target III: Anti-Tumor Immune Response
Scientific Rationale: Recent research has revealed a profound link between polyamine metabolism and immune function.[20] Depletion of polyamines within cancer cells, such as through treatment with the ODC inhibitor DFMO, has been shown to enhance anti-tumor immune responses.[21] The proposed mechanisms include reducing the immunosuppressive capacity of myeloid-derived suppressor cells (MDSCs) and enhancing T-cell infiltration and function within the tumor microenvironment. This suggests that polyamine-depleting agents can act as potent immune modulators.[20][21] We hypothesize that by depleting intracellular polyamines (via SSAT induction), the Compound can sensitize tumors to immune-mediated killing and synergize with checkpoint blockade therapies.
Experimental Workflow for Validating Immunomodulatory Effects
This workflow investigates if the Compound can alter the immune landscape in a syngeneic mouse model, a prerequisite for combination immunotherapy.
Caption: Workflow for assessing in vivo immunomodulatory effects.
Detailed Experimental Protocol
Protocol 4.2.1: In Vivo Syngeneic Tumor Model
-
Tumor Implantation: Inject Lewis Lung Carcinoma (LLC) cells subcutaneously into the flank of immunocompetent C57BL/6 mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups (n=8-10 per group):
-
Vehicle (e.g., saline, i.p.)
-
The Compound (dose determined by prior MTD studies, i.p.)
-
anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
The Compound + anti-PD-1 antibody
-
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint Analysis: When tumors in the control group reach the predetermined endpoint, euthanize a subset of mice from each group. Harvest tumors and spleens for immunological analysis. Continue monitoring the remaining mice for a survival study.
-
Flow Cytometry: Process harvested tumors into single-cell suspensions. Stain with fluorescently-labeled antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for MDSCs). Analyze by multi-color flow cytometry.
-
Analysis: Compare tumor growth curves and survival rates between groups. A synergistic effect (greater tumor growth inhibition in the combination group than the additive effect of either agent alone) is a key finding. The flow cytometry data will reveal the mechanistic basis, with an expected increase in the CD8+/Treg ratio and a decrease in MDSCs in the tumors of Compound-treated mice.
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven strategy to define the therapeutic potential of this compound. By treating it as a novel polyamine analog, we can leverage well-established biological principles to direct our investigation. The proposed workflows—focusing on SSAT induction , PTS-mediated uptake , and immunomodulation —provide a clear path to generating the critical data needed to advance this compound in the drug development pipeline. Positive results from these studies would build a strong foundation for further preclinical development, including toxicology studies, pharmacokinetic profiling, and testing in a broader range of cancer models.
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Preliminary In Vitro Evaluation of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride: A Polyamine Metabolism Modulator Candidate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the initial in vitro characterization of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride. Publicly available information on this compound is limited, identifying it primarily as a drug intermediate.[1] However, its chemical structure, featuring multiple amine groups, suggests a potential role as a polyamine analogue. Polyamines are essential for cell proliferation, and their metabolism is a validated target in oncology.[2][3] This document outlines a logical, multi-tiered experimental plan designed to test the hypothesis that this compound exerts cytotoxic effects by modulating polyamine metabolism. The protocols herein are grounded in established methodologies and are designed to provide a robust preliminary assessment of the compound's therapeutic potential.
Introduction: The Rationale for Investigating a Novel Polyamine Analogue
Polyamines, including putrescine, spermidine, and spermine, are polycationic molecules critical for cellular processes such as proliferation, differentiation, and apoptosis.[3] Cancer cells often exhibit dysregulated polyamine metabolism to sustain their rapid growth, making this pathway an attractive target for therapeutic intervention.[4][5] Polyamine analogues are designed to compete with natural polyamines for uptake and binding, or to modulate the activity of key metabolic enzymes, ultimately leading to cytotoxicity in cancer cells.[2][5]
This compound is a small molecule whose structure is suggestive of a polyamine mimetic. Preliminary studies have hinted at its potential to inhibit tumor growth by interfering with cellular proliferation pathways.[6] This guide proposes a systematic in vitro investigation to explore this potential, beginning with broad cytotoxicity screening and progressing to specific mechanism-of-action and target engagement studies focused on the polyamine pathway.
Experimental Workflow: A Phased Approach to Characterization
A logical progression of experiments is crucial for efficiently evaluating a novel compound. The following workflow is proposed to systematically investigate the in vitro activity of this compound.
Caption: Overall experimental workflow for the in vitro characterization of the compound.
Part 1: Initial Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic activity across a panel of relevant cancer cell lines.[7][8] This provides a baseline measure of potency and helps in selecting appropriate cell lines and compound concentrations for subsequent mechanistic studies.
Recommended Assays: MTT and SRB
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are robust, colorimetric methods for assessing cell viability.[7][9]
-
MTT Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.[9][10]
-
SRB Assay: Measures the total protein content of cells, which is an indicator of cell number. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 48 or 72 hours).[7] Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.[7][9]
Data Presentation: Hypothetical IC50 Values
The results of the cytotoxicity screening should be summarized in a table to easily compare the potency of the compound across different cell lines.
| Cell Line | Histology | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.5 |
| HCT116 | Colon Carcinoma | 8.2 ± 0.9 |
| A549 | Lung Carcinoma | 15.8 ± 2.1 |
| PANC-1 | Pancreatic Carcinoma | 10.1 ± 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Elucidating the Mechanism of Action - Impact on Polyamine Metabolism
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate its proposed mechanism of action. As a putative polyamine analogue, its effects on the polyamine metabolic pathway should be assessed.
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Methodological & Application
Application Note: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine Trihydrochlo ride as a Modulator of Cellular Processes
Abstract
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a polyamine compound utilized as a drug intermediate and research chemical.[1][2] Polyamines are crucial for a variety of cellular functions, including proliferation, differentiation, and apoptosis.[1] This document outlines the physicochemical properties, safe handling protocols, and detailed experimental procedures for investigating the effects of this compound on cell proliferation. The provided protocols are designed to be adaptable for various cell lines and research objectives, serving as a foundational methodology for researchers in cellular biology and drug development.
Introduction: The Significance of Polyamines in Cellular Regulation
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycations essential for normal cell growth and development.[3] Their levels are tightly regulated within cells, and dysregulation is often associated with diseases like cancer, where uncontrolled cell proliferation is a hallmark.[4] Polyamines interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing replication, transcription, and translation.[5]
This compound is a synthetic polyamine analogue. While primarily used as an intermediate in the synthesis of more complex active compounds, its inherent polyamine structure suggests potential for direct biological activity.[1][2][6] Preliminary studies on similar compounds have indicated potential antimicrobial, anticancer, and neuroprotective properties.[6] This application note provides researchers with the fundamental information and protocols to explore the biological effects of this compound, particularly its influence on cell proliferation.
Physicochemical Properties
A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 936255-80-0 | [7][8] |
| Molecular Formula | C₆H₂₀Cl₃N₃ | [7] |
| Molecular Weight | 240.60 g/mol | [7][9] |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in water | [6] |
| Storage Temperature | Recommended storage at room temperature. | [10] |
| Stability | Stable under recommended storage conditions.[8] Solutions of polyamine hydrochlorides are generally stable, but repeated freeze-thaw cycles should be avoided. Polyamines can be sensitive to oxidation.[10][11] |
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any research chemical. The following guidelines are synthesized from available Safety Data Sheets (SDS).
3.1. Hazard Identification This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[8]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[8]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[8]
-
Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) : May cause respiratory irritation.[8]
3.2. Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[8]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.[8]
3.3. Handling and Storage
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the laboratory.[8]
-
Store in a tightly closed container in a dry, well-ventilated place.[8]
-
For solutions, it is recommended to prepare fresh or store frozen in single-use aliquots to minimize degradation.[10][12]
Experimental Protocols: Assessing Effects on Cell Proliferation
The following protocols are generalized for investigating the effects of a water-soluble polyamine on mammalian cell lines in culture. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
General Experimental Workflow
The overall process for assessing the impact of the compound on cell proliferation is outlined below.
Caption: General workflow for cell proliferation studies.
Preparation of Stock Solutions
Causality: Preparing a concentrated, sterile stock solution is essential for accurate dosing and to avoid contamination of cell cultures. The use of a vehicle control is critical to distinguish the effects of the compound from those of the solvent.
-
Compound Stock Solution (e.g., 100 mM):
-
Accurately weigh the required amount of this compound (MW: 240.60 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), dissolve the powder in sterile, cell culture-grade water or phosphate-buffered saline (PBS) to the desired concentration.
-
For example, to make 1 mL of a 100 mM stock solution, dissolve 24.06 mg of the compound in 1 mL of sterile water.
-
Sterile-filter the solution through a 0.22 µm syringe filter.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.[12]
-
-
Vehicle Control:
-
Use the same solvent used to dissolve the compound (e.g., sterile, cell culture-grade water or PBS) as the vehicle control.
-
Cell Seeding and Treatment
Causality: Proper cell seeding density ensures that cells are in the logarithmic growth phase during the experiment, providing a sensitive window to observe effects on proliferation.
-
Culture your chosen mammalian cell line according to standard protocols.
-
Harvest cells that are in a healthy, logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue exclusion).
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well). The optimal density should be determined empirically for each cell line to ensure they do not become over-confluent by the end of the experiment.
-
Allow the cells to adhere and recover for 18-24 hours in a humidified incubator (37°C, 5% CO₂).
-
After the recovery period, remove the old media and replace it with fresh media containing various concentrations of the compound. Prepare a serial dilution from your stock solution. A typical concentration range to start with for a novel polyamine could be from 1 µM to 1 mM.
-
Include appropriate controls:
-
Untreated Control: Cells in media only.
-
Vehicle Control: Cells in media with the highest volume of the vehicle used for the compound dilutions.
-
-
Return the plates to the incubator for the desired time points (e.g., 24, 48, and 72 hours).
Assessment of Cell Proliferation (MTT Assay Example)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. This provides a quantitative measure of the compound's effect on cell proliferation.
-
At the end of each time point, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous solution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀), if applicable.
Potential Applications and Further Research
Given the fundamental role of polyamines in cellular function, this compound can be a valuable tool for:
-
Cancer Biology: Investigating its potential as an anti-proliferative agent in various cancer cell lines.[4]
-
Neuroscience: Exploring its neuroprotective or neurotoxic effects in neuronal cell models.[6]
-
Drug Discovery: Serving as a scaffold or intermediate for the synthesis of novel therapeutic agents.[1][2]
-
Cellular Biology: Elucidating the specific roles of polyamine structures in processes like autophagy, apoptosis, and ion channel regulation.[1][13]
Further studies could involve assays for polyamine uptake and transport, or analysis of its effects on gene and protein expression related to the cell cycle.[14][15]
References
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A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]
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Effects of polyamine depletion on proliferation and differentiation of murine erythroleukemia cells. (1986). Cancer Research. Retrieved from [Link]
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Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays. (2024). European Journal of Science Studies. Retrieved from [Link]
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Cell proliferation, potassium channels, polyamines and their interactions: A mini review. (2014). ResearchGate. Retrieved from [Link]
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Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. (2013). PNAS. Retrieved from [Link]
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Polyamine Transport Assay Using Reconstituted Yeast Membranes. (2020). Journal of Visualized Experiments. Retrieved from [Link]
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Assessing the polyamine pathway through immunoassays! (2023). Immusmol. Retrieved from [Link]
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Polyamine transport is mediated by both endocytic and solute carrier transport mechanisms in the gastrointestinal tract. (2011). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
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Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. (2013). ResearchGate. Retrieved from [Link]
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Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions. Retrieved from [Link]
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Polyamines: Methods and Protocols. (2011). SpringerLink. Retrieved from [Link]
- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.). Google Patents.
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. (n.d.). Google Patents.
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Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. (2016). ResearchGate. Retrieved from [Link]
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Novel green fluorescent polyamines to analyze ATP13A2 and ATP13A3 activity in the mammalian polyamine transport system. (2022). bioRxiv. Retrieved from [Link]
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Regulation of polyamine biosynthesis in normal and transformed hamster cells in culture. (1982). Cancer Research. Retrieved from [Link]
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Polyamines in cell culture. (1990). UCL Discovery. Retrieved from [Link]
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POLY AMINES IN CELL CULTURE. (1990). UCL Discovery. Retrieved from [Link]
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Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. (2021). MDPI. Retrieved from [Link]
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Polyamines: Functions, Metabolism, and Role in Human Disease Management. (2022). Molecules. Retrieved from [Link]
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Stability of polymorphic forms of ranitidine hydrochloride. (2000). International Journal of Pharmaceutics. Retrieved from [Link]
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N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. (n.d.). PubChem. Retrieved from [Link]
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Application Note: A Guide to Cell-Based Assays for Characterizing the Polyamine Analogue 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Introduction
The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex system of biosynthesis, catabolism, and transport. In many cancer types, the polyamine system is dysregulated, featuring elevated biosynthetic activity and an upregulated polyamine transport system (PTS) to meet the high proliferative demand of tumor cells.[2] This dependency makes the polyamine pathway a compelling target for anticancer drug development.
Synthetic polyamine analogues are designed to exploit this dependency. These molecules can enter cells via the overactive PTS, disrupt polyamine homeostasis, down-regulate biosynthetic enzymes, and ultimately induce cytostasis or cytotoxicity, often through apoptotic pathways.[1][2]
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (CAS: 936255-80-0) is a small molecule with structural similarities to natural polyamines, positioning it as a potential polyamine analogue.[3][4] This guide provides a comprehensive, three-phase experimental framework for researchers to characterize its biological activity in a cell-based setting. We move from broad assessments of cytotoxicity to specific inquiries into its mechanism of action, providing detailed, field-proven protocols. The logic behind this workflow is to first establish a biological effect (does the compound kill cells?), then determine the nature of that effect (how does it kill them?), and finally, to test a specific molecular hypothesis (does it interact with the polyamine transport system?).
Compound Handling and Stock Preparation
This compound is a solid that should be handled with appropriate personal protective equipment, as it may cause skin, eye, and respiratory irritation.[5] It is stable under recommended storage conditions.[5]
Protocol: 100 mM Stock Solution Preparation
-
Aseptic Technique: Work in a sterile biosafety cabinet.
-
Calculation: The molecular weight is 240.60 g/mol .[6] To prepare 1 mL of a 100 mM stock, weigh out 24.06 mg of the compound.
-
Solubilization: Dissolve the compound in 1 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS).
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[7]
Phase 1: Assessment of General Cytotoxicity and Viability
The initial and most fundamental question is whether the compound affects cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] It measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[8]
Caption: Workflow for the MTT Cell Viability Assay.
Protocol: MTT Cell Viability Assay
Materials:
-
Selected cancer cell line (e.g., MCF7 breast cancer, DU145 prostate cancer)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]
-
Scientist's Note: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overgrowth and non-linear results. An initial cell titration experiment is recommended for each cell line.
-
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with the same concentration of solvent, e.g., water) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[7]
-
Scientist's Note: During this incubation, living cells will convert the yellow MTT to purple formazan crystals. The plate should be protected from light.
-
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[10]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Presentation & Analysis: The absorbance values are directly proportional to the number of viable cells. Data should be normalized to the vehicle control (set to 100% viability) and plotted as percent viability versus compound concentration. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration).
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Normalized) |
| 0 (Vehicle) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.61 | 48.8% |
| 25 | 0.22 | 17.6% |
| 50 | 0.08 | 6.4% |
| 100 | 0.05 | 4.0% |
| Caption: Example dose-response data from an MTT assay after 72h treatment. The IC₅₀ is approximately 10 µM. |
Phase 2: Investigating the Mechanism of Cell Death
If Phase 1 demonstrates cytotoxicity, the next logical step is to determine how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents, including many polyamine analogues.[2] A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[11] The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent "add-mix-measure" assay that quantifies this activity.[12][13]
Principle of the Assay: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a lysis buffer.[13] When added to cells, the buffer lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[12]
Caption: Principle of the Caspase-Glo® 3/7 Luminescent Assay.
Protocol: Caspase-Glo® 3/7 Apoptosis Assay
Materials:
-
Cells seeded and treated in white-walled, opaque 96-well plates (to maximize luminescent signal)
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Positive control for apoptosis (e.g., Staurosporine, 1 µM for 4-6 hours)
-
Luminometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations (e.g., 1x, 2x, and 5x the IC₅₀ value determined in Phase 1) for a relevant time period (e.g., 24 hours). Include untreated, vehicle, and positive controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[13]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[13]
-
Scientist's Note: This single "add-mix-measure" step combines cell lysis and detection, making it ideal for high-throughput screening.[12]
-
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation & Analysis: Data is typically presented as Relative Luminescence Units (RLU) or as a fold-change in caspase activity relative to the vehicle control.
| Treatment | Concentration | Mean RLU | Fold Change vs. Vehicle |
| Untreated | - | 1,520 | 0.98 |
| Vehicle Control | - | 1,550 | 1.00 |
| Compound X | 10 µM (IC₅₀) | 8,990 | 5.8 |
| Compound X | 20 µM (2x IC₅₀) | 16,540 | 10.7 |
| Staurosporine (Positive Control) | 1 µM | 21,700 | 14.0 |
| Caption: Example data showing dose-dependent activation of caspase-3/7 by the test compound. |
Phase 3: Testing the Polyamine Analogue Hypothesis
The core hypothesis is that this compound functions as a polyamine analogue by using the polyamine transport system (PTS) to enter the cell. This can be tested directly with a competitive uptake assay. The gold standard method involves measuring the uptake of a radiolabeled natural polyamine (e.g., [¹⁴C]spermidine) in the presence and absence of the test compound.[14] If the compound competes for the same transporter, it will reduce the amount of radiolabeled polyamine that enters the cell.
Caption: Workflow for a competitive polyamine uptake assay.
Protocol: Competitive [¹⁴C]Spermidine Uptake Assay
Materials:
-
Cells seeded in 24-well plates
-
[¹⁴C]Spermidine
-
Uptake buffer (e.g., serum-free DMEM)
-
Unlabeled spermidine (for positive inhibition control)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and scintillation counter
Methodology:
-
Cell Seeding: Seed cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: Just before the assay, aspirate the culture medium and wash the cells twice with warm, serum-free medium.[15]
-
Competitive Incubation: Add 200 µL of uptake buffer containing a fixed concentration of [¹⁴C]spermidine (e.g., 2 µM) and varying concentrations of the test compound (e.g., 0-500 µM).
-
Controls:
-
No Inhibitor: [¹⁴C]spermidine only (represents 100% uptake).
-
Positive Inhibition: [¹⁴C]spermidine + a high concentration of unlabeled spermidine (e.g., 100 µM) to demonstrate specific transport inhibition.[15]
-
Nonspecific Binding: Run a parallel set of wells at 4°C, where active transport is inhibited.[15]
-
-
-
Uptake: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Scientist's Note: The uptake period should be within the linear range, which may require initial time-course experiments.
-
-
Stopping the Reaction: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS per well.
-
Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for 30 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter (counts per minute, CPM). A portion of the lysate should be used to determine protein concentration (e.g., via Bradford assay) for normalization.[16][17]
Data Presentation & Analysis: Specific uptake is calculated by subtracting the CPM from the 4°C control from the 37°C samples. Data is then normalized to the "No Inhibitor" control and plotted as % uptake vs. inhibitor concentration.
| Inhibitor Concentration (µM) | Mean CPM (Normalized to Protein) | % Uptake of [¹⁴C]Spermidine |
| 0 (No Inhibitor) | 25,400 | 100% |
| 10 | 21,590 | 85% |
| 50 | 15,490 | 61% |
| 100 | 9,900 | 39% |
| 500 | 4,320 | 17% |
| 100 µM Unlabeled Spermidine | 3,810 | 15% |
| Caption: Example data showing competitive inhibition of radiolabeled spermidine uptake by the test compound. |
Conclusion and Future Directions
This three-phase guide provides a systematic approach to characterizing the cellular effects of this compound.
-
Phase 1 establishes its cytotoxic potential and effective dose range.
-
Phase 2 investigates apoptosis as a primary mechanism of cell death.
-
Phase 3 directly tests the hypothesis that it functions as a polyamine analogue by competing for the polyamine transport system.
Positive results from these assays—demonstrated cytotoxicity, induction of apoptosis, and inhibition of spermidine uptake—would provide strong evidence that the compound is a promising polyamine analogue. Further studies could then investigate its effects on polyamine biosynthetic enzymes (ODC, AdoMetDC) and catabolic enzymes (SSAT, SMOX) to build a complete mechanistic profile.[16][17]
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
Murray-Stewart, T., et al. (2025). Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells. Methods in Enzymology, 715, 65-91. Retrieved from [Link]
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University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
Reddy, V. K., et al. (2008). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Current Medicinal Chemistry, 15(1), 1-14. Retrieved from [Link]
-
Clark, K., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. International Journal of Molecular Sciences, 23(12), 6788. Retrieved from [Link]
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Wang, C., et al. (2001). A Novel Polyamine Analog Inhibits Growth and Induces Apoptosis in Human Breast Cancer Cells. Clinical Cancer Research, 7(1), 229-234. Retrieved from [Link]
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Pledgie, A., et al. (2005). In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells. Investigational New Drugs, 23(4), 301-311. Retrieved from [Link]
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ASAPScience. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. Retrieved from [Link]
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Garcia-Ruiz, J. P., et al. (2015). Antizyme Inhibitor 2 (AZIN2/ODCp) Stimulates Polyamine Uptake in Mammalian Cells. Journal of Biological Chemistry, 290(10), 6239-6251. Retrieved from [Link]
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Application Notes and Protocols: Investigating 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the potential application of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in cell culture, with a primary focus on cancer research. While direct literature on the cellular effects of this specific molecule is limited, its structural characteristics classify it as a polyamine analog. This guide, therefore, is built upon the established principles of polyamine metabolism as a therapeutic target in oncology.[1][2][3] We will explore the hypothesized mechanism of action based on its structural class and provide detailed, field-proven protocols for its initial characterization in a research setting. The protocols herein are designed as a self-validating framework for researchers to assess its cytotoxic and anti-proliferative effects on cancer cell lines.
Introduction: The Rationale for Investigating Polyamine Analogs in Oncology
Natural polyamines—such as putrescine, spermidine, and spermine—are ubiquitous, positively charged aliphatic cations essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1][3] Their roles are so fundamental that dysregulation of polyamine metabolism is a hallmark of various cancers, which often exhibit elevated polyamine levels to sustain their rapid growth.[2][4] This dependency makes the polyamine metabolic pathway an attractive target for the development of novel anticancer therapeutics.[1][2]
This compound is a synthetic polyamine analog. While it is often supplied as a drug intermediate for the synthesis of other active compounds, its core structure suggests it may interfere with the functions of natural polyamines.[5] Synthetic polyamine analogs are designed to disrupt polyamine homeostasis through various mechanisms, such as competing for uptake, inhibiting biosynthetic enzymes, or inducing catabolic pathways.[6] Some analogs can displace natural polyamines from their binding sites on macromolecules like DNA, RNA, and proteins, but fail to substitute for their growth-promoting functions, thereby leading to cytostasis or apoptosis.[6]
This guide provides a foundational framework for researchers to begin investigating the potential of this compound as a modulator of cancer cell biology.
Hypothesized Mechanism of Action
Based on the extensive research on other polyamine analogs, we can hypothesize several potential mechanisms of action for this compound in a cellular context. These analogs typically enter cells via the polyamine transport system.[6] Once inside, they can exert their effects in a number of ways:
-
Competitive Inhibition of Polyamine Uptake: The analog may compete with natural polyamines for transport into the cell, thus limiting the supply needed for rapid proliferation.
-
Feedback Inhibition of Polyamine Biosynthesis: High intracellular concentrations of the analog could trigger feedback mechanisms that downregulate key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC).[4][6]
-
Induction of Polyamine Catabolism: Some analogs are known to strongly induce the enzyme spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting step in polyamine catabolism. This would lead to the depletion of natural polyamines.
-
Displacement from Functional Sites: The analog might displace natural polyamines from their binding sites on DNA and RNA, potentially altering gene expression and protein synthesis.[1]
The following diagram illustrates the polyamine metabolic pathway and potential points of interference by a synthetic analog.
Caption: Hypothesized interference points of a polyamine analog in the polyamine metabolic pathway.
Safety, Handling, and Storage
Prior to any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[7]
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store the solid compound at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable (up to 2 years).[5] Store locked up and away from incompatible materials.[7]
Experimental Protocols
The following protocols provide a starting point for evaluating the effects of this compound on cultured cancer cells. It is recommended to use a well-characterized cancer cell line with known sensitivity to polyamine depletion, such as certain lines of lung, breast, or prostate cancer.[1]
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution for reproducible dilution in cell culture experiments.
Materials:
-
This compound (powder form)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of the compound (e.g., 10 mg).
-
Calculate the volume of solvent required to achieve a desired stock concentration (e.g., 10 mM or 50 mM). The molecular weight is 240.60 g/mol .[5]
-
Calculation Example for 10 mM stock:
-
10 mmol/L = 0.01 mol/L
-
0.01 mol/L * 240.60 g/mol = 2.406 g/L = 2.406 mg/mL
-
To dissolve 10 mg: 10 mg / 2.406 mg/mL = 4.156 mL of solvent.
-
-
-
Add the calculated volume of sterile DMSO or PBS to the vial containing the powder.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C. In solvent, the compound is stable for up to 6 months at -80°C or 1 month at -20°C.[5]
Note on Solvent Choice: While PBS is an option, many organic compounds have better solubility in DMSO. If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always run a vehicle control (medium with the same concentration of DMSO) in your experiments.
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent toxicity of the compound and calculate its IC50 (half-maximal inhibitory concentration).
Caption: Workflow for a standard MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Treatment:
-
Prepare serial dilutions of the compound in complete medium from your stock solution. A good starting range is from 0.1 µM to 1000 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective treatment or control medium.
-
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm.
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
| Parameter | Suggested Range | Purpose |
| Cell Seeding Density | 5,000 - 15,000 cells/well | Ensure cells are in logarithmic growth phase at the end of the assay. |
| Compound Concentration | 0.1 µM - 1000 µM (log scale) | To capture the full dose-response curve and determine the IC50. |
| Incubation Time | 48 - 96 hours | To allow sufficient time for the compound to exert its cytotoxic/cytostatic effects. |
| MTT Incubation | 2 - 4 hours | To allow for sufficient formazan crystal formation. |
Protocol 3: Cell Proliferation Assay using Direct Cell Counting
Objective: To assess the effect of the compound on the rate of cell division.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Compound stock solution
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Trypan Blue solution (0.4%)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 50,000 cells/well) in 2 mL of complete medium.
-
Incubation: Allow cells to attach for 24 hours.
-
Treatment: Treat the cells with the compound at concentrations at and below the calculated IC50 (e.g., IC50, IC50/2, IC50/4). Include a vehicle control.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, and 96 hours) after treatment, harvest the cells from one well of each treatment group.
-
Aspirate the medium.
-
Wash with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize with complete medium and collect the cell suspension.
-
-
Cell Counting:
-
Mix a small aliquot of the cell suspension with Trypan Blue (e.g., 1:1 ratio).
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) cells.
-
-
Data Analysis:
-
For each treatment group, plot the number of viable cells versus time.
-
Compare the growth curves of the treated groups to the control group to determine the effect on proliferation.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro characterization of this compound. Based on its chemical structure as a polyamine analog, it is plausible that this compound could exhibit anti-proliferative and cytotoxic effects, particularly in cancer cell lines that are highly dependent on the polyamine pathway.
Positive results from these initial screening assays would warrant further investigation into the specific mechanism of action. Advanced studies could include:
-
Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to determine if cell death occurs via apoptosis.
-
Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle.
-
Measurement of Intracellular Polyamines: Using High-Performance Liquid Chromatography (HPLC) to directly measure the levels of putrescine, spermidine, and spermine in treated cells to confirm interference with the polyamine pathway.
-
Western Blotting: To analyze the expression levels of key polyamine metabolic enzymes like ODC and SSAT.
By systematically applying this framework, researchers can effectively evaluate the potential of this and other novel polyamine analogs as tools for basic research and as leads for anticancer drug development.
References
-
Thomas, T., & Thomas, T. J. (2003). Development of polyamine analogs as cancer therapeutic agents. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 13(5), 269-282. [Link]
-
Wallace, H. M., & Fraser, A. V. (2003). Polyamine analogues as anticancer drugs. Biochemical Society Transactions, 31(2), 393-396. [Link]
-
Huang, Y., Pledgie, A., Casero Jr, R. A., & Davidson, N. E. (2005). Molecular mechanisms of polyamine analogs in cancer cells. Anti-Cancer Drugs, 16(3), 229-241. [Link]
- Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51.
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- 7. file.medchemexpress.com [file.medchemexpress.com]
Application and Protocols for the Utilization of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in the Synthesis of Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Inhibitor Design
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride has emerged as a significant drug intermediate for the synthesis of a variety of active compounds.[1] Its unique structural features, comprising a branched polyamine backbone with primary, secondary, and tertiary amine functionalities, offer a versatile scaffold for the construction of complex molecules with tailored biological activities. Polyamines and their analogues are known to play crucial roles in cellular processes and have been successfully incorporated into inhibitors of various enzymes and DNA-interactive agents.[2] This guide provides an in-depth exploration of the chemical properties of this compound and detailed protocols for its application in the synthesis of novel inhibitors, with a focus on DNA topoisomerase inhibitors.
Chemical Properties and Reactivity
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, in its trihydrochloride salt form, is a water-soluble, crystalline solid. The presence of three amine groups with different steric and electronic environments dictates its reactivity. The primary amine is the most nucleophilic and least sterically hindered, making it the primary site for reactions such as acylation and alkylation. The secondary and tertiary amines can also participate in reactions, often requiring more forcing conditions. The hydrochloride salt form necessitates the use of a base to liberate the free amine for synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 936255-80-0 |
| Molecular Formula | C₆H₁₇N₃·3HCl |
| Molecular Weight | 240.60 g/mol |
| Appearance | White to off-white solid |
| Solubility | Water |
The differential reactivity of the amine groups can be exploited for regioselective modifications, allowing for the stepwise construction of complex inhibitor molecules. Common transformations involving this diamine building block include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to introduce new substituents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Condensation Reactions: Participation in the formation of heterocyclic systems.[3]
Application in the Synthesis of Novel Topoisomerase I Inhibitors
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy.[4] Many topoisomerase I inhibitors incorporate polyamine side chains to enhance DNA binding and solubility. The structural characteristics of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine make it an excellent candidate for incorporation into novel topoisomerase I inhibitors. The branched nature of the diamine can provide a unique three-dimensional scaffold for positioning pharmacophoric elements, while the multiple amine groups can engage in electrostatic interactions with the negatively charged phosphate backbone of DNA.
Below is a representative workflow and a detailed protocol for the synthesis of a novel topoisomerase I inhibitor scaffold using this compound. This protocol is based on established synthetic methodologies for the derivatization of heterocyclic cores known to exhibit topoisomerase I inhibitory activity.
Conceptual Workflow for Inhibitor Synthesis
Caption: Synthetic workflow for a novel topoisomerase I inhibitor.
Detailed Protocol: Synthesis of a Quinoline-Based Topoisomerase I Inhibitor Scaffold
This protocol describes the synthesis of a hypothetical, yet plausible, topoisomerase I inhibitor scaffold by reacting 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine with a 4-chloroquinoline derivative. This synthetic strategy is informed by the known importance of the quinoline nucleus in topoisomerase inhibitors.[4]
Materials:
-
This compound
-
4-Chloro-6-nitroquinoline
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and visualization system (UV lamp)
Procedure:
-
Liberation of the Free Diamine:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DMF (or another suitable aprotic solvent).
-
To this suspension, add triethylamine (3.5-4.0 eq) or DIPEA (3.5-4.0 eq) dropwise at room temperature. The excess base is necessary to neutralize all three hydrochloride salts and to act as an acid scavenger in the subsequent reaction.
-
Stir the mixture at room temperature for 30-60 minutes. The suspension should become a clear or slightly hazy solution, indicating the formation of the free diamine.
-
-
Nucleophilic Aromatic Substitution:
-
In a separate flask, dissolve the 4-chloro-6-nitroquinoline (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of the 4-chloro-6-nitroquinoline to the solution of the free diamine dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the amine product on the silica gel, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified inhibitor scaffold as a solid or oil.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
-
Rationale and Self-Validation of the Protocol
-
Choice of Base and Solvent: The use of a non-nucleophilic organic base like triethylamine or DIPEA is crucial to deprotonate the diamine hydrochloride without competing in the nucleophilic substitution reaction. Anhydrous aprotic solvents like DMF or acetonitrile are chosen to ensure the solubility of the reactants and to prevent side reactions with water.
-
Reaction Temperature: Heating the reaction is often necessary to promote the nucleophilic aromatic substitution on the electron-deficient quinoline ring. The temperature should be carefully controlled to avoid decomposition of the starting materials or products.
-
Purification Strategy: The use of a basic modifier (triethylamine) in the chromatography eluent is a standard practice for the purification of amines to improve peak shape and recovery by deactivating acidic sites on the silica gel.
-
Validation: The success of the synthesis can be validated at each step. The disappearance of the starting materials and the appearance of a new, less polar spot on TLC will indicate the progress of the reaction. The final structure and purity are unequivocally confirmed by spectroscopic methods.
Broader Applications and Future Directions
The versatility of this compound extends beyond the synthesis of topoisomerase inhibitors. Its unique topology makes it an attractive building block for the development of other classes of inhibitors, including:
-
DNA Minor Groove Binders: The flexible, cationic nature of the diamine can be appended to DNA recognition elements to enhance binding affinity and specificity.[5][6]
-
G-Quadruplex Ligands: The ability to present functional groups in a defined three-dimensional space could be exploited to design ligands that selectively stabilize G-quadruplex structures, which are implicated in cancer and other diseases.
-
Enzyme Inhibitors: The diamine can serve as a scaffold to position pharmacophores that interact with the active site of enzymes such as kinases or proteases.
The development of efficient and regioselective methods for the derivatization of this diamine will continue to be an area of interest, potentially leading to the discovery of novel inhibitors with improved potency and selectivity.
Caption: Applications of the diamine in inhibitor synthesis.
References
-
Folk, J. E., Park, M. H., & Wolff, E. C. (1995). Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity. Journal of medicinal chemistry, 38(16), 3103–3111. [Link]
-
Abdel-Aziz, A. A. M., El-Tohamy, M. F., El-Sayed, M. A. A., & Badr, M. F. A. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers in Chemistry, 10, 1039176. [Link]
-
Wilson, W. D., Munde, M., & Boykin, D. W. (2012). Binding to the DNA minor groove by heterocyclic dications: from AT specific monomers to GC recognition with dimers. Biophysical reviews, 4(3), 229–246. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kumar, R. S. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. ACS omega, 7(29), 25686–25697. [Link]
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- 3. Buy 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride [smolecule.com]
- 4. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Generation of Minor-Groove-Binding—Heterocyclic Diamidines That Recognize G·C Base Pairs in an AT Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in Contemporary Drug Discovery
Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a polyamine analogue, has emerged as a critical intermediate in the synthesis of complex bioactive molecules. Its unique structural features, comprising a branched polyamine backbone with both primary and tertiary amine functionalities, offer medicinal chemists a versatile scaffold for creating compounds with diverse pharmacological activities. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the synthesis of epigenetic modulators and the broader context of polyamine analogues in oncology.
Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[1][2] The polyamine metabolic pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[3] Synthetic polyamine analogues, such as the title compound, are designed to interfere with natural polyamine functions, thereby exerting anti-tumor effects.[1][2] This can be achieved by inhibiting polyamine biosynthesis, inducing catabolism, or mimicking natural polyamines to disrupt their interactions with cellular macromolecules like DNA, RNA, and proteins.[2][3]
Application Note I: A Key Intermediate in the Synthesis of the LSD1 Inhibitor GSK2879552
A prominent application of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine is its role as a key building block in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4][5] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3] Overexpression of LSD1 has been implicated in various cancers, making it a compelling target for anticancer drug development.[6]
The synthesis of GSK2879552 involves a convergent approach where the polyamine tail, derived from 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, is coupled to a core scaffold. The unique arrangement of amino groups in this intermediate is crucial for the final compound's interaction with the LSD1 active site and for imparting favorable pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine
This protocol describes a general method for the reductive amination of an aldehyde with 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, a key step analogous to a part of the synthesis of GSK2879552.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the free amine: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Add an excess of a strong base (e.g., 3-4 eq of NaOH) to deprotonate the amine hydrochlorides. Extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base. Caution: Handle the free amine in a well-ventilated fume hood.
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane, add the free 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine (1.1 eq). If starting from the trihydrochloride salt, dissolve it and the aldehyde in DCM and add a non-nucleophilic base like triethylamine or DIPEA (3.5 eq) to neutralize the hydrochloride salts.
-
Reductive Amination: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Subsequently, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide to prevent streaking).
Causality Behind Experimental Choices:
-
Use of STAB: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, well-suited for a wide range of substrates.
-
Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine intermediate and the reducing agent.
-
Use of a Non-nucleophilic Base: When starting with the hydrochloride salt, a non-nucleophilic base is used to avoid unwanted side reactions with the aldehyde.
Application Note II: Evaluation of Novel Polyamine Analogues as Anticancer Agents
The structural motif of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine can be incorporated into novel polyamine analogues to explore their potential as anticancer agents. These analogues can be evaluated for their ability to inhibit cell proliferation, induce apoptosis, and modulate polyamine metabolism in cancer cell lines.
Protocol 2: In Vitro Evaluation of a Novel Polyamine Analogue for Anticancer Activity
This protocol outlines a series of in vitro assays to assess the anticancer potential of a novel compound synthesized using 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine.
A. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
Materials:
-
Cancer cell line of interest (e.g., a line known to be sensitive to polyamine depletion)
-
Complete cell culture medium
-
Novel polyamine analogue (test compound)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 384-well plate at a density of 4,500 cells per well in 50 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 72 hours.[7]
-
Assay: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a luminometer. Subtract the background luminescence and normalize the data to the vehicle control. Plot the normalized viability against the logarithm of the compound concentration to determine the IC50 value.
B. LSD1 Inhibition Assay (Fluorometric)
This assay measures the inhibition of LSD1 activity.[8][9]
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., a di-methylated histone H3-K4 peptide)
-
Horseradish peroxidase (HRP)
-
Fluorometric substrate (e.g., ADHP)
-
Assay buffer
-
Test compound
-
96-well black plate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well black plate, add assay buffer, LSD1 enzyme, HRP, and the fluorometric substrate.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (known LSD1 inhibitor) and a no-inhibitor control.
-
Initiation and Incubation: Initiate the reaction by adding the LSD1 substrate. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).[9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Data Presentation
| Compound | Cell Line | IC50 (µM) - Cell Viability | LSD1 IC50 (µM) |
| Test Compound 1 | Cancer Line A | 5.2 | 0.8 |
| Test Compound 2 | Cancer Line A | 12.8 | >50 |
| GSK2879552 | Cancer Line A | 0.5 | 0.05 |
Visualizations
Caption: Workflow for Synthesis and Evaluation.
Caption: Inhibition of LSD1 Pathway.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its successful application in the synthesis of the clinical-stage LSD1 inhibitor GSK2879552 underscores its importance. The protocols and application notes provided herein offer a framework for researchers to utilize this compound in the development of novel therapeutics, particularly in the realm of oncology and epigenetic modulation. The unique structural characteristics of this polyamine analogue will likely continue to inspire the design of new molecules with potent and selective pharmacological activities.
References
-
MIMOA, A. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]
-
EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link]
-
Bio-protocol. LSD1 inhibition assay. [Link]
-
ResearchGate. Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552.... [Link]
-
ACS Publications. Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. [Link]
-
Request PDF. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. [Link]
-
ResearchGate. Synthesis of LSD-1inhibitor GSK2879552 precursor 62 l by reductive.... [Link]
-
NIH. LSD1 Histone Demethylase Assays and Inhibition. [Link]
-
Semantic Scholar. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. [Link]
-
OUCI. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. [Link]
-
NIH PubMed. Development of polyamine analogs as cancer therapeutic agents. [Link]
-
NIH PubMed. Molecular mechanisms of polyamine analogs in cancer cells. [Link]
-
Taylor & Francis Online. Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia. [Link]
-
Semantic Scholar. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. [Link]
-
NIH. Polyamine metabolism and cancer: treatments, challenges and opportunities. [Link]
-
NIH. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. [Link]
-
Nagoya University. Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. [Link]
Sources
- 1. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is a polyamine compound of interest in various research and drug development applications. As a polycationic molecule at physiological pH, its interactions with nucleic acids and other biological macromolecules are of significant interest.[1] This document provides a comprehensive guide to the solubility characteristics of this compound and detailed protocols for the preparation of stock solutions, ensuring accuracy, reproducibility, and safety in your experiments.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 936255-80-0 | [2] |
| Molecular Formula | C₆H₁₇N₃ · 3HCl | |
| Molecular Weight | 240.60 g/mol | [2] |
| Appearance | White to off-white crystalline powder |
Safety and Handling
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Solubility Profile
Protocol for Determining Solubility:
When the exact solubility of a compound is unknown, it is best practice to determine it empirically.
Materials:
-
This compound
-
Desired solvent (e.g., ultrapure water, DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, repeat steps 1-4, adding more compound to the same tube until a saturated solution (visible solid particles remain after vortexing) is achieved.
-
If the initial amount did not dissolve, add more solvent in measured increments, vortexing after each addition, until the compound is fully dissolved.
-
Calculate the approximate solubility based on the total amount of compound dissolved in the final volume of the solvent.
Stock Solution Preparation
The preparation of an accurate and stable stock solution is critical for the reliability of experimental results. The following protocols provide detailed steps for preparing aqueous and DMSO stock solutions.
Workflow for Stock Solution Preparation
Caption: Workflow for Preparing a Stock Solution.
Protocol 1: Aqueous Stock Solution (e.g., 10 mM)
Aqueous solutions are often preferred for cell culture experiments to avoid solvent-induced toxicity. Given the trihydrochloride nature of the compound, it is expected to be readily soluble in water.
Materials:
-
This compound (MW: 240.60 g/mol )
-
Sterile, ultrapure water (e.g., Milli-Q® or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution:
-
Mass = 0.01 mol/L * 0.01 L * 240.60 g/mol = 0.02406 g = 24.06 mg
-
-
Weighing: Accurately weigh 24.06 mg of this compound and transfer it to a sterile conical tube.
-
Dissolution: Add a portion of the sterile, ultrapure water (e.g., 8 mL) to the conical tube.
-
Mixing: Vortex the tube until the compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution.
-
Volume Adjustment: Once fully dissolved, add sterile, ultrapure water to reach the final volume of 10 mL.
-
Sterilization: For cell-based assays, sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: DMSO Stock Solution (e.g., 50 mM)
For higher concentration stock solutions, DMSO is a common solvent of choice.
Materials:
-
This compound (MW: 240.60 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile conical tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 50 mM stock solution in DMSO.
-
For 5 mL (0.005 L) of a 50 mM (0.05 mol/L) solution:
-
Mass = 0.05 mol/L * 0.005 L * 240.60 g/mol = 0.06015 g = 60.15 mg
-
-
Weighing: In a chemical fume hood, accurately weigh 60.15 mg of the compound and transfer it to a sterile conical tube.
-
Dissolution: Add a portion of the sterile DMSO (e.g., 4 mL) to the tube.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming may be used if needed.
-
Volume Adjustment: Add sterile DMSO to bring the final volume to 5 mL.
-
Aliquoting and Storage: Aliquot the DMSO stock solution into single-use, sterile tubes suitable for low-temperature storage. Store at -20°C or -80°C, protected from light and moisture.
Considerations for Experimental Use
-
pH of Aqueous Solutions: As a trihydrochloride salt, dissolving this compound in unbuffered water will result in an acidic solution. For pH-sensitive applications, consider using a biologically compatible buffer (e.g., PBS, HEPES) as the solvent. Always measure and adjust the final pH of the stock solution if necessary for your specific experimental conditions.
-
DMSO Concentration in Final Assays: When using a DMSO stock solution for cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Stability: Polyamines can be susceptible to oxidation.[3] While the hydrochloride salt form enhances stability, it is recommended to use freshly prepared solutions whenever possible. For stored stock solutions, a brief centrifugation before use can pellet any potential precipitates.
Conclusion
This application note provides a framework for the safe and effective preparation of stock solutions of this compound. By following these protocols and considering the key experimental factors, researchers can ensure the integrity and reproducibility of their studies involving this compound.
References
-
LookChem. Cas 334-50-9, SPERMIDINE TRIHYDROCHLORIDE. Available at: [Link]
-
Chemsigma. 936255-80-0 this compound. Available at: [Link]
-
J-Stage. Stability of Polyamine Based Adsorbents to Gas Impurities for CO2 Capture. Available at: [Link]
-
YouTube. preparing a stock solution of high concentration. Available at: [Link]
-
Chemistry Stack Exchange. What is the procedure to create stock solutions?. Available at: [Link]
-
Chemistry LibreTexts. 2.5: Preparing Solutions. Available at: [Link]
Sources
Application Notes & Protocols for the Evaluation of Novel Polyamine Transport System (PTS) Inhibitors
An authoritative guide for researchers, scientists, and drug development professionals on the characterization of novel inhibitors targeting the polyamine transport system (PTS).
A Methodological Guide Using 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride as a Hypothetical Candidate
Introduction: The Rationale for Targeting Polyamine Transport
Polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival.[1] They are critically involved in nucleic acid and protein synthesis, chromatin stabilization, and the regulation of ion channels.[1][2] Cancer cells, with their high proliferative rate, exhibit a dysregulated polyamine metabolism, often characterized by elevated intracellular polyamine concentrations necessary for tumor progression.[1][3][4] This dependency makes the polyamine metabolic pathway a rational target for anticancer therapies.[5][6][7]
Early therapeutic strategies focused on inhibiting polyamine biosynthesis, most notably with α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the first rate-limiting enzyme in the pathway.[4] However, the clinical efficacy of DFMO as a monotherapy has been limited.[3][7] A primary escape mechanism employed by cancer cells is the upregulation of the Polyamine Transport System (PTS) to scavenge essential polyamines from the extracellular environment, thereby compensating for the biosynthetic blockade.[4][8]
This highlights the critical need for a "polyamine blocking therapy"—a dual-pronged strategy that combines the inhibition of polyamine biosynthesis with a blockade of polyamine transport.[1] Such an approach promises to induce profound and sustained polyamine depletion, leading to cytostasis and potentially enhancing anti-tumor immune responses.[1][8]
Despite its therapeutic importance, the mammalian PTS remains enigmatic. It is a complex, energy-dependent system, but the specific molecular transporters involved are not fully identified.[1][2][9] Consequently, the development of potent and specific Polyamine Transport Inhibitors (PTIs) is an area of intense research. This guide provides a comprehensive framework of protocols for the identification, characterization, and validation of novel PTI candidates. We will use the chemical entity This compound as a hypothetical lead compound to illustrate this workflow, from initial characterization to detailed functional assays.
Part 1: Physicochemical Characterization of a Candidate Inhibitor
Before biological evaluation, a thorough understanding of the candidate compound's chemical and physical properties is essential for accurate and reproducible experimental design.
Table 1: Properties of the Hypothetical Candidate Compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 936255-80-0 | [10][11] |
| Molecular Formula | C6H20Cl3N3 | Inferred from name |
| Molecular Weight | 240.61 g/mol | Inferred from name |
| Appearance | White crystalline solid | [12] |
| Solubility | Soluble in water | [12] |
Causality Note: The trihydrochloride salt form and high water solubility are critical properties. They dictate that the compound should be prepared as an aqueous stock solution. The molecular weight is fundamental for calculating molar concentrations for all subsequent assays. Stability in solution under physiological conditions (pH 7.4, 37°C) should also be confirmed, as degradation could lead to misleading results.[13]
Part 2: Core Protocols for Screening and Validating PTS Inhibition
A multi-assay approach is required to confidently identify and rank the potency of new PTIs. We describe three key assays, moving from direct measurement of transport to functional biological outcomes.
Protocol 2.1: Competitive Radiolabeled Polyamine Uptake Assay
Scientific Rationale: This is the gold standard for quantifying PTS inhibition.[8] It directly measures the ability of a candidate compound to compete with a natural, radiolabeled polyamine (e.g., [³H]-spermidine) for uptake into cells. A reduction in intracellular radioactivity in the presence of the test compound is a direct indication of transport inhibition. The use of cell lines with a well-characterized, high-activity PTS, such as the L3.6pl human pancreatic cancer cell line, is recommended.[14]
Experimental Workflow Diagram
Caption: Workflow for the radiolabeled polyamine uptake assay.
Detailed Methodology:
-
Cell Culture: Seed L3.6pl human pancreatic cancer cells in 12-well plates to achieve ~70% confluency on the day of the experiment.[15]
-
Preparation of Reagents:
-
PTI Stock: Prepare a 10 mM stock solution of this compound in sterile water.
-
Radiolabeled Substrate: Prepare a working solution of [³H]-spermidine (e.g., at 1-5 µM) in culture medium.[15]
-
Stop Buffer: Prepare an ice-cold buffer (e.g., PBS) containing a high concentration of unlabeled spermidine (e.g., 50 µM) to halt uptake during washing.[15]
-
-
Inhibition Assay:
-
Wash cells once with pre-warmed culture medium.
-
Add medium containing serial dilutions of the PTI candidate (e.g., 0.1 µM to 100 µM) or vehicle control to the wells. Pre-incubate for 15 minutes at 37°C.
-
Add the [³H]-spermidine working solution to each well and incubate for an additional 30 minutes at 37°C.[15]
-
-
Termination and Lysis:
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Normalize CPM values to the protein content of a parallel well to account for cell number variations.
-
Data Analysis and Interpretation: Calculate the percentage of inhibition for each PTI concentration relative to the vehicle-treated control. Plot the % inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration of inhibitor required to block 50% of polyamine uptake).[8]
Table 2: Sample Data for IC₅₀ Determination
| PTI Conc. (µM) | Mean CPM | % Inhibition |
| 0 (Vehicle) | 15,000 | 0% |
| 0.1 | 14,250 | 5% |
| 1 | 11,250 | 25% |
| 10 | 7,500 | 50% |
| 50 | 2,250 | 85% |
| 100 | 1,500 | 90% |
| IC₅₀ | ~10 µM |
Protocol 2.2: Functional Cell Growth Rescue Assay
Scientific Rationale: This assay assesses the biological consequence of transport inhibition. By first treating cells with DFMO, polyamine biosynthesis is shut down, making the cells entirely dependent on the PTS for survival if an external source of polyamines is provided. A functional PTI will block the uptake of these "rescue" polyamines, leading to polyamine depletion and subsequent inhibition of cell growth.[8][16] This self-validating system ensures that the observed effect is due to the specific mechanism of polyamine starvation.
Logical Relationship Diagram
Caption: Logic of the DFMO + Spermidine rescue assay.
Detailed Methodology:
-
Cell Seeding: Seed L3.6pl cells in 96-well plates at a low density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Treatment Groups: Prepare media for the following conditions:
-
Vehicle Control (normal growth)
-
DFMO only (e.g., 4-5 mM)[16]
-
DFMO + Spermidine (Spd) (e.g., 1-5 µM) (the "rescue" condition)
-
DFMO + Spd + serial dilutions of the PTI candidate
-
-
Incubation: Replace the initial medium with the treatment media and incubate the plates for 72 hours.[16]
-
Viability Assessment:
-
After 72 hours, measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Record the luminescence or absorbance values for each well.
-
Data Analysis and Interpretation: Normalize all readings to the vehicle control group (set to 100% growth). The DFMO-only group should show significantly reduced growth, while the DFMO+Spd group should show "rescued" growth, close to 100%. The PTI-treated groups will show a dose-dependent reduction in this rescued growth. Calculate the EC₅₀, the concentration of PTI that reduces the Spd-mediated rescue by 50%. A potent PTI will have a low EC₅₀ in this assay.[14]
Part 3: Downstream Mechanistic Validation
Confirming that the inhibition of transport and subsequent reduction in cell growth correlates with a decrease in intracellular polyamine levels provides the ultimate validation of the compound's mechanism of action.
Protocol 3.1: Analysis of Intracellular Polyamine Pools by HPLC
Scientific Rationale: The most direct way to confirm the biological impact of a PTI (especially in combination with DFMO) is to measure the intracellular concentrations of putrescine, spermidine, and spermine. A successful polyamine blocking therapy should lead to a dramatic reduction in all three polyamines.[16][17] High-Performance Liquid Chromatography (HPLC) following derivatization is the standard method for this analysis.[18]
Polyamine Metabolism and Therapeutic Intervention Points
Sources
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- 5. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 936255-80-0|this compound|BLD Pharm [bldpharm.com]
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- 14. Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in high-throughput screening
Application Note & Protocols
Topic: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Therapeutic Avenues with Synthetic Polyamines
Natural polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and macromolecular synthesis. Their biological activity is largely attributed to their ability to form ion-pairing interactions with polyanionic biomolecules like DNA, RNA, and acidic proteins.[1][2] This fundamental interaction has made polyamine metabolism and function a compelling area for therapeutic intervention, particularly in oncology and infectious diseases.
However, the structural diversity of natural polyamines is limited. This has spurred the development of synthetic polyamine libraries to explore a wider chemical space and identify novel modulators of biological pathways.[2] this compound is a synthetic polyamine that, by virtue of its distinct charge distribution and conformational flexibility, serves as an excellent candidate for inclusion in diversity-oriented screening libraries.
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to leveraging this compound in high-throughput screening (HTS) campaigns. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring that the protocols are not just followed, but understood. The objective is to provide a robust framework for identifying and validating novel "hit" compounds by using this compound as a representative tool compound or library member.
Compound Profile & Handling
A thorough understanding of the test article is paramount for successful and reproducible screening.
| Property | Value | Source |
| IUPAC Name | 2-(aminomethyl)-N¹,N¹-dimethylpropane-1,3-diamine;trihydrochloride | N/A |
| CAS Number | 936255-80-0 | [3][4][5] |
| Molecular Formula | C₆H₂₀N₃Cl₃ | |
| Molecular Weight | 240.6 g/mol | [4] |
| Appearance | White to off-white solid | Assumed from typical hydrochloride salts |
| Solubility | Soluble in water | [6] |
Safety & Handling: As per the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All handling of the solid compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood.
Stock Solution Preparation: For HTS applications, a high-concentration, validated stock solution is critical.
-
Primary Stock (100 mM): Carefully weigh the required amount of the compound. Add a suitable solvent (e.g., sterile, nuclease-free water or DMSO) to achieve a 100 mM concentration. Ensure complete dissolution; gentle vortexing or sonication may be required.
-
Quality Control: It is best practice to verify the concentration and purity of the primary stock via analytical methods such as HPLC-MS before proceeding.
-
Aliquoting & Storage: Aliquot the primary stock into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Principle of Application: Screening for Modulators of Polyanion Interactions
The core rationale for screening this compound lies in its polycationic nature at physiological pH. The multiple amine groups can engage in electrostatic interactions with negatively charged pockets on protein surfaces, nucleic acid backbones, or other polyanionic targets. An HTS campaign can therefore be designed to detect either the direct binding of the polyamine to a target or the functional consequence of that binding.
High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of compounds for activity against a specific biological target.[8] The goal is to identify "hits" that can be further optimized into lead compounds.[8]
Caption: General high-throughput screening (HTS) workflow.
Protocol 1: Target-Based Biochemical HTS Assay
Application: To identify compounds that modulate the interaction between a polyanionic target (e.g., DNA) and a binding partner.
Principle (DNA Displacement Assay): This assay is based on fluorescence quenching or enhancement. A fluorescent dye (e.g., PicoGreen) binds to double-stranded DNA (dsDNA) and emits a strong fluorescent signal. A compound that binds to the dsDNA will displace the dye, leading to a measurable decrease in fluorescence. This homogeneous, "add-and-read" format is highly amenable to automation.[9]
Caption: Principle of the DNA-dye displacement assay.
Detailed Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Labcyte Echo) or a pin tool, transfer a precise, low volume (e.g., 50 nL) of the test compound from the source plate to a 384-well, low-volume, black, flat-bottom assay plate.
-
The final screening concentration for this compound should be determined during assay development, typically in the range of 1-50 µM.
-
Include appropriate controls: positive control (e.g., a known DNA binder like spermine) and negative control (vehicle, e.g., DMSO).
-
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
Prepare a solution of dsDNA (e.g., calf thymus DNA) and the fluorescent dye (e.g., PicoGreen, diluted according to the manufacturer's protocol) in the assay buffer. The optimal concentrations must be determined during assay development to achieve a robust signal-to-background ratio.
-
-
Assay Execution:
-
Using a multi-channel dispenser, add 10 µL of the DNA-dye solution to each well of the 384-well assay plate containing the pre-spotted compounds.
-
Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to ensure all components are mixed at the bottom of the wells.
-
Incubate the plates at room temperature for 15-30 minutes, protected from light.
-
-
Signal Detection:
-
Read the fluorescence intensity on a compatible plate reader (e.g., BMG PHERAstar FSX, Tecan Spark) using the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~480 nm excitation / ~520 nm emission for PicoGreen).[10]
-
-
Data Analysis and Self-Validation:
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Hit Criteria: A compound is typically classified as a "hit" if its % inhibition exceeds a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
-
Assay Quality (Z'-factor): The trustworthiness of the screen is validated by calculating the Z'-factor for each plate. Z' = 1 - (3 * (SD_PositiveControls + SD_NegativeControls)) / |Mean_PositiveControls - Mean_NegativeControls| A Z'-factor between 0.5 and 1.0 indicates an excellent and robust assay.
-
Protocol 2: Cell-Based Phenotypic HTS Assay
Application: To identify compounds that exhibit cytotoxic or anti-proliferative activity.
Principle (Resazurin Reduction Assay): This assay measures cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in signal indicates a loss of cell viability. This method is robust, cost-effective, and widely used in HTS for oncology and toxicology.[11]
Detailed Step-by-Step Methodology:
-
Cell Plating:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) to ~80% confluency.
-
Harvest the cells and perform a cell count to ensure viability is >95%.
-
Dilute the cells in culture medium to the desired seeding density (determined during assay development, e.g., 2000 cells/well).
-
Using a multi-channel dispenser, dispense 40 µL of the cell suspension into each well of a 384-well, clear-bottom, tissue culture-treated plate.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Perform a serial dilution of the this compound stock to create an intermediate "daughter" plate.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound from the daughter plate to the cell plates.
-
Include appropriate controls: positive control (e.g., a known cytotoxic agent like staurosporine) and negative control (vehicle).
-
-
Incubation:
-
Return the plates to the incubator for 48-72 hours. The incubation time is critical and should reflect the doubling time of the cell line and allow for the compound to exert its effect.
-
-
Viability Reagent Addition:
-
Prepare a working solution of resazurin (e.g., 44 µM) in culture medium.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for an additional 2-4 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Read the fluorescence intensity on a plate reader (e.g., ~560 nm excitation / ~590 nm emission).
-
-
Data Analysis and Dose-Response:
-
Percent Viability Calculation: % Viability = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)
-
Dose-Response Curves: For hits confirmed from the primary screen, a full dose-response curve is generated by testing the compound over a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
IC₅₀ Determination: The data is fitted to a four-parameter logistic model using specialized software (e.g., GraphPad Prism, Dotmatics) to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited). This provides a quantitative measure of the compound's potency.
-
Conclusion and Forward Look
This compound represents a valuable molecular entity for high-throughput screening. While it can be screened as a standalone compound, its true power is realized when incorporated into a larger, structurally diverse polyamine library. The protocols detailed herein provide robust, validated frameworks for screening this compound in both target-based and phenotypic assays. Successful identification of "hits" with this scaffold can serve as a critical starting point for medicinal chemistry efforts, paving the way for the development of novel therapeutics that modulate the activity of polyanionic biological targets.
References
- Vertex AI Search. 2-(Aminomethyl)
- Smolecule. 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride.
- Enamine. High-Throughput Screening.
- PubMed. Screening of a combinatorial library of synthetic polyamines displaying selectivity in multiple ion-pairing interactions with model polyanionic compounds in aqueous organic solutions.
- Twist Bioscience. High-Throughput Screening in Drug Discovery & Molecular Biology.
- Santa Cruz Biotechnology. This compound.
- ACS Publications. Screening of a Combinatorial Library of Synthetic Polyamines Displaying Selectivity in Multiple Ion-Pairing Interactions with Model Polyanionic Compounds in Aqueous Organic Solutions.
- MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- Sigma-Aldrich. This compound.
- BMG LABTECH. High-throughput screening (HTS). (2019-04-10).
- MedChemExpress. This compound-SDS. (2025-10-03).
- Danaher Life Sciences. High-Throughput Screening (HTS) in Drug Discovery.
- BLD Pharm. 936255-80-0|this compound.
- Sigma-Aldrich. This compound | 936255-80-0.
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- 3. This compound | 936255-80-0 [sigmaaldrich.com]
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2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride as a chemical probe
Application Note & Protocol Guide
Topic: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride: A Potential Chemical Probe for Interrogating the Polyamine Transport System
Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and medicinal chemistry.
Executive Summary
The polyamine transport system (PTS) is a critical cellular machinery responsible for the uptake of polyamines like spermidine and spermine, which are essential for cell proliferation, differentiation, and survival.[1][2] Cancer cells exhibit a heightened demand for polyamines and consequently upregulate their PTS, making it a prime target for therapeutic intervention and diagnostic imaging.[3][4] This document provides a detailed guide on the potential use of This compound , a synthetic polyamine analogue, as a chemical probe to investigate the PTS. While primarily available as a synthetic intermediate, its structural similarity to natural polyamines presents a compelling rationale for its application in studying PTS biology.[5] This guide outlines its hypothesized mechanism of action, detailed protocols for its validation and use in cell-based assays, and a framework for data interpretation, empowering researchers to explore its utility in this important area of study.
Introduction to the Probe: A Structural Analogue Approach
The study of cellular transport systems often relies on molecular probes that can act as competitive substrates or inhibitors. 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine is a polycationic molecule structurally analogous to the natural polyamine spermidine. This structural mimicry is the foundational hypothesis for its use as a chemical probe for the PTS.
Chemical & Physical Properties
The key properties of the compound are summarized below. Its trihydrochloride salt form ensures aqueous solubility, which is critical for its use in biological assays.
| Property | Value | Source |
| Synonym(s) | 2-(aminomethyl)-N | |
| Molecular Formula | C₆H₂₀Cl₃N₃ | [5] |
| Molecular Weight | 240.60 g/mol | [5] |
| CAS Number | 936255-80-0 | [6] |
| Physical Form | Solid | |
| Identified Use | Laboratory chemicals, synthesis of substances | [5][6] |
Rationale for Use as a PTS Probe
Rapidly proliferating cells, particularly cancer cells, require high concentrations of intracellular polyamines.[3] They satisfy this demand by increasing endogenous biosynthesis and, crucially, by enhancing the uptake of extracellular polyamines via the PTS.[7] The development of synthetic polyamine analogues has been a powerful strategy to exploit this dependency.[1] These analogues can be designed to:
-
Competitively inhibit the uptake of natural polyamines.
-
Act as vehicles to deliver cytotoxic agents or imaging reporters into cancer cells.[2][4]
-
Induce apoptosis by disrupting polyamine homeostasis.
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine possesses the characteristic spacing of amine groups found in natural polyamines, suggesting it can be recognized and transported by the PTS. The terminal dimethylated amine may alter its binding affinity or subsequent metabolic fate within the cell, potentially offering advantages in stability or specificity over natural substrates.
Hypothesized Mechanism of Action
We hypothesize that 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine acts as a competitive substrate of the polyamine transport system. Upon introduction to the extracellular environment, it is recognized by PTS transporter proteins on the cell surface. It then competes with natural polyamines like spermidine for binding and subsequent internalization. Once inside the cell, its accumulation can disrupt normal polyamine-dependent functions or, if appropriately modified, deliver a conjugated payload.
Caption: Probe competes with polyamines for PTS-mediated cell entry.
Experimental Protocols & Applications
The following protocols are designed to validate 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine as a PTS probe and utilize it for cell characterization.
Protocol 1: Competitive Polyamine Uptake Assay
This assay is fundamental to confirming that the compound interacts with the PTS. It measures the ability of the probe to inhibit the uptake of a radiolabeled natural polyamine, such as [³H]-spermidine.
Principle: If the test compound is a substrate for the PTS, it will compete with [³H]-spermidine for transport into the cell, resulting in a dose-dependent decrease in intracellular radioactivity.
Workflow Diagram:
Caption: Workflow for the competitive polyamine uptake experiment.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7 breast cancer cells, known for high PTS activity, and MCF-10A non-tumorigenic cells as a control) in 24-well plates and grow to ~80-90% confluency.[2]
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in sterile water.
-
Prepare working solutions by serial dilution in uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Prepare a working solution of [³H]-spermidine in uptake buffer.
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells and wash cells twice with warm uptake buffer.
-
Add 500 µL of uptake buffer containing the desired concentration of the probe (e.g., 0, 1, 10, 50, 100, 500 µM). Include a known PTS inhibitor like methylglyoxal bis(guanylhydrazone) (MGBG) as a positive control.[4]
-
Incubate for 15 minutes at 37°C.
-
-
Uptake:
-
Add [³H]-spermidine to each well to a final concentration of ~1 µM.
-
Incubate for 30 minutes at 37°C. Note: The optimal time should be determined empirically to be within the linear range of uptake.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Normalize the counts per minute (CPM) to the protein concentration of a parallel well, determined by a BCA assay.
-
-
Data Analysis: Plot the normalized CPM against the log concentration of the probe. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the probe required to inhibit 50% of [³H]-spermidine uptake.
Protocol 2: Selective Cytotoxicity Assay
Principle: Because cancer cells have a more active PTS, they may accumulate higher concentrations of the polyamine analogue probe. If the probe itself has intrinsic cytotoxic effects, it should be more potent against cancer cells than non-cancerous cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 and MCF-10A cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the probe in the complete culture medium.
-
Remove the old medium and add 100 µL of medium containing the probe at various concentrations (e.g., ranging from 0.1 µM to 1 mM).
-
Include a vehicle control (medium only) and a positive control for cell death (e.g., doxorubicin).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Assess cell viability using a standard method, such as the MTT, MTS, or PrestoBlue™ assay.
-
For an MTS assay, add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well, incubate for 1-4 hours, and measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Convert absorbance values to percentage viability relative to the vehicle-treated control cells.
-
Plot the percentage viability against the log concentration of the probe.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line. A significantly lower GI₅₀ in MCF-7 cells compared to MCF-10A cells would suggest PTS-dependent selective cytotoxicity.
-
Validation, Controls, and Data Interpretation
Rigorous controls are essential for validating the mechanism of action.
-
Positive Control: Use a well-characterized PTS inhibitor (e.g., MGBG) in parallel with the probe in all assays.[4]
-
Cell Line Comparison: The use of a cancer cell line with high PTS activity (e.g., MCF-7) alongside a non-cancerous counterpart (e.g., MCF-10A) is critical to demonstrate selectivity.[2][4]
-
Data Interpretation:
-
In the uptake assay, a low micromolar IC₅₀ value for the probe suggests a strong interaction with the PTS.
-
In the cytotoxicity assay, a selectivity index (GI₅₀ in non-cancerous cells / GI₅₀ in cancer cells) greater than 1 indicates cancer-selective toxicity.
-
| Expected Outcome | Interpretation |
| Dose-dependent inhibition of [³H]-spermidine uptake | The probe competes for and is likely a substrate of the Polyamine Transport System (PTS). |
| Lower GI₅₀ value in cancer cells vs. normal cells | The probe demonstrates selective cytotoxicity, likely due to higher accumulation via an upregulated PTS. |
| No inhibition of uptake or lack of selectivity | The probe may not be a good substrate for the PTS or its effects are non-specific. |
Conclusion and Future Directions
This compound holds promise as a chemical probe for studying the polyamine transport system due to its structural analogy to natural polyamines. The protocols described herein provide a clear path for its validation as a competitive PTS substrate and for assessing its potential for selective delivery to cancer cells.
Future work could involve chemically modifying this scaffold to create more advanced probes. For instance, conjugation with:
-
A fluorophore (e.g., BODIPY) would enable direct visualization of its uptake and subcellular localization via fluorescence microscopy.[2]
-
A positron-emitting radionuclide (e.g., ¹⁸F) could transform it into a PET imaging agent for non-invasive detection of tumors with high PTS activity.[3][4]
-
A potent cytotoxic drug could create a targeted drug conjugate that selectively kills cancer cells, minimizing off-target toxicity.
By systematically applying the principles and protocols in this guide, researchers can effectively evaluate and potentially develop 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine from a simple synthetic intermediate into a valuable tool for cancer research and drug development.
References
-
Reddy, V. K., & Gilmour, S. K. (2007). Polyamine-based analogues as biochemical probes and potential therapeutics. Biochemical Society Transactions, 35(Pt 2), 356–360. Available from: [Link]
-
Hamaï, A., et al. (2018). Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System. ChemBioChem, 19(9), 934-939. Available from: [Link]
-
ResearchGate. Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System | Request PDF. Available from: [Link]
-
ResearchGate. Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System | Request PDF. Available from: [Link]
-
Nemmara, V. V. (2023). DEVELOPMENT OF NEW CHEMICAL PROBES TO DELINEATE THE POLYAMINE REGULATION & MOLECULAR STRATEGIES TO UNRAVEL PROTEIN POLYAMINATION. University of South Florida Graduate School Theses and Dissertations. Available from: [Link]
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- 2. Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 7. rdw.rowan.edu [rdw.rowan.edu]
Application Notes and Protocols for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Introduction: The Role of Polyamines in Modern Drug Discovery
Polyamines are ubiquitous polycations essential for cell proliferation and differentiation. Their metabolic pathways are frequently dysregulated in cancer, making them a prime target for therapeutic intervention.[1][2][3] The development of polyamine analogues, which can interfere with the cellular functions of natural polyamines, represents a significant strategy in the design of novel anticancer agents.[4] These analogues can act as antimetabolites or mimetics, disrupting polyamine homeostasis and leading to cytostatic or cytotoxic effects in tumor cells.[2][5] Furthermore, the overactive polyamine transport system (PTS) in cancer cells can be exploited for targeted drug delivery, using polyamine structures as vectors to carry therapeutic agents into the cell.[6][7]
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (CAS: 936255-80-0) is a synthetic intermediate belonging to this critical class of compounds.[1][2] Its structural features, containing primary and tertiary amine functionalities, make it a versatile building block for the synthesis of more complex polyamine analogues and drug conjugates. This guide provides a comprehensive overview of the laboratory handling, storage, and application of this intermediate, grounded in established safety protocols and chemical principles, to support researchers in its effective and safe utilization.
Compound Profile and Physicochemical Properties
This trihydrochloride salt is typically supplied as an off-white to light yellow solid. Its salt form enhances stability and can influence solubility. While detailed experimental data for this specific compound is limited in public literature, the properties of similar amine hydrochlorides suggest that it is likely soluble in water and lower alcohols, with limited solubility in nonpolar organic solvents.
| Property | Value | Source |
| CAS Number | 936255-80-0 | [4][5] |
| Molecular Formula | C₆H₂₀Cl₃N₃ | [4] |
| Molecular Weight | 240.60 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | Typically ≥97% |
Hazard Identification and Safety Protocols
This compound is classified with several hazards that necessitate careful handling to minimize risk to laboratory personnel.[5]
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.
The following diagram outlines the core safety considerations when working with this compound.
Caption: Recommended workflow for handling the hygroscopic powder.
Causality Behind Key Steps:
-
Equilibration: Allowing the container to warm to room temperature before opening is crucial. Opening a cold container will cause atmospheric moisture to condense on the cold powder, compromising its integrity.
-
Inert Atmosphere: For reactions that are sensitive to water (e.g., those using organometallics, strong bases, or certain coupling reagents), handling the compound in a glove box or glove bag filled with nitrogen or argon is the best practice to ensure it remains anhydrous. [8]
Representative Application Protocol: Acylation of a Primary Amine
As this compound is an intermediate, it is designed to react with other molecules to build a larger active pharmaceutical ingredient (API). While specific protocols for this exact intermediate are proprietary, a common reaction for a primary amine is acylation to form an amide. The following is a representative, general protocol.
Objective: To acylate one of the primary amine groups of this compound with an acid chloride.
Important Note: The trihydrochloride salt is acidic. To deprotonate the amine groups and enable them to act as nucleophiles, a non-nucleophilic base must be added to the reaction. The amount of base must be sufficient to neutralize the three HCl equivalents and the HCl generated during the acylation.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
An appropriate acid chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous reaction vessel (e.g., oven-dried round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Protocol:
-
Vessel Preparation: Flame-dry or oven-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition:
-
In a chemical fume hood, add this compound (1.0 eq) to the reaction flask.
-
Add anhydrous solvent (e.g., DCM). The salt may not fully dissolve at this stage.
-
Begin stirring the suspension under a positive pressure of inert gas.
-
-
Deprotonation:
-
Cool the suspension to 0°C using an ice bath. This helps to control the exothermicity of the neutralization and subsequent acylation.
-
Slowly add the non-nucleophilic base (a minimum of 4.1 equivalents; 3 for the salt, 1 for the reaction byproduct) via syringe. The suspension should become a more homogeneous solution as the free amine is generated. Stir for 15-30 minutes at 0°C.
-
-
Acylation:
-
Slowly add the acid chloride (1.0 eq) dropwise via syringe. Maintain the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.
-
Work-up and Purification:
-
Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution (e.g., NaHCO₃).
-
The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired acylated product.
-
Spill and Waste Management
-
Spill Response: In the event of a spill, evacuate the area. Wear full PPE, including respiratory protection. For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, sealed container for disposal. [5]Decontaminate the spill area with a suitable solvent.
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways. [5]
References
-
Wallace, H. M., & Fraser, A. V. (2003). Polyamine analogues as anticancer drugs. Biochemical Society Transactions, 31(2), 393-396. Available at: [Link]
-
Wang, C., & Casero, R. A. Jr. (2006). Molecular mechanisms of polyamine analogs in cancer cells. Mini Reviews in Medicinal Chemistry, 6(11), 1269-1276. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]
-
Reddy, M. V. R., et al. (2008). Bisethylnorspermine Lipopolyamine as Potential Delivery Vector for Combination Drug/Gene Anticancer Therapies. Pharmaceutical Research, 25(11), 2633–2643. Available at: [Link]
-
Reddy, V. K., et al. (2008). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Current Medicinal Chemistry, 15(16), 1543-1562. Available at: [Link]
-
Iyamu, I. D., et al. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity? Molecules, 28(11), 4501. Available at: [Link]
-
Devereux, W., et al. (2015). Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano 11047. Oncotarget, 6(31), 31271–31283. Available at: [Link]
-
Al-Ahmady, Z. S., & Kostarelos, K. (2021). Polymer-Based Drug Delivery Systems for Cancer Therapeutics. International Journal of Molecular Sciences, 22(11), 5709. Available at: [Link]
-
HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Available at: [Link]
-
ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? Available at: [Link]
-
Reddit. (2017). Drying and Storing Hygroscopic Salts. r/chemistry. Available at: [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
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2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride safety data sheet information
An In-Depth Guide to the Safe Handling and Application of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and potential applications of this compound (CAS No. 936255-80-0). This guide synthesizes critical safety data with practical laboratory protocols to ensure user safety and experimental integrity.
Compound Overview and Application Context
This compound is a polyamine that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its structural features, including primary and tertiary amine functionalities, make it a versatile building block in medicinal chemistry. The trihydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base. Given its role as a drug intermediate, understanding its reactivity and handling requirements is paramount for its effective and safe utilization in research and development.[1]
Comprehensive Safety and Hazard Analysis
The safe use of any chemical begins with a thorough understanding of its potential hazards. The following information is derived from the Safety Data Sheet (SDS) and data on structurally similar compounds.
GHS Classification and Hazards
This compound is classified as a hazardous substance.[2] The GHS classification highlights several key risks that must be managed.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from the MedChemExpress Safety Data Sheet.[2]
Pictograms:
Signal Word: Warning [2]
Toxicological Profile and Exposure Routes
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[2]
-
Oral Toxicity: Harmful if swallowed, with a median lethal dose (LD50) for the structurally related N,N-dimethyl-1,3-propanediamine reported to be between 410 and 1600 mg/kg bw in rats.[3]
-
Dermal Toxicity: Causes skin irritation.[2] Prolonged contact with similar diamines can cause severe skin burns.[4][5]
-
Eye Irritation: Causes serious eye irritation.[2] Contact can lead to severe and irreversible eye damage.[3]
-
Inhalation Toxicity: May cause respiratory tract irritation.[2] Inhalation of dust or aerosols should be avoided.[2]
Causality of Hazards
The hazardous nature of this compound stems from the reactivity of its amine groups. Amines are generally corrosive and can cause irritation or burns upon contact with biological tissues. The trihydrochloride salt, while more stable, can still release hydrochloric acid upon hydrolysis, contributing to its irritant properties.
Experimental Protocols: From Receipt to Disposal
A self-validating system of protocols is essential for laboratory safety. The following step-by-step methodologies are designed to minimize risk at every stage of handling.
Receiving and Storage
Protocol:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm the product identity and that the container is properly labeled.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Recommended storage temperatures are -20°C for long-term storage (up to 3 years) and 4°C for shorter durations (up to 2 years).[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[6]
-
Access: Store in a locked-up area accessible only to authorized personnel.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To protect against splashes and dust, preventing serious eye irritation.[2] |
| Skin and Body Protection | Laboratory coat. For larger scale work, consider flame-retardant and antistatic protective clothing. | To protect skin from accidental contact.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][6] If dust or aerosols are generated, a NIOSH/MSHA approved respirator may be required.[6] | To prevent respiratory tract irritation.[2] |
Handling and Use
Protocol:
-
Work Area: Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Avoid contact with skin and eyes.[2]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
-
Dispensing: When weighing and dispensing the solid, do so carefully to minimize dust generation.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to control any potential exothermic reactions.
Emergency Procedures
Immediate and appropriate response to an exposure is critical.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[2]
Spill Management and Disposal
Protocol:
-
Containment: For spills, prevent further leakage if safe to do so. Do not let the product enter drains.[4]
-
Cleanup: Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a chemical waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water or ethanol) and then wash with soap and water.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[2] Do not mix with other waste.
Visualization of Workflow
The following diagram illustrates the key decision points and safety protocols in the handling workflow of this compound.
Caption: Workflow for Safe Handling of the Compound.
Conclusion
This compound is a valuable research chemical with defined hazards. Adherence to the safety protocols outlined in this guide is essential for mitigating risks to personnel and the environment. By integrating these practices into standard laboratory operations, researchers can confidently and safely utilize this compound in their drug discovery and development endeavors.
References
- MedChemExpress. (2025, October 3). This compound Safety Data Sheet.
- MedChemExpress. This compound.
- Sigma-Aldrich. (2025, November 6). N,N'-Dimethylpropane-1,3-diamine Safety Data Sheet.
- Smolecule. 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride.
- Thermo Fisher Scientific. (2010, September 29). 2,2-Dimethyl-1,3-propanediamine Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 25). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Spectrum Chemical. (2019, March 25). Butyraldehyde Safety Data Sheet.
- TCI Chemicals. (2025, June 12). N,N-Dimethyl-1,3-propanediamine Safety Data Sheet.
- Chemicalbook. (2025, July 16). This compound.
- Australian Government Department of Health. (2015, July 3). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). N,N-Dimethyl-1,3-propane diamine: A Versatile Chemical Compound. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- PubChem. N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine.
- Google Patents. (n.d.). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
- Journal of Applied Organometallic Chemistry. (n.d.). Copper Based N,N-Dimethyl-N-(1-Pyridinylmethylidene) Propane-1,3-Diamine Compound: Synthesis, Characterization, and Its Application toward Biocidal Activity. Retrieved from the Journal of Applied Organometallic Chemistry website.
- TCI Chemicals. N,N-Dimethyl-1,3-propanediamine.
- PubChem. N,N'-Dimethyl-1,3-propanediamine.
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- 5. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Optimizing 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride concentration in assays
Welcome to the technical support guide for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (CAS: 936255-80-0).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for using this compound in various experimental assays.
A Scientist's Introduction to the Compound
While detailed application notes for this compound are not broadly published, its structure—featuring multiple amine groups—places it in the functional class of polyamines.[3][4][5] Polyamines are ubiquitous polycationic molecules like spermidine and spermine that are essential for cellular processes, including cell proliferation and signal transduction.[6] In the context of in vitro assays, their highly positive charge at physiological pH means they can interact with negatively charged macromolecules such as DNA, RNA, and acidic proteins.[7] This interaction can modulate enzyme activity, stabilize nucleic acids, or unfortunately, cause assay interference.[8][9]
This guide is built on the foundational principles of polyamine biochemistry to help you anticipate and address challenges, ensuring your results are both accurate and reproducible. We will address this compound's application from the perspective of it being a polyamine analogue, focusing on optimizing its concentration and mitigating potential artifacts.
Part 1: Troubleshooting Guide
This section addresses common problems encountered when incorporating polyamine-like compounds into assays. The core principle of troubleshooting is to isolate the variable causing the issue. Here, that variable is the compound itself.
Issue 1: High background signal in my fluorescence-based assay.
Q: I've added this compound to my assay and now observe an unacceptably high background signal. What is the likely cause and how can I fix it?
A: High background is a frequent issue when introducing highly charged molecules into sensitive assays.[10][11] The cause is often non-specific binding or direct interference with assay components.
Causality Explained:
-
Non-Specific Binding: As a polycation, the compound can electrostatically bind to negatively charged surfaces like microplate wells, proteins (e.g., antibodies, enzymes), or nucleic acids in your sample.[7] This can lead to aggregation or alter the conformation of critical reagents, exposing fluorescent reporters or causing them to behave unpredictably.[12]
-
Direct Fluorophore Interaction: While less common, some compounds can directly affect the quantum yield of a fluorophore, causing it to fluoresce more brightly in the absence of a specific biological reaction. It's also important to rule out autofluorescence of the compound itself.[13]
-
Assay Reagent Interference: The compound could be interfering with blocking agents, leading to less effective blocking and higher non-specific binding of detection antibodies.[10]
Troubleshooting Workflow: High Background
Sources
- 1. This compound | 936255-80-0 [chemicalbook.com]
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- 5. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Importance of polyamines in cell cycle kinetics as studied in a transgenic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of polyamines on two types of reaction of purified poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biotium.com [biotium.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride stability issues in solution
Welcome to the technical support guide for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. Here, we provide in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a polyamine, a class of aliphatic polycationic compounds that are crucial in numerous cellular processes due to their interaction with nucleic acids.[1] As a trihydrochloride salt, this compound is supplied in a form that enhances its stability and solubility in aqueous solutions. However, like many amine-containing molecules, its stability in solution can be influenced by a variety of factors including pH, temperature, presence of oxygen, and interaction with other components in the formulation. This guide will address these potential issues directly.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What could be the cause and is it still usable?
A: A yellow discoloration in your solution is a common indicator of oxidative degradation. Polyamines, especially in aqueous solutions, can be susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[2] The presence of metal ions can also catalyze this degradation.
Is it usable? The usability of a discolored solution depends on the sensitivity of your application. For highly sensitive assays, such as those in drug development or detailed kinetic studies, the presence of degradation products could lead to erroneous results. For less sensitive applications, the impact may be negligible. However, it is always best practice to use a freshly prepared, clear solution.
Troubleshooting Steps:
-
Preparation: Always prepare solutions fresh for immediate use.[3][4]
-
Solvent Quality: Use high-purity, degassed water or buffer to minimize dissolved oxygen.
-
Inert Atmosphere: If your application is particularly sensitive to oxidation, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[3]
-
Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can help to sequester these ions and prevent catalytic oxidation.
Q2: I'm observing precipitation in my buffered solution of this compound. What is happening and how can I fix it?
A: Precipitation can occur for several reasons, primarily related to pH changes and solubility limits. As a trihydrochloride salt, this compound is acidic. When added to a buffer, it can lower the pH if the buffering capacity is exceeded. Polyamines can have varying solubility at different pH values.
Causality: The protonated amine groups of the trihydrochloride salt contribute to its water solubility. If the pH of the solution is raised significantly, the amines can be deprotonated, leading to a decrease in solubility and subsequent precipitation of the free amine form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Q3: How does temperature affect the stability of this compound in solution?
A: Temperature is a critical factor influencing the stability of amine solutions.[5] Elevated temperatures can significantly accelerate both thermal and oxidative degradation.[2][6]
Key Considerations:
-
Thermal Degradation: At higher temperatures, the molecule itself can undergo degradation, potentially leading to the formation of cyclic compounds or ureas through intermolecular reactions.[7][8]
-
Oxidative Degradation: The rate of oxidative degradation increases with temperature.[2]
-
Solubility: While gentle warming can aid in initial dissolution, prolonged exposure to high temperatures should be avoided.[3][4]
Recommended Storage and Handling Temperatures:
| Condition | Temperature | Rationale |
| Solid Compound | -20°C | For long-term stability as recommended by suppliers.[9] |
| Solution (Short-term) | 2-8°C | To slow down potential degradation for solutions used within a day. |
| Solution (Working) | Room Temperature | For immediate use during experimentation. Avoid prolonged storage. |
Q4: Are there any known incompatibilities with common buffers or solvents for this compound?
A: Yes, incompatibilities can arise.
-
Strongly Basic Buffers: Buffers with a high pH can cause the deprotonation and precipitation of the free amine, as discussed in Q2.
-
Oxidizing Agents: Avoid contact with strong oxidizing agents, as this will lead to rapid degradation of the amine groups.
-
Aldehydes and Ketones: The primary amine groups can react with aldehydes and ketones to form imines (Schiff bases). If your experimental system contains these functional groups, be aware of this potential interaction.
-
Non-Aqueous Solvents: While the trihydrochloride salt is highly soluble in water, its solubility in organic solvents is generally lower. If using a mixed solvent system, it is crucial to determine the solubility and stability empirically. Replacing water with some organic diluents can increase thermal degradation rates.[10]
In-Depth Troubleshooting Guides
Protocol 1: Preparation of a Standard Aqueous Solution
This protocol provides a standardized method for preparing a stable aqueous solution of this compound.
Materials:
-
This compound powder
-
High-purity, sterile, and degassed water or desired buffer
-
Sterile, amber-colored volumetric flask or a clear flask wrapped in aluminum foil
-
Sterile filter (0.22 µm)
-
Vortex mixer or sonicator
Procedure:
-
Pre-treatment of Solvent: For maximum stability, degas the water or buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes or by using a vacuum pump.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile container. Perform this in a clean, dry environment.
-
Initial Dissolution: Add a small volume of the degassed solvent to the powder.
-
Agitation: Gently vortex or place the solution in a bath sonicator for 5-10 minutes to aid dissolution.[3] Avoid excessive heating.
-
Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Sterile Filtration: If required for your application, filter the solution through a 0.22 µm sterile filter to remove any particulates.[3]
-
Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C, protected from light.
Protocol 2: Assessing Solution Stability via UV-Vis Spectroscopy
A simple way to monitor for degradation is to use UV-Vis spectroscopy to check for changes in the solution's absorbance spectrum over time, which can indicate the formation of degradation products.
Workflow Diagram:
Caption: Workflow for assessing solution stability using UV-Vis spectroscopy.
References
- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- This compound-SDS. MedChemExpress.
- Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. PubMed.
- Amines: Structure, Properties, and Reactions. Solubility of Things.
- Effects of Polyamine Binding on the Stability of DNA i-Motif Structures. ACS Omega.
- Stability of Polyamine Based Adsorbents to Gas Impurities for CO2 Capture. J-Stage.
- Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal.
- Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. PMC - NIH.
- Impact of Solvent on the Thermal Stability of Amines.
- Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. MDPI.
- Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure.
- 2,2-Dimethyl-1,3-propanediamine Safety D
- 2-(Aminomethyl)
- This compound. Sigma-Aldrich.
- 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride. Smolecule.
- This compound. Chemicalbook.
- How do I remove HCl from Poly (allylamine hydrochloride) with triethylamine?
- Troubleshooting NO-711 solubility issues in saline. Benchchem.
- Troubleshooting arecoline hydrochloride solubility issues in PBS. Benchchem.
- Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
- N,N'-Dimethyl-1,3-propanediamine. PubChem.
- N,N-Dimethyl-1,3-propanediamine Dihydrochloride. CymitQuimica.
- Proposed thermal degradation pathway of 1,3-Diaminopropane (1,3-DAP).
Sources
- 1. Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing precipitation of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in media
Introduction
Welcome to the technical support guide for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (CAS No. 936255-80-0).[1] This polyamine is a valuable intermediate in various research and drug development applications.[2] However, its utility can be hampered by a common challenge: precipitation when added to aqueous, buffered media. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you maintain its solubility and ensure the success of your experiments.
As polycationic molecules, polyamines like this one are highly sensitive to their chemical environment.[3] At physiological pH, their amine groups are positively charged, allowing them to interact with negatively charged molecules like nucleic acids and proteins.[3] This same property, however, makes them prone to precipitation, especially in complex solutions like cell culture media. This guide is designed to demystify this process and provide you with robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound precipitate after I added it to my media?
Precipitation is almost always due to a loss of solubility, which can be triggered by several factors:
-
pH Shift: The compound is supplied as a trihydrochloride salt, which is highly soluble in acidic aqueous solutions. Most biological media are buffered to a neutral or slightly alkaline pH (e.g., 7.2-7.4). Raising the pH deprotonates the amine groups, reducing the molecule's net positive charge and thus its solubility in water.[4]
-
High Concentration: You may have exceeded the compound's solubility limit in the specific medium at the working temperature and pH.
-
Interaction with Media Components: Polyamines can interact strongly with negatively charged ions in your media, such as phosphate and bicarbonate, which are common buffering agents.[5] These interactions can lead to the formation of insoluble salts.
-
Incorrect Order of Addition: Adding the compound directly to a concentrated buffer or medium can cause localized areas of supersaturation, triggering immediate precipitation.
Q2: What is the best solvent for making a stock solution?
For a high-concentration stock solution, sterile, deionized water is the recommended solvent. The trihydrochloride salt form is freely soluble in water.[6] To maintain maximum solubility and stability, it is advisable to slightly acidify the water with HCl to a pH between 4.0 and 6.0 before dissolving the compound. This ensures the amine groups remain fully protonated.
Q3: Can I adjust the pH of my stock solution?
Yes, and it is often recommended. After dissolving the compound in water, you can carefully adjust the pH. For a stock solution, maintaining a slightly acidic pH (4.0-6.0) is ideal for long-term stability and solubility. Use dilute HCl or NaOH for adjustments.
Q4: How does pH affect the solubility of this polyamine?
The solubility of this compound is directly linked to its protonation state, which is pH-dependent.[7][8]
-
Low pH (Acidic): All three amine groups are protonated (-NH3+), giving the molecule a high positive charge. This charged state is highly polar and interacts favorably with water molecules, resulting in high solubility.
-
High pH (Neutral to Alkaline): As the pH increases, the amine groups begin to deprotonate (-NH2). This reduces the molecule's net positive charge, making it less polar and significantly less soluble in water, leading to precipitation.
Q5: Are there specific media components I should be worried about?
Yes. Buffers containing high concentrations of phosphate (like PBS) or bicarbonate can be problematic.[5] The positively charged polyamine can act as a counterion for the negatively charged phosphate (PO₄³⁻) or bicarbonate (HCO₃⁻) ions, forming insoluble ionic complexes that precipitate out of solution.
Troubleshooting Guide: Diagnosing and Solving Precipitation
Use this guide to systematically address precipitation issues.
Symptom: A white precipitate or cloudiness appears in the medium immediately or shortly after adding this compound.
Step 1: Initial Assessment
-
Record the final concentration of the polyamine in your medium.
-
Note the composition of your medium, paying close attention to the buffering system (e.g., HEPES, Phosphate, Bicarbonate).
-
Measure the pH of the final medium after the precipitate has formed.
Step 2: Troubleshooting Flowchart
The following diagram outlines a decision-making process for troubleshooting.
Caption: Troubleshooting flowchart for precipitation issues.
Validated Experimental Protocols
To proactively avoid precipitation, follow these validated protocols for solution preparation and addition to media.
Protocol 1: Preparation of a 100 mM Acidified Stock Solution
This protocol creates a stable, concentrated stock that is less likely to cause precipitation upon dilution.
Materials:
-
Sterile, deionized water
-
1 M HCl (sterile)
-
1 M NaOH (sterile)
-
Calibrated pH meter
-
Sterile conical tube and filter sterilization unit (0.22 µm)
Procedure:
-
Weigh out 240.6 mg of the compound for 10 mL of a 100 mM stock solution.
-
Add the powder to ~8 mL of sterile, deionized water in a sterile conical tube.
-
Mix by vortexing until fully dissolved. The solution will be acidic.
-
Measure the pH. If it is above 6.0, add 1 M HCl dropwise until the pH is between 4.5 and 5.5. This ensures the polyamine remains fully protonated and stable.
-
Bring the final volume to 10 mL with sterile, deionized water.
-
Sterilize the solution using a 0.22 µm syringe filter.
-
Store the stock solution at 4°C. For long-term storage (>1 month), aliquot and store at -20°C.
Protocol 2: Recommended Method for Diluting Stock into Final Medium
This method minimizes localized concentration and pH shocks to prevent precipitation.
Caption: Recommended workflow for adding the stock solution to media.
Key Causality: Adding the acidic stock solution slowly to a rapidly stirring volume of buffered medium allows for immediate dispersion and pH neutralization. This prevents the formation of localized, high-concentration, high-pH zones where the uncharged polyamine would be insoluble and precipitate.
Underlying Scientific Principles
The Chemistry of Polyamine Solubility
Polyamines are weak bases. The trihydrochloride salt is the fully protonated form of the molecule. The equilibrium between the protonated (charged, soluble) and deprotonated (neutral, insoluble) forms is governed by the solution's pH, as described by the Henderson-Hasselbalch equation.
Each of the three amine groups has a distinct pKa value. When the medium's pH is significantly below the lowest pKa, the molecule is fully protonated and highly soluble. As the pH approaches and surpasses these pKa values, the molecule loses protons, becomes less charged, and its solubility in water decreases dramatically.
Interaction with Buffer Anions
In many biological buffers, the primary buffering species are anions like dihydrogen phosphate (H₂PO₄⁻) or bicarbonate (HCO₃⁻). The highly positive polyamine cation can form strong electrostatic interactions with these anions.[9] If the resulting ion pair has low solubility, it will precipitate. This is analogous to the well-documented phenomenon of polyamines precipitating DNA, where the polyamine's positive charges interact with the DNA's negative phosphate backbone.[10][11]
Solubility Considerations Summary
| Factor | Condition Favoring Solubility | Condition Favoring Precipitation | Scientific Rationale |
| pH | Low (Acidic, pH < 6.5) | High (Neutral/Alkaline, pH > 7.0) | At low pH, amine groups are protonated (charged), increasing polarity and water solubility.[4][12] |
| Concentration | Low | High | Exceeding the intrinsic solubility limit of the compound in the specific medium. |
| Buffer Type | Zwitterionic (HEPES, MOPS) | High Phosphate/Bicarbonate | Polycationic polyamine forms insoluble salts with multivalent anions like phosphate.[5] |
| Temperature | Varies (check datasheet) | Varies | Solubility is temperature-dependent; cooling can sometimes induce precipitation. |
| Ionic Strength | Moderate | Very Low or Very High | Salting-in and salting-out effects can influence solubility. |
References
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed. Available from: [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. ResearchGate. Available from: [Link]
-
A pH-Dependent Phase Separation Drives Polyamine-Mediated Silicification from Undersaturated Solutions. ACS Nano. Available from: [Link]
- Mammalian culture media with polyamine and iron.Google Patents.
-
Why is my polymer only soluble at low pH(<4)? What is the mechanism of solubility at low and high pH? ResearchGate. Available from: [Link]
-
A pH-Dependent Phase Separation Drives Polyamine-Mediated Silicification from Undersaturated Solutions. PMC - NIH. Available from: [Link]
-
Gamma-Aminobutyric Acid Application Methods for Sustainable Improvement of Plant Performance Under Abiotic Stress: A Review. MDPI. Available from: [Link]
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Enhanced cell growth, production, and mAb quality produced in Chinese hamster ovary-K1 cells by supplementing polyamine in the media. PubMed. Available from: [Link]
-
Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. PubMed Central. Available from: [Link]
-
The interactions between nucleic acids and polyamines. I. High resolution carbon-13 and hydrogen-1 nuclear magnetic resonance studies of spermidine and 5'-AMP. PubMed. Available from: [Link]
-
Precipitation of DNA by polyamines: a polyelectrolyte behavior. PMC - NIH. Available from: [Link]
-
The Biosynthesis and Functions of Polyamines in the Interaction of Plant Growth-Promoting Rhizobacteria with Plants. MDPI. Available from: [Link]
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Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. NIH. Available from: [Link]
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Buffers. Calbiochem. Available from: [Link]
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Biological Buffer Preparation Guide. Mettler Toledo. Available from: [Link]
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Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. Available from: [Link]
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- 6. Buy 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride [smolecule.com]
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Technical Support Center: Navigating Polyamine Analog Cell-Based Assays
Welcome to the technical support center for polyamine analog cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during in-vitro studies with polyamine analogs. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and overcome common hurdles.
Introduction: The Promise and Pitfalls of Polyamine Analogs
Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules vital for cell proliferation, differentiation, and survival.[1][2] Their metabolism is often dysregulated in cancer, making the polyamine pathway an attractive target for therapeutic intervention.[3][4] Polyamine analogs are synthetic compounds designed to interfere with polyamine metabolism or function, and they have shown significant promise as anti-cancer agents.[3][4][5] However, their unique properties and complex biological effects can present challenges in cell-based assays. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary mechanisms of action for polyamine analogs?
A1: Polyamine analogs exert their effects through several mechanisms, which can vary between different analogs and cell types. The primary mechanisms include:
-
Depletion of natural polyamines: Many analogs compete with natural polyamines for uptake by the polyamine transport system and can downregulate the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[3]
-
Induction of polyamine catabolism: Some analogs, particularly symmetrically substituted ones like N1,N11-bis(ethyl)norspermine (BENSpm), are potent inducers of spermidine/spermine N1-acetyltransferase (SSAT).[3][6] This enzyme acetylates spermidine and spermine, marking them for degradation by N1-acetylpolyamine oxidase (APAO), leading to a rapid depletion of intracellular polyamine pools.[2]
-
Mimicking polyamine function without full activity: Analogs can bind to the cellular sites where natural polyamines normally function, such as DNA, RNA, and proteins, but fail to support essential cellular processes, leading to cell growth inhibition or apoptosis.[2]
-
Induction of apoptosis and cell cycle arrest: By disrupting polyamine homeostasis, analogs can trigger programmed cell death (apoptosis) or cause cells to arrest at various stages of the cell cycle.[5][7][8]
Q2: I'm not seeing a direct correlation between the depletion of natural polyamines and the level of cytotoxicity. Is this normal?
A2: Yes, this is a frequently observed phenomenon. The relationship between polyamine pool depletion and cytotoxicity is not always linear.[5][9] Several factors can contribute to this:
-
Cell-type specific responses: Different cell lines have varying dependencies on polyamines and may have different capacities to compensate for their depletion.
-
Analog-specific mechanisms: Some analogs may exert their cytotoxic effects through mechanisms other than just depleting natural polyamines, such as direct interaction with cellular macromolecules or induction of oxidative stress.[10]
-
Off-target effects: The analog may be interacting with other cellular targets, leading to cytotoxicity that is independent of its effects on polyamine metabolism.
Experimental Design
Q3: What are the most critical factors to consider when designing a polyamine analog cytotoxicity assay?
A3: A well-designed cytotoxicity assay is crucial for obtaining reliable and reproducible data. Key considerations include:
-
Cell Seeding Density: This is a critical parameter that can significantly impact your results. Optimal seeding density ensures that cells are in the exponential growth phase during the experiment and that nutrient depletion or overcrowding does not confound the results.[11][12][13][14] It is essential to determine the optimal seeding density for each cell line and assay duration.
-
Choice of Cytotoxicity Assay: Different assays measure different aspects of cell health (e.g., metabolic activity, membrane integrity, DNA content). The choice of assay should be appropriate for the expected mechanism of action of the polyamine analog. It is often advisable to use multiple, mechanistically distinct assays to confirm your findings.[5]
-
Appropriate Controls: The inclusion of proper positive and negative controls is non-negotiable for validating your assay.[15][16]
-
Vehicle Control: Cells treated with the same solvent used to dissolve the polyamine analog.
-
Positive Control: A well-characterized cytotoxic agent to ensure the assay is performing as expected.
-
Untreated Control: Cells cultured in medium alone.
-
-
Dose-Response Range: A wide range of analog concentrations should be tested to generate a complete dose-response curve, allowing for the accurate determination of parameters like IC50.[17]
Q4: How can I control for potential off-target effects of my polyamine analog?
A4: Distinguishing on-target from off-target effects is crucial for mechanistic studies. Here are some strategies:
-
Rescue Experiments: Attempt to rescue the cytotoxic effects of the analog by co-treatment with exogenous natural polyamines (putrescine, spermidine, or spermine). If the cytotoxicity is reversed, it strongly suggests an on-target effect related to polyamine depletion.
-
Use of Structurally Related Inactive Analogs: If available, use a close chemical analog that is known to be inactive against the intended target as a negative control.[18]
-
Genetic Approaches: Use techniques like siRNA or CRISPR to knockdown the key enzymes of polyamine metabolism (e.g., ODC, SSAT). If the phenotype of the knockdown cells mimics the effect of the analog, it supports an on-target mechanism.[18]
-
Dose-Response Correlation: Compare the concentration of the analog required to modulate polyamine metabolism with the concentration that produces the cytotoxic phenotype. A large discrepancy may indicate off-target effects.[18]
Troubleshooting Guides
This section provides solutions to common problems encountered during polyamine analog cell-based assays, categorized by the type of issue.
Inconsistent or Unexpected Results
Problem 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step | Rationale |
| Uneven cell seeding | Pipette cell suspension gently and mix thoroughly before and during plating. Ensure a single, uniform cell suspension. | Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.[13] |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | Evaporation from the outer wells can concentrate the media and drug, leading to altered cell growth and response. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. | Small errors in pipetting can lead to significant variations in drug concentration and cell number. |
| Cell clumping | Ensure a single-cell suspension after trypsinization by gentle pipetting. If necessary, pass the suspension through a cell strainer. | Clumps of cells will lead to uneven seeding and non-uniform exposure to the analog. |
Problem 2: My polyamine analog appears to be cytotoxic at concentrations where it shouldn't be, or the results are not reproducible.
| Possible Cause | Troubleshooting Step | Rationale |
| Serum Amine Oxidase Activity | 1. Use a different serum source (e.g., from a non-ruminant species). 2. Heat-inactivate the fetal bovine serum (FBS). 3. Use a serum-free medium if compatible with your cell line. 4. Include an amine oxidase inhibitor in your culture medium. | Fetal bovine serum (FBS) contains bovine serum amine oxidase (BSAO), which can oxidize polyamines and their analogs, producing cytotoxic byproducts like hydrogen peroxide, ammonia, and reactive aldehydes.[19][20][21][22] This can lead to artifactual cytotoxicity that is not a direct effect of the analog itself. |
| Analog Instability | Check the stability of the polyamine analog in your culture medium over the time course of the experiment. This can be done using methods like HPLC or LC-MS. | Polyamine analogs can be unstable in aqueous solutions or may be metabolized by cells, leading to a decrease in the effective concentration over time.[23] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular metabolism and response to drugs, leading to unreliable and irreproducible results. |
Assay-Specific Issues
Problem 3: Difficulty interpreting dose-response curves (e.g., shallow slope, biphasic response).
| Possible Cause | Troubleshooting Step | Rationale |
| Complex Biological Response | Consider the possibility of multiple mechanisms of action or off-target effects at different concentrations. | A shallow slope may indicate that the analog has low potency or that there are multiple targets with different affinities. A biphasic curve could suggest that the analog has opposing effects at different concentrations.[24][25] |
| Assay Window Limitations | Optimize the assay parameters (e.g., incubation time, cell density) to maximize the difference between the positive and negative controls. | A small assay window can make it difficult to resolve the full dose-response relationship. |
| Data Analysis | Use appropriate non-linear regression models to fit the data and calculate parameters like IC50. | Incorrect data analysis can lead to misinterpretation of the dose-response curve.[17] |
Problem 4: Inconsistent results in cell cycle analysis after polyamine analog treatment.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Staining | Ensure proper cell fixation and permeabilization. Titrate the DNA dye (e.g., propidium iodide) to determine the optimal concentration. | Inadequate staining can lead to poor resolution of the different cell cycle phases.[26] |
| Asynchronous Cell Population | If a specific cell cycle effect is expected, consider synchronizing the cells before treatment. | An asynchronous population may mask subtle cell cycle effects. |
| Cell Clumping | Ensure a single-cell suspension before analysis to avoid doublets being misinterpreted as G2/M cells. | Cell clumps can lead to inaccurate DNA content measurements.[26] |
| Apoptotic Cells | Use a method to exclude or separately quantify apoptotic cells (e.g., sub-G1 peak analysis, Annexin V staining). | Apoptotic cells with fragmented DNA can interfere with the analysis of the main cell cycle phases.[5] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of a polyamine analog using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Polyamine analog stock solution (dissolved in a suitable solvent, e.g., water, DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the polyamine analog in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted analog solutions.
-
Include vehicle control and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Analysis of Intracellular Polyamines by HPLC
This protocol outlines a method for the extraction and quantification of intracellular polyamines.
Materials:
-
Cultured cells
-
PBS (ice-cold)
-
Perchloric acid (PCA), 0.2 M (ice-cold)
-
Dansyl chloride solution
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Harvesting and Lysis:
-
Treat cells with the polyamine analog for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Add a known volume of ice-cold 0.2 M PCA to the cell pellet.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
-
Derivatization:
-
Transfer the supernatant (containing the polyamines) to a new tube.
-
Add dansyl chloride solution and incubate at 60°C for 1 hour.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the dansylated polyamines using a reverse-phase C18 column.
-
Detect the polyamines using a fluorescence detector.
-
Quantify the polyamine levels by comparing the peak areas to those of known standards.
-
Data Presentation
Table 1: Example IC50 Values of a Hypothetical Polyamine Analog in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| MDA-MB-231 | Breast Cancer | 12.6 ± 1.5 |
| HCT116 | Colon Cancer | 8.9 ± 1.1 |
| DU145 | Prostate Cancer | 2.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Polyamine Metabolism Pathway and Analog Intervention
Caption: Polyamine metabolism and points of intervention by analogs.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
References
- Holbert, M. A., et al. (2020). Autophagy induction by exogenous polyamines is an artifact of bovine serum amine oxidase activity in culture serum. Journal of Biological Chemistry, 295(27), 9144-9154.
-
Holbert, M. A., et al. (2020). Autophagy induction by exogenous polyamines is an artifact of bovine serum amine oxidase activity in culture serum. PMC. Retrieved from [Link]
- Casero, R. A., Jr., & Marton, L. J. (2007). Targeting polyamine metabolism for cancer therapy and prevention. Nature Reviews Drug Discovery, 6(5), 373-390.
- Pegg, A. E. (1994). Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell proliferation. Biochemical Journal, 304(Pt 2), 581-587.
- Watanabe, T., et al. (1991). Different intracellular polyamine concentrations underlie the difference in the inward rectifier K+ currents in atria and ventricles of the guinea-pig heart. The Journal of Physiology, 443, 677-690.
- Al-Sabi, A., et al. (2023). A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis. Journal of Biological Chemistry, 299(3), 102951.
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Holst, C. M., et al. (2006). Differential polyamine analogue effects in four human breast cancer cell lines. Cancer Chemotherapy and Pharmacology, 58(4), 489-499.
-
Holst, C. M., et al. (2006). Differential polyamine analogue effects in four human breast cancer cell lines. PubMed. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
- Liu, R., et al. (2018). Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells. Scientific Reports, 8(1), 10398.
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. Retrieved from [Link]
- Fredlund, J. O., & Oredsson, S. M. (1996). Flow cytometric analysis of the cell cycle in polyamine-depleted cells.
- Murray-Stewart, T., et al. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. International Journal of Molecular Sciences, 23(14), 7859.
- Corella, D., et al. (1993). Effects of polyamine levels on the degradation of short-lived and long-lived proteins in cultured L-132 human lung cells. Biochemical Journal, 294(Pt 2), 531-536.
- Blagbrough, I. S., & Geall, A. J. (2011). Measurement of Polyamine pKa Values. In Polyamine Protocols (pp. 55-68). Humana Press.
-
Al-Sabi, A., et al. (2023). A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase-mediated catalysis. PubMed. Retrieved from [Link]
- Woster, P. M. (2009). Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. Journal of Medicinal Chemistry, 52(15), 4537-4553.
-
Acadecraft. (2025, June 3). Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency. Retrieved from [Link]
- Mandal, S., et al. (2013). Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells. Proceedings of the National Academy of Sciences, 110(6), 2169-2174.
- Manni, A., et al. (2001). Manipulation of the expression of regulatory genes of polyamine metabolism results in specific alterations of the cell-cycle progression. International Journal of Cancer, 91(4), 481-488.
- Darszon, A., et al. (2020). Polyamines Influence Mouse Sperm Channels Activity. International Journal of Molecular Sciences, 21(15), 5496.
-
Platypus Technologies. (n.d.). Cell Seeding Essentials: Strategies for Lab Success. Retrieved from [Link]
- Smith, M. A., et al. (2011). Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program.
-
ResearchGate. (n.d.). Polyamine Structure and Synthetic Analogs. Retrieved from [Link]
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Labster. (n.d.). Positive and Negative Controls. Retrieved from [Link]
-
Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyamine supplementation and autophagy induction modulate cellular.... Retrieved from [Link]
- Stebbing, A. R. D. (2003). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Human & Experimental Toxicology, 22(5), 271-275.
- Kondo, T., et al. (2020). Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells.
- Romano, P. S., et al. (2015). Polyamine depletion inhibits the autophagic response modulating Trypanosoma cruzi infectivity. Frontiers in Microbiology, 6, 126.
-
ResearchGate. (n.d.). Polyamine pools, cell cycle kinetics and cell death in cell lines.... Retrieved from [Link]
- Sunkara, P. S., & Prakash, N. J. (1987). Characterization of cell cycle changes in polyamine-depleted HeLa cells. Basic and Applied Histochemistry, 31(3), 297-306.
- L-M. Z. (2024, July 3). Polyamines regulate cell fate by altering the activity of histone-modifying enzymes. bioRxiv.
- Casero, R. A., Jr., et al. (1995). The role of polyamine catabolism in polyamine analogue-induced programmed cell death. Journal of Biological Chemistry, 270(32), 19077-19083.
- Xenakis, A., et al. (2022).
- Kelly, E. P., & Tuffin, D. P. (1983). The analysis of dose-response curves--a practical approach. Journal of Pharmacological Methods, 10(3), 161-177.
- Clinical Learning. (2024, December 15). 5. Pharmacodynamics: Dose Response Curve: General Pharmacology Lectures [Video]. YouTube.
- Gupta, V. K., et al. (2013). Restoring polyamines protects from age-induced memory impairment in an autophagy-dependent manner.
- Geller, C. L., et al. (2020). Targeting Polyamines Inhibits Coronavirus Infection by Reducing Cellular Attachment and Entry. ACS Infectious Diseases, 6(10), 2824-2832.
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from [Link]
- Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube.
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
Sources
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- 3. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Manipulation of the expression of regulatory genes of polyamine metabolism results in specific alterations of the cell-cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride interference with assay reagents
Overview
This resource provides a structured approach to understanding, identifying, and mitigating this interference. We will delve into the specific mechanisms of interference in common protein and enzymatic assays and provide validated, step-by-step protocols for troubleshooting and sample preparation.
Section 1: Understanding the Interference
Q1: What is 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride and why does it interfere with my assays?
A1: this compound is a small organic molecule characterized by the presence of multiple amine groups: two primary amines and one tertiary amine. As a polyamine, its high density of positively charged nitrogen atoms at physiological pH allows it to interact with various biological molecules and assay reagents non-specifically[2][3].
The primary mechanisms of interference are:
-
Reaction with Protein Quantification Reagents: The amine groups can directly react with reagents used in colorimetric protein assays, mimicking the behavior of proteins and leading to false-positive results.
-
Chelation of Metal Ions: The compound can sequester metal ions (e.g., Cu²⁺, Zn²⁺, Mg²⁺) that are essential cofactors for enzymes or key components of assay detection systems[4][5].
-
Alteration of pH: As a polyamine salt, it can alter the pH of buffered solutions, potentially affecting enzyme activity or the optimal conditions for a given assay.
-
Non-specific Protein Binding: Polyamines can associate with negatively charged patches on protein surfaces, potentially altering protein conformation or blocking active sites[3].
Caption: Mechanisms of Assay Interference.
Section 2: Troubleshooting Specific Protein Assays
Protein quantification assays are particularly susceptible to interference from amine-containing compounds. The following section details the issues and solutions for the most common methods.
Q2: My protein concentration is falsely high with the Bradford (Coomassie Dye) Assay. What is happening and how do I fix it?
A2: The Cause: The Bradford assay's mechanism involves the binding of Coomassie Brilliant Blue G-250 dye to proteins. This binding is driven primarily by electrostatic interactions between the dye's negative sulfonate groups and the positive charges of basic amino acid residues, particularly arginine and lysine[6][7]. The primary amine groups on 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine are protonated in the acidic Bradford reagent, creating positive charges that mimic these basic residues. The dye binds to the compound, causing a red-to-blue color shift and a significant overestimation of protein concentration[7][8].
The Solution: The most reliable solution is to either remove the interfering compound or switch to a more compatible assay.
-
Recommended Action: Use a detergent-compatible or amine-insensitive protein assay, such as the Pierce™ 660 nm Protein Assay. This assay's proprietary dye-metal complex chemistry is less susceptible to interference from primary amines compared to Coomassie-based methods[4].
-
Alternative: If a compatible assay is not available, you must remove the interfering compound from your protein sample before quantification. See Section 3 for detailed sample cleanup protocols.
| Assay Type | Compatibility with Polyamines | Mechanism of Interference | Recommended Action |
| Bradford (Coomassie) | Poor | Amine groups mimic basic amino acids, causing false-positive dye binding[7][9]. | Avoid. Use an alternative assay or perform sample cleanup. |
| BCA (Bicinchoninic Acid) | Poor | Amines can chelate and reduce Cu²⁺ to Cu¹⁺, generating a false signal[4][10][11]. | Avoid. Use an alternative assay or perform sample cleanup. |
| Lowry | Poor | Similar to BCA, relies on copper reduction which is susceptible to amine interference[4]. | Avoid. Use an alternative assay or perform sample cleanup. |
| Pierce™ 660 nm Assay | Good | Dye-metal binding chemistry is more resistant to interference from amines and detergents[4]. | Recommended Alternative. |
| Fluorescent Assays | Good | Generally less susceptible, but run controls for compound autofluorescence. | Good alternative, but requires a fluorometer. |
Q3: I am seeing high background and non-linear standard curves with my BCA assay. Is the compound responsible?
A3: The Cause: Yes, this is a classic sign of interference. The BCA assay is a two-step process: first, proteins reduce Cu²⁺ to Cu¹⁺ in an alkaline medium (the biuret reaction), and second, two molecules of bicinchoninic acid (BCA) chelate each Cu¹⁺ ion, producing an intense purple color[4][5]. Any substance in the sample that can independently reduce Cu²⁺ will generate a protein-independent signal, leading to high background and inaccurate results. The amine groups in your compound are capable of this reduction, making it a significant interferent[10][12]. Furthermore, the compound can chelate the copper ions, making them unavailable for the reaction[5][11].
The Solution: Due to the direct chemical interference, you cannot use the BCA assay with samples containing this compound without prior purification.
-
Mandatory Action: You must remove the this compound from your sample. The most effective methods for this are protein precipitation or dialysis. See Section 3 for detailed protocols.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Profiling polyamine–protein interactions in live cells through photoaffinity labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
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- 12. info.gbiosciences.com [info.gbiosciences.com]
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride degradation and how to avoid it
Welcome to the technical support center for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (CAS No. 936255-80-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a polyamine that serves as a drug intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring primary and tertiary amine functionalities, makes it a versatile building block in medicinal chemistry.
Q2: What are the primary stability concerns for this compound?
As a trihydrochloride salt of a polyamine, the main stability concerns are related to its hygroscopicity, susceptibility to oxidation, and potential reactions with other components in a formulation, particularly under conditions of elevated temperature, extreme pH, and exposure to light. The free amine groups, if the salt is not properly handled, can be reactive.
Q3: How should I properly store the solid compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from moisture and light. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solutions |
| Inconsistent experimental results or loss of potency over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Avoid prolonged storage of solutions, even at low temperatures. If storage is necessary, use airtight vials, protect from light, and store at -20°C or -80°C for short periods. Consider performing a quick purity check (e.g., by HPLC) before use if the solution has been stored. |
| Precipitation or cloudiness observed in buffered solutions. | Incompatibility with buffer components or pH-induced precipitation. | The trihydrochloride salt is acidic. When preparing solutions in buffers, the pH of the final solution may change. Ensure the compound is fully dissolved before adjusting the pH. Be cautious with phosphate buffers, as precipitation of phosphate salts of amines can occur. Consider using buffers like MES or HEPES. Always filter your solutions after preparation. |
| Discoloration of the solid compound or solutions (e.g., yellowing). | Oxidation of the amine groups. | Store the solid compound under an inert atmosphere. When preparing solutions, use deoxygenated solvents. This can be achieved by sparging the solvent with nitrogen or argon before use. Avoid sources of ignition and oxidizing agents. |
| Unexpected side-products in a reaction mixture. | Reaction of the primary amine with carbonyl-containing solvents or reagents. | Avoid using solvents such as acetone or other ketones. If your reaction involves aldehydes or ketones, be aware that the primary amine of your compound can react to form imines.[3][4][5][6] Protect the primary amine group if it is not the intended reactive site. |
In-Depth Technical Guide: Understanding and Preventing Degradation
Potential Degradation Pathways
Based on the chemical structure of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, several degradation pathways can be inferred. Understanding these potential routes is crucial for designing robust experimental protocols.
-
Oxidative Degradation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. Aliphatic amines can also undergo oxidative degradation in the presence of oxygen and metal ions, which can be accelerated by heat and light.[7][8][9][10]
-
Reaction with Carbonyls: The primary amine group can react with aldehydes and ketones to form imines (Schiff bases).[3][4][5][6] This is a common incompatibility that can lead to the formation of impurities if such functional groups are present in the reaction mixture or as solvents.
-
Hydrolysis: While the carbon-nitrogen bonds are generally stable, under harsh acidic or basic conditions and elevated temperatures, hydrolysis could potentially occur, although this is less common for simple aliphatic amines compared to other functional groups.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule. The presence of other reactive species can lower the decomposition temperature.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation
This protocol outlines the best practices for handling the solid compound and preparing solutions to minimize degradation.
-
Acclimatization: Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent condensation of moisture on the cold solid.
-
Weighing: Weigh the required amount of the compound quickly in a low-humidity environment. If possible, perform this in a glove box under an inert atmosphere.
-
Solvent Selection: Use high-purity, deoxygenated solvents. To deoxygenate, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Dissolution: Add the solid to the deoxygenated solvent and dissolve completely by gentle vortexing or sonication.
-
pH Adjustment: If using a buffered solution, add the compound to the buffer and then adjust the final pH as needed. Be mindful of potential buffer incompatibilities.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Storage of Solutions: If immediate use is not possible, store the solution in an airtight, light-protected container (e.g., amber vial with a Teflon-lined cap) at -20°C or -80°C. Minimize freeze-thaw cycles.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[11][12][13][14][15]
Caption: General workflow for a forced degradation study.
Step-by-Step Forced Degradation Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV and mass spectrometric detection.[16][17]
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Aim for 5-20% degradation of the parent compound for optimal results.[15]
References
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Synthesis of 1,3-diamine derivatives through Hydrolysis of HHPs and 5-AHHPs. (n.d.). Wiley Online Library. Retrieved January 7, 2026, from [Link]
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Hunt, I. (n.d.). Ch22: C=O + primary amine. University of Calgary. Retrieved January 7, 2026, from [Link]
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Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. (2023, April 30). JoVE. Retrieved January 7, 2026, from [Link]
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2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. (n.d.). KPU Pressbooks. Retrieved January 7, 2026, from [Link]
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Imines from Aldehydes and Ketones with Primary Amines. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]
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19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. (2023, November 20). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2021, March 1). PubMed. Retrieved January 7, 2026, from [Link]
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Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
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Oxidative Degradation of Amines With High-Temperature Cycling. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of 1,3‐Diamines Through Rhodium‐Catalyzed C-H Insertion. (n.d.). Scilit. Retrieved January 7, 2026, from [Link]
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Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. Retrieved January 7, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 7, 2026, from [Link]
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Rhodium(III)-Catalyzed Sequential Cyclization of Enaminones with 1,3-Dienes via C–H Activation for the Synthesis of Fluorenones. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 7, 2026, from [Link]
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Synthetic methods for 1,3-diamines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 7, 2026, from [Link]
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Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 7, 2026, from [Link]
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Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH. Retrieved January 7, 2026, from [Link]
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Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU. Retrieved January 7, 2026, from [Link]
-
Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved January 7, 2026, from [Link]
-
Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. (2025, January 27). ScienceDirect. Retrieved January 7, 2026, from [Link]
-
Synthetic methods for 1,3-diamines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Stability of different zinc(II)-diamine complexes in aqueous solution with respect to structure and dynamics: a QM/MM MD study. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022, July 21). PMC - NIH. Retrieved January 7, 2026, from [Link]
-
Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (2012, April 27). PubMed. Retrieved January 7, 2026, from [Link]
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Quantitation method of N , N ′-disalicylidene-1,2-propanediamine by comprehensive two-dimensional gas chromatography coupled to a nitrogen chemiluminescence detector. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Life Science Chemical Compatibility Chart. (n.d.). Controlled Fluidics. Retrieved January 7, 2026, from [Link]
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Strategy for the synthesis of 1,3‐diamines via the C−H amination of amine derivatives and examples of the intramolecular C−H amination of N‐alkylsulfamides. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Stability of water-soluble carbodiimides in aqueous solution. (1990, February 1). PubMed. Retrieved January 7, 2026, from [Link]
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Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Chemical Compatibility Database from Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 7, 2026, from [Link]
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MARLAP Manual Volume II: Chapter 14, Separation Techniques. (n.d.). EPA. Retrieved January 7, 2026, from [Link]
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Chemical Compatibility Guide. (2024, October 29). Valcor. Retrieved January 7, 2026, from [Link]
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Chemical Stability and Reaction Kinetics of Two Thiamine Salts (Thiamine Mononitrate and Thiamine Chloride Hydrochloride) in. (n.d.). Purdue e-Pubs. Retrieved January 7, 2026, from [Link]
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Chemical Compatibility Chart. (n.d.). Parker. Retrieved January 7, 2026, from [Link]
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Chemical Compatibility. (n.d.). IDEX Health & Science. Retrieved January 7, 2026, from [Link]
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- 17. researchgate.net [researchgate.net]
Interpreting unexpected results with 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Technical Support Center: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Welcome to the technical support guide for this compound (CAS 936255-80-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. As a polyamine salt, this intermediate presents unique challenges and opportunities in synthesis.[1][2] This guide is designed to help you navigate potential issues and achieve consistent, predictable results in your experiments.
Understanding the Core Chemistry: Why Unexpected Results Occur
Before diving into specific problems, it's crucial to understand the three key structural features of this molecule that are the primary source of experimental challenges:
-
The Trihydrochloride Salt Form: The molecule is supplied as a salt where all three nitrogen atoms are protonated. This dramatically impacts its solubility and reactivity. The free amine, which is often the desired reactive species, must be liberated by a base. Incomplete neutralization is a common source of low yield.
-
Hygroscopicity: Like many amine salts, this compound readily absorbs moisture from the atmosphere.[3] This can lead to significant errors in weighing, altering stoichiometric ratios and reaction concentrations.
-
Differential Amine Reactivity: The molecule contains two primary amine (-NH₂) groups and one tertiary amine (-N(CH₃)₂) group. These have different basicities and nucleophilicities, which can lead to challenges in achieving selective functionalization at the desired site.[4][5]
This guide is structured to address problems stemming from these three core features.
Troubleshooting Guide: Interpreting Unexpected Results
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction failed to proceed, or the yield is extremely low. My starting material is largely unreacted.
This is the most common issue and is almost always linked to the trihydrochloride salt form and improper handling.
Possible Cause 1: Insufficient Base
-
The Chemistry: Your reaction (e.g., acylation, alkylation) likely requires a free amine nitrogen to act as a nucleophile. In the trihydrochloride salt form, these nitrogens are protonated and non-nucleophilic. You must add a base to deprotonate them. Crucially, you need at least 3 equivalents of base just to neutralize the salt before you can even consider the base required for the reaction mechanism itself.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Check your calculations. Did you account for neutralizing all three HCl molecules?
-
Choice of Base: A non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is strong enough to deprotonate the ammonium salts.
-
Order of Addition: Add the base to the suspension of the diamine salt in your solvent and stir for a period (e.g., 15-30 minutes) before adding your electrophile. This allows time for the free base to be liberated.
-
Possible Cause 2: Water Contamination
-
The Chemistry: The compound is hygroscopic.[3][6] Absorbed water can hydrolyze sensitive reagents (like acyl chlorides) or interfere with reactions that require anhydrous conditions. It also means you are weighing water along with your reagent, leading to a lower molar amount of the diamine than calculated.
-
Troubleshooting Steps:
-
Handling Technique: Always handle the reagent in an inert atmosphere (glove box or glove bag).[6][7] If not possible, weigh it quickly and immediately seal the container.[3]
-
Drying: For critical reactions, dry the compound under high vacuum for several hours before use. Do not heat excessively without prior thermal analysis, as this can cause decomposition.[3]
-
Use Dry Solvents: Ensure all solvents and other reagents are rigorously dried.
-
Possible Cause 3: Poor Solubility
-
The Chemistry: As a salt, the compound has very poor solubility in many common nonpolar organic solvents (e.g., Toluene, Hexanes, THF).[8] If the reagent does not dissolve, it cannot react effectively. Even after adding a base, the resulting ammonium salts (e.g., triethylammonium chloride) may also have limited solubility and can coat the starting material.
-
Troubleshooting Steps:
-
Solvent Choice: Use polar aprotic solvents like DMF or DMSO where both the salt and the free base may have better solubility. For reactions with bases like TEA, solvents like Dichloromethane (DCM) or Acetonitrile can be effective.
-
Sonication: Gentle sonication can help break up solid aggregates and improve dissolution.
-
Phase Transfer Catalyst: In biphasic systems, a phase transfer catalyst may be necessary to bring the amine into the organic phase.
-
Q2: The reaction worked, but I have a mixture of products. How do I control selectivity?
This issue stems from the molecule's multiple reactive sites.
Possible Cause: Lack of Chemoselectivity
-
The Chemistry: The two primary amines are significantly more nucleophilic than the tertiary amine. However, under harsh conditions or with highly reactive electrophiles, reaction at the tertiary amine (leading to a quaternary ammonium salt) or multiple reactions across the primary amines can occur. The synthesis of polyamine derivatives often requires careful selection of protecting groups or reaction conditions to achieve regioselectivity.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for selectivity issues.
-
Controlling Selectivity:
-
Stoichiometry: Use a limiting amount of your electrophile (e.g., 1.05 equivalents) to favor mono-functionalization.
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to increase selectivity, as the activation energy for reaction at the less-reactive sites may not be met.
-
Protecting Groups: For complex syntheses, a protecting group strategy is the most robust method. The primary amines can be selectively protected (e.g., as Boc-carbamates), leaving the tertiary amine available, or vice-versa.[4]
-
Q3: My workup is problematic. The product is an oil/sludge, or I can't isolate it.
Isolation issues are common when dealing with polyamines and their salts.
Possible Cause 1: Hygroscopic Product
-
The Chemistry: If your final product is also an amine salt, it may be just as, or even more, hygroscopic than the starting material. Attempting to filter it in open air can cause it to turn into a sticky oil as it absorbs moisture.[7][9]
-
Solution:
-
Perform filtration and washing steps under an inert atmosphere (e.g., using a Schlenk filter).[7]
-
If an oil is formed, try precipitating the product from a dry solvent by adding a less polar, "anti-solvent" (e.g., precipitating from DCM by adding diethyl ether or hexanes).
-
Possible Cause 2: High Polarity / Water Solubility
-
The Chemistry: Polyamines and their salts are often highly polar and can have significant water solubility. During an aqueous workup, your product may be partitioning into the aqueous layer instead of the organic layer.[10]
-
Solution:
-
Check Aqueous Layer: Before discarding the aqueous layer from your extraction, take a small sample, basify it if necessary, and spot it on a TLC plate to see if your product is present.
-
Salt Out: Saturate the aqueous layer with NaCl or K₂CO₃. This decreases the polarity of the aqueous phase and can push your organic product into the organic layer.
-
Use Different Solvents: Try extractions with more polar organic solvents like ethyl acetate or even n-butanol.
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage conditions?
-
Q: What is the appearance of the compound?
-
A: It is typically a white to off-white crystalline solid or powder.[13] Significant clumping or a "wet" appearance is a strong indicator of moisture absorption.
-
-
Q: What solvents can I use to dissolve it?
-
A: As a trihydrochloride salt, it is soluble in water.[13] It has limited solubility in most nonpolar organic solvents. For reactions, polar aprotic solvents like DMF and DMSO are often a starting point. Solubility in alcohols like methanol or ethanol may be possible, but transamidation or other side reactions can occur if heated.[8]
-
-
Q: Is this compound stable?
Key Experimental Protocols
Protocol 1: Standard Procedure for Liberating the Free Base for Reaction
This protocol describes the in situ generation of the free polyamine for a subsequent reaction, such as acylation.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., DCM or DMF) to the flask to form a suspension (typically at a concentration of 0.1-0.5 M).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This helps to control the exotherm from the acid-base neutralization.
-
Base Addition: Slowly add a non-nucleophilic base (e.g., Triethylamine or DIPEA) (3.1 - 3.3 eq.) dropwise to the stirring suspension. A slight excess of base ensures complete neutralization.
-
Equilibration: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15-30 minutes. The reaction mixture may become clearer or remain a suspension of the byproduct ammonium salt (e.g., TEA·HCl).
-
Reaction: The free polyamine is now available in the solution. Proceed by adding your electrophile (e.g., acyl chloride, alkyl halide) as per your reaction plan, often after re-cooling the mixture to 0 °C.
Protocol 2: Small-Scale Solubility Test
Use this protocol to quickly screen for suitable reaction solvents.
| Solvent Class | Examples | Expected Solubility of Trihydrochloride Salt | Notes |
| Polar Protic | Water, Methanol, Ethanol | High | May be reactive. Water is generally avoided in synthesis. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Often the best choice for reactions. |
| Ethers | THF, Diethyl Ether, Dioxane | Very Low | Can be used as anti-solvents for precipitation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Very Low | Solubility improves significantly after neutralization with a base. |
| Hydrocarbons | Hexanes, Toluene, Benzene | Insoluble | Not suitable as primary reaction solvents. |
-
Place a few milligrams (~2-5 mg) of the diamine salt into several small vials.
-
Add 0.5 mL of a different anhydrous solvent to each vial.
-
Observe solubility at room temperature by vortexing or stirring.
-
If insoluble, add ~3.1 equivalents of a base (e.g., TEA) and observe if the starting material dissolves, which would indicate the formation of the more soluble free base.
Visualization of Key Chemical Concepts
Deprotonation Equilibrium
The fundamental first step in using this reagent is the acid-base reaction to generate the reactive nucleophile. Without sufficient base, the equilibrium lies far to the left, and no reaction will occur.
Caption: Equilibrium between the inactive trihydrochloride salt and the reactive free base.
References
- Smolecule. (n.d.). 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride.
- BOCSCI Inc. (n.d.). This compound | Drug Intermediate.
- Merck (Sigma-Aldrich). (n.d.). This compound.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- MedChemExpress. (2025). Safety Data Sheet: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine (trihydrochloride).
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Guggisberg, A., et al. (1997). Selective synthesis of polyamine derivatives: Efficient derivatization of the secondary amino group of N-monosubstituted 1,3-diamines. Helvetica Chimica Acta.
- TargetMol. (n.d.). This compound.
-
Ilyin, A., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6527. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
- ResearchGate. (2016). How to isolate a very hygroscopic salt (as precipitate) from a reaction solution? [Forum discussion].
- Protocol Online. (2010). Hygroscopic chemical...how to deal with? [Forum discussion].
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Wang, Q., et al. (2021). Access to diverse primary, secondary, and tertiary amines via the merger of controllable cleavage of triazines and site-selective functionalization. Organic Chemistry Frontiers. Available at: [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. Available at: [Link]
- Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Forum discussion].
-
ResearchGate. (2025). Determination and correlation of solubility of sarpogrelate hydrochloride in eight solvents at different temperatures. [Publication]. Available at: [Link]
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- 13. Buy 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine hydrochloride [smolecule.com]
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride solubility in different solvents
Welcome to the technical support guide for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (CAS 936255-80-0). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. As a polyamine trihydrochloride salt, its solubility characteristics can present unique challenges. This guide is designed to explain the underlying chemical principles and provide practical, field-tested strategies to ensure successful experimental outcomes.
Compound Overview and Solubility Principles
This compound is a polyamine, a class of organic compounds with multiple amine functional groups. The trihydrochloride form indicates that the three amine groups are protonated, forming a salt with hydrochloric acid. This salt form generally enhances aqueous solubility compared to the free base due to the ionic nature of the molecule. However, its behavior in different solvent systems is governed by a complex interplay of factors including solvent polarity, pH, and temperature.
Understanding the principles of salt solubility is crucial. The dissolution of a salt in a solvent is an equilibrium process that depends on the solvent's ability to overcome the crystal lattice energy of the solid salt and solvate the individual ions. For polyamine hydrochlorides, this means the solvent must effectively surround both the protonated amine cations and the chloride anions.
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol | High to Moderate | These solvents have high dielectric constants and can form hydrogen bonds, effectively solvating both the protonated amine and chloride ions. Water is generally the best solvent. |
| Polar Aprotic | DMSO, DMF | Moderate to Low | These solvents have high polarity but lack acidic protons for hydrogen bonding with the chloride anion. Solubility is often lower than in polar protic solvents. |
| Alcohols (Lower Chain) | Ethanol, Isopropanol | Moderate to Low | As the alkyl chain length increases, the polarity of the alcohol decreases, leading to reduced solubility of the ionic salt. |
| Non-Polar | Toluene, Hexane, Ether | Very Low / Insoluble | These solvents cannot effectively solvate the charged ions of the salt, leading to negligible solubility. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered when working with this compound.
Q1: I am having difficulty dissolving the compound in water. What could be the issue?
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Causality: While highly water-soluble, achieving a high concentration can be limited by the common ion effect if the water is acidic. More commonly, the rate of dissolution may be slow.
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Troubleshooting:
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Increase Temperature: Gently warm the solution (e.g., to 37-50°C) to increase the kinetic energy of the solvent molecules and accelerate dissolution.
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Agitation: Use a vortex mixer or sonication to provide mechanical energy to break up the solid particles and increase the surface area for dissolution.
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pH Adjustment: While this is a trihydrochloride salt, ensuring the water is not overly acidic from other sources can be beneficial. Use purified, neutral pH water as a starting point.
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Q2: The compound precipitated out of my aqueous solution after storage. Why did this happen and how can I prevent it?
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Causality: Precipitation upon storage, especially at lower temperatures (e.g., 4°C), indicates that the initial solution was near or at its saturation point. A decrease in temperature lowers the solubility of most solids.
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Troubleshooting & Prevention:
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Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.
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Store at Room Temperature: If storage is necessary, keep the solution at room temperature, protected from light.
-
Use a Co-solvent: For some applications, adding a small percentage of a polar co-solvent like methanol or DMSO to the aqueous solution can help maintain solubility, though this must be compatible with your downstream application.
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Re-dissolution: If precipitation occurs, gently warm and vortex the solution to re-dissolve the compound before use.
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Q3: Can I dissolve this compound directly in ethanol or methanol?
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Causality: The solubility in alcohols is generally lower than in water. The less polar nature of the alcohol's alkyl chain is less effective at solvating the ionic salt.
-
Troubleshooting:
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Start with a Small Amount: Test the solubility of a small quantity of the compound in the desired alcohol before preparing a large batch.
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Use Aqueous Alcohol: A mixture of alcohol and water (e.g., 70% ethanol in water) will likely have better solvating properties than pure alcohol.
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Sonication: This can be particularly effective in aiding dissolution in non-aqueous polar solvents.
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Q4: I need to use this compound in a cell-based assay. What is the best way to prepare a stock solution?
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Causality: For biological applications, sterility and physiological compatibility are paramount. The choice of solvent is critical.
-
Recommended Protocol:
-
Solvent Selection: Prepare the stock solution in sterile, cell-culture grade water or a physiologically compatible buffer (e.g., PBS). Be aware that the pH of the final solution may be acidic due to the hydrochloride salt.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture medium.
-
Sterilization: After dissolution, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile container.
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pH Adjustment: If the acidic nature of the stock solution is a concern for your assay, you can adjust the pH of the final working solution in your cell culture medium. However, do not add a strong base directly to the concentrated stock, as this can cause the free base to precipitate.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol provides a step-by-step method for preparing a standard aqueous stock solution.
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Pre-Weigh Compound: Accurately weigh the required amount of this compound (Molecular Weight: 240.60 g/mol ) in a sterile microcentrifuge tube.
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For 1 mL of a 100 mM solution, you will need 24.06 mg.
-
-
Add Solvent: Add the appropriate volume of sterile, purified water to the tube.
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Initial Dissolution: Vortex the tube vigorously for 1-2 minutes.
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Troubleshooting Dissolution: If the compound is not fully dissolved, proceed with the following:
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Sonication: Place the tube in a sonicator bath for 5-10 minutes.
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Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.
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-
Final Check: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
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Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile, labeled tube.
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Storage: Store the stock solution at room temperature or as determined by your stability studies. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles, although storage at -20°C may lead to precipitation.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile aqueous stock solution.
Troubleshooting Guide for Solubility Issues
This decision tree provides a logical flow for addressing common solubility problems.
Caption: Decision tree for troubleshooting solubility issues.
References
For further reading and general principles of salt formation and solubility, please consult the following resources:
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride long-term storage and stability
Technical Support Center: 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine Trihydrochloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for this compound (CAS No: 936255-80-0). This molecule is a synthetic polyamine analogue, a class of compounds critical for research into cell growth, proliferation, and the development of novel therapeutics, particularly in oncology.[1][2][3] The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting workflows to address challenges related to its long-term storage and stability.
Section 1: FAQs - Storage and Handling Fundamentals
This section addresses the most common questions regarding the proper care and handling of this compound.
Q1: What are the definitive long-term storage conditions for this compound?
For optimal long-term stability, the solid compound should be stored at -20°C .[4] It is also advisable to store it in a desiccator or a moisture-controlled environment. Upon receipt, ensure the container is tightly sealed and place it in the recommended storage condition promptly. Some suppliers may also list "Refrigerator" (2-8°C) as a suitable storage temperature. While this is acceptable for shorter periods, -20°C is the preferred condition for storage extending over many months to years.
Q2: What is the scientific rationale behind these specific storage conditions?
The stringent storage requirements are based on the chemical nature of polyamines and their salt forms.
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Hygroscopicity: Polyamines are characteristically hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] While the trihydrochloride salt form is generally more stable and less hygroscopic than the free base, moisture can still compromise the compound's integrity over time. Absorbed water can lead to clumping, which complicates accurate weighing, and may introduce a reactant for potential hydrolytic degradation pathways.
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Thermal Degradation: Lowering the temperature to -20°C significantly reduces the kinetic energy of molecules, slowing down any potential degradation reactions that could occur, even if slowly, at higher temperatures.
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Chemical Stability: The compound is stable under the recommended storage conditions.[4] However, it is incompatible with strong oxidizing agents, acids, and acid chlorides.[5] Storing it in a dedicated, well-sealed container at low temperatures minimizes the risk of accidental contact with incompatible laboratory chemicals.
Q3: How should I handle the compound upon receipt and during routine use in the lab?
Proper handling is crucial to prevent contamination, degradation, and ensure user safety. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[4]
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Ventilation: Handle the solid compound exclusively in a well-ventilated area or, preferably, inside a certified chemical fume hood to avoid inhalation of the fine powder.[4][5]
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Dispensing: When weighing the compound, do so in a draft-free enclosure if possible (e.g., a balance shield or fume hood with the sash lowered). Avoid creating dust.[4] Use clean, dedicated spatulas.
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Container Management: After dispensing the required amount, securely reseal the container lid immediately. It is good practice to wrap the lid seal with paraffin film to provide an extra barrier against moisture ingress before returning it to -20°C storage.
Q4: Is it acceptable to store the compound at room temperature for short periods?
The compound can be shipped at ambient temperature for periods of less than two weeks without compromising its quality.[4] This indicates a degree of stability at room temperature for short durations. However, this should not be mistaken for a recommended storage condition. For routine laboratory use, once the main container is opened, it should always be returned to -20°C storage promptly after use. Leaving the compound on the bench for extended periods, especially in a humid environment, is strongly discouraged.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides structured guidance for identifying and resolving common problems that may be linked to the compound's storage and stability.
Q5: My experimental results are inconsistent. Could the compound's stability be the issue?
Inconsistent results are a common challenge, and the integrity of your reagents is a primary suspect. Before repeating experiments, follow a logical troubleshooting workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for inconsistent results.
Q6: I'm having difficulty dissolving the compound to make a stock solution. What should I do?
As a trihydrochloride salt, the compound is expected to be soluble in aqueous solutions.[2] If you encounter solubility issues, consider the following:
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Solvent Choice: Start with high-purity, sterile water (e.g., Milli-Q or equivalent) or a simple aqueous buffer (e.g., PBS, HEPES). Avoid buffers containing components that might react with the amine groups.
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Concentration: Attempting to make a supersaturated solution will result in incomplete dissolution. Check the supplier's datasheet for solubility information. If unavailable, start by preparing a lower concentration stock (e.g., 10 mM).
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Technique: Add the solvent to the pre-weighed solid and vortex thoroughly. Gentle warming (to no more than 37°C) or brief sonication in a water bath can aid dissolution. Avoid aggressive heating, as it can accelerate degradation.
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pH: The trihydrochloride salt will produce an acidic solution. Depending on your application, you may need to adjust the pH after dissolution. Be aware that changing the pH will alter the protonation state of the amine groups and could affect solubility or stability.
Q7: I suspect my stored compound has degraded. How can I definitively verify its integrity?
Visual inspection is the first step. If the powder appears discolored, clumpy, or sticky, it is a strong indicator of degradation. However, many forms of degradation are not visible. For a definitive assessment, analytical chemistry techniques are required.
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High-Performance Liquid Chromatography (HPLC): This is the most common method. A reverse-phase HPLC analysis can provide a purity profile. Compare the chromatogram of your sample to that of a new, unopened vial (if available) or a previously established reference. The appearance of new peaks or a significant decrease in the area of the main peak suggests degradation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the chemical structure of the compound. Compare the resulting spectrum to a reference spectrum from the supplier or a chemical database. The presence of unexpected signals indicates impurities or degradation products.
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Mass Spectrometry (MS): LC-MS can be used to identify the molecular weight of the parent compound and any potential degradation products or impurities.
Section 3: Protocols and Workflows
Adhering to validated protocols for solution preparation and analysis is key to ensuring experimental reproducibility.
Protocol 1: Procedure for Preparing and Storing Stock Solutions
This protocol is designed to maximize the stability and longevity of the compound once in solution.
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Pre-Calculation: Determine the mass of the compound needed to prepare your desired stock solution volume and concentration (Molecular Weight: 240.6 g/mol ).[6]
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Weighing: Under a chemical fume hood, accurately weigh the solid compound into a sterile conical or microcentrifuge tube.
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Dissolution: Add the appropriate volume of your chosen sterile solvent (e.g., sterile Milli-Q water or PBS) to the tube.
-
Mixing: Vortex the tube until the solid is completely dissolved. If necessary, use brief, gentle sonication.
-
Sterilization (Optional): If the stock solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing contamination.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs.
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Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or, for enhanced stability, at -80°C.
-
Rationale (Trustworthiness): Aliquoting is the most critical step for preserving the integrity of the stock solution. It prevents the repeated freeze-thaw cycles that can accelerate compound degradation and minimizes the risk of contaminating the entire stock during routine use.
Workflow for Assessing Compound Integrity
This workflow outlines the decision-making process for analytically validating a suspect vial of the compound.
Caption: Workflow for analytical compound integrity assessment.
Section 4: Data and Safety Summary
Table 1: Recommended Storage Conditions Summary
| Condition | Temperature | Duration | Notes |
| Long-Term (Solid) | -20°C | > 1 Month | Keep tightly sealed and dry.[4] |
| Short-Term (Solid) | Room Temperature | < 2 Weeks | Permissible for shipping/transit only.[4] |
| In Solution (Aliquots) | -20°C to -80°C | Weeks to Months | Avoid freeze-thaw cycles. -80°C is preferred for maximum stability. |
Table 2: Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 936255-80-0 | [4][7] |
| Molecular Formula | C₆H₁₇N₃·3HCl | [6] |
| Molecular Weight | 240.6 g/mol | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥95-98% | [1] |
Table 3: GHS Hazard Information[4][5]
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
References
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Polyamine. Wikipedia. [Link]
-
Unusual aspects of the polyamine transport system affect the design of strategies for use of polyamine analogues in chemotherapy. PubMed. [Link]
-
N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. PubChem. [Link]
-
Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. PMC. [Link]
-
(PDF) Polyamine Structure and Synthetic Analogs. ResearchGate. [Link]
-
Effect of Polyamines, Packaging Materials and Storage conditions on Shelf Life of Banana (Musa paradisiaca L.) cv. Grand Naine. ResearchGate. [Link]
-
This compound. ChemUniverse. [Link]
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- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
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- 7. This compound | 936255-80-0 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Polyamine Analogs in Preclinical Research: Evaluating 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Introduction: The Critical Role of Polyamines in Cellular Proliferation and Disease
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] These molecules interact with anionic macromolecules like DNA, RNA, and proteins, thereby stabilizing these structures and modulating their functions.[2][3] The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] Notably, cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated polyamine levels, which is crucial for their rapid proliferation and tumor progression. This dependency makes the polyamine metabolic pathway an attractive target for the development of novel anticancer therapeutics.[4]
Polyamine analogs are synthetic compounds designed to interfere with polyamine metabolism or function. They can act through various mechanisms, including inhibiting the key biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), inducing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), or competing with natural polyamines for cellular uptake and binding sites.[1] This guide provides a comparative analysis of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride against other well-characterized polyamine analogs, offering insights into their potential therapeutic applications based on available experimental data and established structure-activity relationships.
Structural Considerations and Mechanistic Implications of Polyamine Analogs
The biological activity of polyamine analogs is intricately linked to their chemical structure. Key determinants of their efficacy and mechanism of action include the length of the aliphatic carbon chain, the nature of the terminal alkyl substituents, and the overall charge distribution of the molecule.[1][3]
This compound: A Structural Overview
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine is a short-chain polyamine analog characterized by a propane backbone with two primary amine groups and a dimethylated tertiary amine. The trihydrochloride salt form ensures its solubility in aqueous solutions for experimental use. While it is commercially available as a drug intermediate, there is a notable absence of published biological data detailing its specific anticancer activities or its direct effects on polyamine metabolism.[5] Therefore, its potential performance will be inferred based on the established structure-activity relationships of similar polyamine analogs.
The presence of the N1,N1-dimethyl substitution is a key structural feature. Terminal alkylation of polyamine analogs is a common strategy to enhance their biological activity.[6] These modifications can influence the molecule's ability to interact with the polyamine transport system and its affinity for intracellular binding sites.
Comparative Analysis of Polyamine Analogs
To contextualize the potential of this compound, we will compare its structural features and inferred properties with those of well-studied polyamine analogs.
| Polyamine Analog | Key Structural Features | Primary Mechanism of Action | Reported In Vitro Efficacy (IC50) | References |
| This compound | Short propane backbone, two primary amines, one dimethylated tertiary amine | Hypothesized: Inhibition of polyamine biosynthesis, competition for uptake | Data not available | [5] |
| N1,N11-Bis(ethyl)norspermine (BENSpm) | Symmetrically substituted spermine analog with terminal ethyl groups | Induction of SSAT, downregulation of ODC and AdoMetDC, polyamine pool depletion | <7.0 µM (A549, H157 lung cancer) | [7] |
| SBP-101 (Diethyl Dihydroxyhomospermine) | Spermine analog | Downregulation of ODC activity, modest increase in polyamine catabolism | <2.0 µM (CaOV-3, Sk-OV-3 ovarian cancer), <5.0 µM (AsPc-1 pancreatic cancer) | [7] |
| PG-11047 (N1,N12-bis(ethyl)-cis-6,7-dehydrospermine) | Conformationally restricted spermine analog | Inhibition of polyamine biosynthesis, depletion of polyamine pools, induction of polyamine catabolism | 8.0 µM (HCT116 colon cancer) | [8] |
| α-Difluoromethylornithine (DFMO) | Irreversible inhibitor of ODC | Inhibition of ornithine decarboxylase (ODC) | 5 µM R,R-MAP equivalent to 1 mM DFMO in inhibiting 9L cell proliferation |
Table 1: Comparative Overview of Selected Polyamine Analogs. This table summarizes the key structural features, mechanisms of action, and reported in vitro efficacies of several polyamine analogs. The data for this compound is hypothesized based on its structure.
Experimental Methodologies for Evaluating Polyamine Analogs
The preclinical evaluation of novel polyamine analogs involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.
Cell Viability and Cytotoxicity Assays
A fundamental step is to assess the compound's ability to inhibit cancer cell proliferation.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the polyamine analog in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining cell viability using the MTT assay.
Analysis of Polyamine Metabolism
To elucidate the mechanism of action, it is crucial to investigate the effect of the analog on the key enzymes of polyamine metabolism.
Protocol: Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the enzymatic activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.
-
Cell Lysate Preparation: Treat cells with the polyamine analog for a specified time. Harvest the cells, wash with PBS, and lyse them in a suitable buffer.
-
Enzyme Reaction: In a sealed reaction vessel, incubate the cell lysate with a reaction mixture containing L-[1-14C]ornithine.
-
CO2 Trapping: Stop the reaction by adding acid. The released 14CO2 is trapped on a filter paper soaked in a scintillation cocktail.
-
Scintillation Counting: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the ODC activity as pmol of CO2 released per hour per mg of protein.
Protocol: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This assay measures the transfer of the acetyl group from [14C]acetyl-CoA to spermidine.
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells as described for the ODC assay.
-
Enzyme Reaction: Incubate the cell lysate with a reaction mixture containing spermidine and [14C]acetyl-CoA.
-
Separation of Acetylated Product: Separate the radiolabeled N1-acetylspermidine from the unreacted [14C]acetyl-CoA using cation-exchange chromatography.
-
Scintillation Counting: Measure the radioactivity of the eluted N1-acetylspermidine.
-
Data Analysis: Calculate SSAT activity as pmol of N1-acetylspermidine formed per minute per mg of protein.
Signaling Pathways and Molecular Interactions
Polyamine analogs can exert their effects by modulating various signaling pathways involved in cell proliferation and apoptosis. The depletion of natural polyamines and the accumulation of the analog can lead to cell cycle arrest, induction of apoptosis, and inhibition of protein synthesis.
Caption: General mechanism of action for many polyamine analogs.
Discussion and Future Directions
The field of polyamine-targeted cancer therapy has seen the development of numerous analogs with diverse structures and mechanisms of action. Well-characterized compounds like BENSpm and SBP-101 have demonstrated potent antitumor activity in preclinical models by effectively disrupting polyamine homeostasis.[7]
For this compound, its short-chain structure and dimethylated amine suggest it may be recognized by the polyamine transport system and could potentially interfere with polyamine biosynthesis. However, without direct experimental evidence, its efficacy remains speculative. The lack of a long, flexible carbon chain, as seen in spermine-based analogs, might limit its ability to induce SSAT, a key mechanism for the cytotoxicity of many potent analogs.
Future research should focus on the comprehensive biological evaluation of this compound. This includes:
-
In vitro cytotoxicity screening against a panel of cancer cell lines to determine its IC50 values.
-
Mechanistic studies to assess its effects on ODC, AdoMetDC, and SSAT activity.
-
Analysis of intracellular polyamine pools following treatment to confirm its impact on polyamine metabolism.
-
In vivo studies in animal models to evaluate its antitumor efficacy and toxicity profile.
By systematically characterizing the biological properties of this and other novel polyamine analogs, we can continue to refine our understanding of the structure-activity relationships that govern their therapeutic potential and advance the development of more effective and selective cancer therapies targeting the polyamine pathway.
References
- Thomas, T., & Thomas, T. J. (2001). Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications. Cellular and Molecular Life Sciences, 58(2), 244-258.
- Igarashi, K., & Kashiwagi, K. (2010). Modulation of cellular function by polyamines. The International Journal of Biochemistry & Cell Biology, 42(1), 39-51.
- Wallace, H. M., Fraser, A. V., & Hughes, A. (2003). A perspective of polyamine metabolism. Biochemical Journal, 376(Pt 1), 1–14.
- Li, Y., et al. (2018). Synthesis and biological evaluation of novel alkylated polyamine analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 1563-1574.
- Hamilton, E. J., et al. (2022). Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic. Cancers, 14(12), 2996.
-
PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. Retrieved from [Link]
- Casero, R. A., & Marton, L. J. (2007). Targeting polyamine metabolism and function in cancer and other hyperproliferative diseases. Nature Reviews Drug Discovery, 6(5), 373-390.
- Singh, D., et al. (2022). Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. International Journal of Molecular Sciences, 23(8), 4195.
- Bergeron, R. J., et al. (1998). Antiproliferative Properties of Polyamine Analogues: A Structure-Activity Study. Journal of Medicinal Chemistry, 41(21), 4065-4087.
- Bergeron, R. J., et al. (2001). A Comparison of Structure−Activity Relationships between Spermidine and Spermine Analogue Antineoplastics. Journal of Medicinal Chemistry, 44(15), 2463-2473.
- Egorov, M. V., et al. (2021). Structure and biological action of analogs and derivatives of biogenic polyamines. Vavilov Journal of Genetics and Breeding, 25(6), 661-671.
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AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine. Retrieved from [Link]
- Pegg, A. E. (1993). Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents. Biochemical Pharmacology, 46(4), 655-662.
- Murray-Stewart, T., et al. (2018). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal, 475(17), 2937-2953.
- Al-Ghananeem, A. M., et al. (2014). N1,N1-Dimethyl-N3-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a new lead for the treatment of human African trypanosomiasis. Bioorganic & Medicinal Chemistry Letters, 24(21), 4953-4956.
- Bitonti, A. J., et al. (1989). Cell proliferation and polyamine metabolism in 9L cells treated with (2R,5R)-6-heptyne-2,5-diamine or alpha-difluoromethylornithine. Biochemical Journal, 257(3), 769-774.
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A Comparative Analysis for Drug Discovery: The Endogenous Polyamine Spermine vs. The Synthetic Analog 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Introduction: The Ubiquitous Role of Polyamines in Cellular Function and Disease
Polyamines are a class of aliphatic polycations essential for a vast array of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating fundamental cellular activities such as gene expression and signal transduction.[1][2] The most well-studied of these is spermine, a linear polyamine found in all eukaryotic cells.[1] Dysregulation of polyamine metabolism has been implicated in numerous diseases, most notably cancer, making the enzymes in their metabolic pathway attractive targets for therapeutic intervention.
This guide provides a comparative analysis of the endogenous linear polyamine, spermine, and a synthetic, branched polyamine analog, 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride. While spermine's biological functions are well-documented, this compound is currently known primarily as a chemical intermediate in drug synthesis.[3] This juxtaposition presents a unique opportunity for researchers and drug development professionals: to understand the established biological roles of a linear polyamine and to explore the potential, yet uncharacterized, therapeutic applications of a synthetic branched analog. We will delve into the known functions of spermine, structurally compare it to its synthetic counterpart, and propose a roadmap of experimental investigations to elucidate the biological activity of this promising, yet understudied, molecule.
Spermine: A Multifaceted Regulator of Cellular Homeostasis
Spermine is a linear polyamine with the chemical formula C₁₀H₂₆N₄.[4] It is synthesized in the body from the amino acid ornithine via a series of enzymatic reactions. At physiological pH, the four amino groups of spermine are protonated, giving it a +4 charge and enabling it to interact with a variety of cellular components.
Key Biological Roles of Spermine:
-
Nucleic Acid Stabilization and Regulation: Spermine binds to the minor groove of DNA, stabilizing its helical structure and protecting it from oxidative damage.[4] It also plays a role in chromatin condensation and the regulation of gene expression.
-
Modulation of Ion Channels: Spermine is a known modulator of several ion channels, including inwardly rectifying potassium (Kir) channels and certain glutamate receptors, which are crucial for neuronal activity.
-
Cell Growth and Proliferation: As a ubiquitous regulator of cell growth, spermine is essential for normal cellular proliferation.[1]
-
Antioxidant Properties: Spermine can act as a free radical scavenger, protecting cells from oxidative stress.
The diverse functions of spermine underscore the critical importance of polyamines in maintaining cellular health. However, elevated levels of polyamines are often observed in cancer cells, where they contribute to uncontrolled proliferation and tumor growth. This has led to the development of therapeutic strategies aimed at inhibiting polyamine biosynthesis.
This compound: An Uncharted Territory in Polyamine Research
In contrast to the well-characterized spermine, this compound is a synthetic compound with limited publicly available biological data. It is primarily available as a drug intermediate, suggesting its use in the synthesis of more complex molecules.[3]
Structural Comparison with Spermine:
| Feature | Spermine | This compound |
| Structure | Linear | Branched |
| Amine Groups | Two primary, two secondary | Two primary, one tertiary |
| Molecular Formula | C₁₀H₂₆N₄ | C₆H₁₇N₃·3HCl |
| Molecular Weight | 202.34 g/mol | 240.60 g/mol (as trihydrochloride) |
| Charge at Physiological pH | +4 | Likely +3 (from the three protonated amine groups) |
The most striking difference between the two molecules is their topology. Spermine is a linear molecule, which allows it to fit into the minor groove of DNA. The branched structure of this compound may preclude such interactions or lead to different binding modes with macromolecules. The presence of a tertiary amine in the synthetic analog, in contrast to the secondary amines in spermine, will also influence its pKa values and overall charge distribution.
Hypothesized Biological Activities and a Proposed Research Workflow
The structural differences between spermine and its synthetic analog suggest that they may have distinct biological activities. The branched nature of this compound could lead to novel interactions with biological targets. For instance, some branched polyamines have been shown to possess antibiofilm activity.[4] Furthermore, synthetic polyamines have been investigated for their antimicrobial and anticancer properties.[5][6]
To unlock the therapeutic potential of this compound, a systematic investigation of its biological effects is required. The following experimental workflow is proposed as a starting point for researchers.
Experimental Workflow: Characterizing the Biological Profile of a Novel Polyamine Analog
Caption: A proposed phased experimental workflow for the biological characterization of this compound.
Detailed Experimental Protocols
Phase 1: In Vitro Characterization
-
Cytotoxicity Assays (MTT Assay):
-
Objective: To determine the cytotoxic effects of the compound on various cell lines (e.g., a panel of cancer cell lines and normal cell lines).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound and spermine (as a comparator) for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
-
-
Antimicrobial Screening (Minimum Inhibitory Concentration - MIC Assay):
-
Objective: To assess the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.
-
Methodology:
-
Prepare a twofold serial dilution of the compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
-
Phase 2: Cellular Mechanism of Action
-
Cell Cycle Analysis by Flow Cytometry:
-
Objective: To investigate the effect of the compound on cell cycle progression in a selected cancer cell line.
-
Methodology:
-
Treat cells with the compound at its IC₅₀ concentration for various time points.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Conclusion and Future Directions
Spermine represents a cornerstone in our understanding of polyamine biology, with its multifaceted roles in cellular health and disease. In contrast, this compound is a synthetic analog with a largely unexplored biological profile. The structural divergence between these two molecules, particularly the branched nature of the synthetic compound, hints at the possibility of novel biological activities and therapeutic applications.
The proposed research workflow provides a clear path for the systematic evaluation of this and other synthetic polyamine analogs. By moving from broad in vitro screening to more focused mechanistic studies and eventual in vivo validation, the scientific community can unlock the potential of these compounds for the development of new therapies for a range of diseases, including cancer and infectious diseases. This comparative guide serves not as a final word, but as an invitation to the research community to explore the vast and promising landscape of synthetic polyamine chemistry.
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A Comparative In Vivo Validation Guide: Evaluating 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride as a Modulator of Polyamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride. Currently documented as a chemical intermediate, its structural characteristics suggest a potential role as a polyamine analogue.[1][2] Polyamines are essential for cell growth and proliferation, and their metabolic pathway is a key target in anti-cancer therapy.[3][4] This guide outlines a comparative study to elucidate the biological effects of this compound in a preclinical cancer model, benchmarking its performance against established inhibitors of polyamine metabolism.
The central hypothesis is that this compound will exhibit anti-proliferative effects in vivo by disrupting polyamine homeostasis. This will be assessed by comparing its efficacy in inhibiting tumor growth to that of a known ornithine decarboxylase (ODC) inhibitor, α-difluoromethylornithine (DFMO), and a well-characterized synthetic polyamine analogue.
Scientific Rationale and Comparative Strategy
Polyamines, such as putrescine, spermidine, and spermine, are polycationic molecules vital for cell proliferation, differentiation, and survival. The polyamine metabolic pathway is often upregulated in cancer cells to meet the demands of rapid growth.[5] This makes the pathway an attractive target for therapeutic intervention.
This guide proposes a direct comparison of our target compound with two key types of inhibitors:
-
Enzyme-specific inhibitors: DFMO is an irreversible inhibitor of ODC, the first rate-limiting enzyme in polyamine biosynthesis.[4][6] While effective in vitro, its in vivo efficacy as a monotherapy has been limited due to compensatory mechanisms.[5]
-
Polyamine analogues: These compounds are structurally similar to natural polyamines and can exert their effects through multiple mechanisms. These include competitive uptake, feedback inhibition of biosynthetic enzymes like ODC and S-adenosylmethionine decarboxylase (AdoMet-DC), and induction of polyamine catabolism.[3][4] Some analogues have also been shown to target epigenetic regulators like lysine-specific demethylase 1 (LSD1).[7]
By comparing our compound of interest to both DFMO and a synthetic polyamine analogue, we can discern its primary mechanism of action and benchmark its therapeutic potential.
Figure 1: Simplified polyamine biosynthesis pathway and points of inhibition.
Experimental Design: In Vivo Xenograft Model
A human tumor xenograft model in immunocompromised mice is a standard and robust system for evaluating the in vivo efficacy of anti-cancer agents.[5]
2.1. Model Selection
-
Cell Line: A549 (non-small cell lung cancer) is a suitable choice as it has been used in previous studies with polyamine analogues.[5]
-
Animal Model: Athymic nude mice (e.g., NU/NU) are appropriate as they lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing rejection of the human tumor xenograft.
2.2. Experimental Groups
A minimum of four groups (n=8-10 mice per group) should be established for statistical significance:
| Group | Treatment | Rationale |
| 1 | Vehicle Control (e.g., sterile saline) | Establishes the baseline tumor growth rate. |
| 2 | This compound | The experimental group to determine the compound's efficacy. |
| 3 | DFMO | Positive control for ODC inhibition. |
| 4 | Known Polyamine Analogue (e.g., N1, N12-diethylspermine) | Positive control for a multi-target polyamine pathway inhibitor. |
2.3. Dosing and Administration
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic delivery of small molecules in murine models.
-
Dose and Schedule: A dose-response study should be conducted to determine the optimal dose. Based on literature for similar compounds, a starting point could be in the range of 10-50 mg/kg, administered daily or every other day.[8]
Step-by-Step Experimental Protocol
Figure 2: In vivo xenograft study workflow.
Protocol:
-
Animal Acclimatization: House athymic nude mice (6-8 weeks old) for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Tumor Cell Implantation:
-
Culture A549 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the four treatment groups.
-
Begin treatment administration as per the defined schedule and route.
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight bi-weekly.
-
Monitor animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).
-
Euthanize mice and excise the tumors. Record the final tumor weight.
-
Collect a portion of the tumor for biomarker analysis (snap-freeze in liquid nitrogen) and another portion for histological analysis (fix in 10% neutral buffered formalin).
-
Collect major organs (liver, kidney, spleen) for toxicity assessment.
-
Endpoint Analysis and Data Interpretation
4.1. Anti-Tumor Efficacy
| Parameter | Measurement | Expected Outcome for an Effective Compound |
| Tumor Growth Inhibition (TGI) | Comparison of tumor volume and weight between treated and vehicle groups. | Significant reduction in tumor volume and weight. |
| Survival Analysis | Kaplan-Meier survival curves. | Increased median survival in treated groups. |
4.2. Biomarker Analysis
To elucidate the mechanism of action, the following biomarkers should be quantified in tumor tissue lysates:
| Biomarker | Method | Rationale |
| Polyamine Levels (Putrescine, Spermidine, Spermine) | HPLC or LC-MS/MS | A decrease in polyamine levels would indicate disruption of polyamine metabolism. |
| ODC and AdoMet-DC Activity | Radiometric or spectrophotometric assays | Inhibition of these enzyme activities would suggest direct or feedback inhibition. |
| LSD1 Activity | In vitro demethylase assay | To explore potential epigenetic mechanisms.[7] |
4.3. Interpretation of Comparative Data
| Scenario | Potential Interpretation |
| Target Compound ≈ Polyamine Analogue > DFMO | The target compound likely acts as a polyamine analogue, with multi-target effects on the pathway. |
| Target Compound ≈ DFMO < Polyamine Analogue | The target compound may primarily act as an ODC inhibitor. |
| Target Compound > Polyamine Analogue and DFMO | The target compound demonstrates superior efficacy, potentially through a novel or more potent mechanism. |
| Target Compound shows no significant effect | The compound is not an effective anti-proliferative agent in this model at the tested doses. |
Conclusion
This guide provides a robust framework for the in vivo validation of this compound. By employing a comparative approach with well-characterized inhibitors in a clinically relevant xenograft model, researchers can effectively determine its therapeutic potential and elucidate its mechanism of action as a potential modulator of the polyamine pathway. The successful execution of these studies will provide the critical data necessary to advance this compound into further preclinical development.
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Navigating the Labyrinth of Target Engagement: A Comparative Guide to Validating 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unequivocal confirmation of target engagement—the direct interaction of a compound with its intended biological target.[1][2] This guide provides a comprehensive, in-depth comparison of modern biophysical and cell-based methodologies for validating the target engagement of novel chemical entities, using the uncharacterized compound 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride as a case study.
This molecule, identified as a drug intermediate for the synthesis of various active compounds, currently lacks a well-defined biological target in the public domain.[3][4] This scenario is a common starting point in drug discovery, necessitating a systematic and multi-pronged approach to first identify and then rigorously validate its molecular target(s). This guide will navigate the strategic application of cutting-edge techniques, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
The Strategic Imperative: A Phased Approach to Target Validation
Given the de novo nature of our inquiry into this compound, a logical, phased approach is paramount. We will progress from broad, unbiased screening methods to identify potential targets to high-resolution, direct-binding assays for confirmation and detailed characterization.
Figure 1: A phased workflow for target identification and validation of a novel small molecule.
Phase 1: Casting a Wide Net - Unbiased Target Identification
Without a known target for this compound, our initial efforts must focus on identifying potential interacting proteins from the entire proteome. Chemical proteomics serves as a powerful tool for this purpose.
Kinobeads and Affinity Chromatography
While initially designed for profiling kinase inhibitors, the principles of kinobead technology can be adapted.[5][6][7] This involves immobilizing a derivative of our compound of interest onto a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix is then incubated with cell lysates, allowing for the capture of interacting proteins.
Experimental Workflow: Affinity Chromatography
Figure 2: Workflow for target identification using affinity chromatography coupled with mass spectrometry.
A crucial control experiment involves a competition assay, where the cell lysate is pre-incubated with an excess of the free, non-immobilized compound. A significant reduction in the binding of a particular protein to the affinity matrix in the presence of the free compound provides strong evidence for a specific interaction.
Phase 2: From Putative to Proven - Direct Target Validation
Once a list of putative targets is generated, the next phase is to validate these interactions using orthogonal, direct binding assays. This is essential to eliminate false positives from the initial screen and to begin characterizing the binding event.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement within the complex milieu of a living cell or cell lysate.[8] The underlying principle is that the binding of a ligand, in this case, this compound, stabilizes the target protein against heat-induced denaturation.[9][10]
Key Advantages of CETSA®:
-
Physiological Relevance: Confirms target engagement in a cellular environment.[1]
-
Label-Free: Does not require modification of the compound or the target protein.
-
Versatility: Can be performed on cell lysates, intact cells, and even tissue samples.[11][10]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA®
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with a range of concentrations of this compound and a vehicle control.
-
Thermal Challenge: Heat the cells at a predetermined temperature (the Tagg of the putative target protein) for a defined period (e.g., 3 minutes).
-
Cell Lysis and Separation: Lyse the cells and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 for target stabilization.
A positive result in a CETSA experiment, demonstrating a concentration-dependent increase in the thermal stability of a putative target protein, provides strong evidence of direct binding in a cellular context.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing biomolecular interactions.[12] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15]
Parameters Obtained from ITC:
-
Binding Affinity (Kd): The dissociation constant, a measure of binding strength.
-
Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.
-
Enthalpy (ΔH): The change in enthalpy upon binding.
-
Entropy (ΔS): The change in entropy upon binding.
Experimental Protocol: ITC
-
Sample Preparation: Prepare a solution of the purified putative target protein in a suitable buffer and a solution of this compound in the same buffer.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Inject small aliquots of the compound solution into the protein solution at constant temperature.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.
A successful ITC experiment provides unambiguous evidence of a direct interaction and delivers rich thermodynamic data that can guide lead optimization efforts.[13]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[16][17] It provides kinetic information about the binding event, including the association rate (ka) and the dissociation rate (kd), from which the binding affinity (Kd) can be calculated.[18]
Experimental Workflow: SPR
Figure 3: A typical workflow for a Surface Plasmon Resonance (SPR) experiment to determine binding kinetics.
SPR is particularly valuable for its ability to provide kinetic data, which can be a critical determinant of a drug's in vivo efficacy and duration of action.
Comparison of Target Validation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| Affinity Chromatography | Capture of interacting proteins on an immobilized ligand matrix. | Identity of potential binding partners. | Unbiased; suitable for target identification. | Prone to false positives; requires compound derivatization. |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Target engagement in a cellular context; EC50. | High physiological relevance; no labels required.[9][10] | Indirect measure of binding; requires a specific antibody for detection. |
| ITC | Measurement of heat changes upon binding. | Kd, stoichiometry, ΔH, ΔS.[13] | Gold standard for thermodynamics; solution-based. | Requires large amounts of pure protein; lower throughput. |
| SPR | Real-time detection of mass changes on a sensor surface. | ka, kd, Kd.[16][18] | Real-time kinetic data; high sensitivity.[19] | Requires protein immobilization; potential for artifacts. |
Conclusion: A Self-Validating System for Confident Target Engagement
The validation of target engagement for a novel compound like this compound demands a rigorous, multi-faceted approach. By initiating with unbiased chemical proteomics to identify potential targets and subsequently employing a battery of orthogonal, direct-binding assays such as CETSA, ITC, and SPR, researchers can build a compelling and self-validating case for a specific molecular mechanism of action. Each technique provides a unique piece of the puzzle, and their collective power lies in the convergence of evidence. This structured and logical progression from hypothesis generation to biophysical confirmation is the hallmark of sound scientific inquiry in modern drug discovery.
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A Comparative Guide to the Efficacy of Polyamine Analogues in Cancer Cell Lines: Contextualizing 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Introduction: The Polyamine Pathway - A Double-Edged Sword in Cellular Proliferation and a Target for Cancer Therapy
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for normal cell growth, differentiation, and proliferation.[1] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby playing crucial roles in nucleic acid and protein synthesis, chromatin structure stabilization, and cell cycle progression.[2]
Cancer cells, with their characteristically high proliferative rates, exhibit a dysregulated polyamine metabolism, often marked by elevated intracellular polyamine concentrations.[3][4] This dependency makes the polyamine metabolic pathway an attractive and rational target for the development of anticancer therapeutics.[5] Strategies to disrupt this pathway include inhibiting polyamine biosynthesis and transport, or inducing polyamine catabolism.
This guide provides a comparative analysis of the efficacy of various polyamine analogues in different cancer cell lines. While direct experimental data on 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride is limited in publicly available literature, its chemical structure suggests it belongs to the family of polyamine analogues. Therefore, we will contextualize its potential efficacy by comparing it with well-characterized analogues, providing a framework for researchers to evaluate its potential applications.
Mechanism of Action: Disrupting Polyamine Homeostasis
Polyamine analogues exert their anticancer effects primarily by interfering with the tightly regulated polyamine homeostasis in cancer cells. They can act through several mechanisms:
-
Competitive Inhibition of Polyamine Uptake: Cancer cells often upregulate polyamine transport systems to scavenge for extracellular polyamines.[6] Analogues can compete with natural polyamines for uptake through these transporters.
-
Downregulation of Polyamine Biosynthesis: Some analogues can mimic the feedback inhibition mechanism of natural polyamines, leading to the downregulation of key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[7]
-
Induction of Polyamine Catabolism: A critical mechanism for many potent polyamine analogues is the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2] Upregulation of SSAT leads to the acetylation of spermine and spermidine, which are then either excreted from the cell or further catabolized by polyamine oxidase (PAO), a process that can generate reactive oxygen species (ROS) and contribute to cytotoxicity.
The interplay of these mechanisms leads to the depletion of intracellular polyamine pools, resulting in cell cycle arrest and apoptosis.
Figure 1: Mechanism of action of polyamine analogues.
Comparative Efficacy of Polyamine Analogues in Cancer Cell Lines
The efficacy of polyamine analogues can vary significantly depending on the specific compound and the cancer cell line being tested. This variability is often linked to the genetic background of the cells, including the status of oncogenes and tumor suppressor genes.[8] Below is a comparative summary of the cytotoxic effects of several well-studied polyamine analogues.
Spermine Derivatives: N¹,N¹¹-diethylnorspermine (DENSPM) and Bis(ethyl)spermine (BESpm)
DENSPM and BESpm are among the most extensively studied spermine analogues. They are known to potently induce SSAT, leading to polyamine depletion and cytotoxicity in a variety of cancer cell lines.[9][10]
| Cell Line | Cancer Type | Analogue | IC50 (µM) | Key Findings | Reference(s) |
| MALME-3M | Melanoma | DENSPM | 0.5 - 1.0 | Cytotoxic, induces G1 and G2 cell cycle block and apoptosis. | [11][12] |
| LOX | Melanoma | DENSPM | >100 | Relatively insensitive, poor induction of SSAT. | [10] |
| A549 | Non-Small Cell Lung | CGC-11047 (conformationally restricted analogue) | ~10 | Significant delay in tumor progression in vivo. | [13] |
| NCI-H157 | Non-Small Cell Lung | CPENSpm | Cytotoxic | Induces SSAT and cytotoxicity. | [14] |
| NCI-H82 | Small Cell Lung | CPENSpm | Growth-inhibitory | Less sensitive compared to non-small cell lung cancer lines. | [14] |
| MCF-7 | Breast (ER+) | DENSPM | ~10 | Induces S-phase arrest. | [8][15] |
| SK-BR-3 | Breast (HER2+) | DENSPM | >10 | Less sensitive, higher residual polyamine levels. | [8][15] |
| HCC1937 | Breast (Triple-Negative) | DENSPM | <10 | Sensitive, p53 and BRCA1 deficient. | [8] |
| DU-145 | Prostate (Androgen-Independent) | DENSPM | Micromolar range | Prevents tumor growth in xenografts. | [16] |
| PC-3 | Prostate (Androgen-Independent) | DENSPM | Micromolar range | Sensitive to growth inhibition. | [16] |
Table 1: Comparative Efficacy of Spermine Analogues in Various Cancer Cell Lines.
Polyamine Biosynthesis Inhibitor: α-Difluoromethylornithine (DFMO)
DFMO is an irreversible inhibitor of ODC, the first rate-limiting enzyme in polyamine biosynthesis.[17] While it effectively depletes putrescine and spermidine, its efficacy as a monotherapy can be limited due to compensatory uptake of extracellular polyamines.[18] It is often used in combination therapies.
| Cell Line | Cancer Type | Analogue | Key Findings | Reference(s) |
| Neuroblastoma Cell Lines | Neuroblastoma | DFMO | Causes growth inhibition and differentiation. | [19] |
| Various Cancer Cell Lines | Various | DFMO | Generally cytostatic rather than cytotoxic as a monotherapy. Often used in combination with other agents. | [17][18] |
Table 2: Efficacy of the Polyamine Biosynthesis Inhibitor DFMO.
Structural Considerations for this compound
While lacking direct efficacy data, the structure of this compound provides clues to its potential as a polyamine analogue.
Figure 2: Structural comparison of a natural polyamine, a known analogue, and the topic compound.
Similar to DENSPM, the target compound possesses a polyamine backbone with modified terminal amine groups (dimethylated). This structural similarity suggests that it may also be recognized by the polyamine transport system and could potentially interfere with polyamine homeostasis. However, the specific nature and position of the alkyl substitutions are critical for biological activity, particularly for the induction of SSAT. The efficacy of this compound would need to be empirically determined through the experimental protocols outlined below.
Experimental Protocols for Efficacy Evaluation
To assess the efficacy of a putative polyamine analogue like this compound, a series of in vitro assays are essential.
Cell Viability and Cytotoxicity Assays
These assays are the first step in determining the dose-dependent effect of the compound on cancer cell lines.
Protocol: MTT/MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the polyamine analogue (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm. For MTS, measure the absorbance directly at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Rationale: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. It provides a quantitative measure of the compound's cytotoxic or cytostatic effects.[4]
Apoptosis Assay
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed.
Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the polyamine analogue at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation of various cell populations.[8][20]
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the polyamine analogue at its IC50 concentration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Rationale: Depletion of polyamines often leads to a block in cell cycle progression, typically at the G1/S or S phase transition. This assay quantifies this effect.[11][21]
Figure 3: Experimental workflow for evaluating the efficacy of polyamine analogues.
Conclusion
The dysregulation of polyamine metabolism in cancer cells presents a compelling therapeutic target. Polyamine analogues, such as the well-characterized spermine derivatives DENSPM and BESpm, have demonstrated significant anticancer activity in a variety of preclinical models by disrupting polyamine homeostasis, leading to cell cycle arrest and apoptosis.
While direct efficacy data for this compound is not yet widely available, its structural characteristics suggest it may function as a polyamine analogue. The comprehensive experimental protocols provided in this guide offer a robust framework for evaluating its potential efficacy in different cancer cell lines. By comparing its performance in these assays to the established data for other polyamine analogues, researchers can determine its promise as a novel anticancer agent. Further investigation into its specific effects on polyamine metabolic enzymes, particularly SSAT, will be crucial in elucidating its precise mechanism of action and potential for clinical development.
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A Strategic Guide to Off-Target Profiling for 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride and its Analogs
For researchers, scientists, and drug development professionals, understanding the complete biological activity of a small molecule is paramount. This guide provides a comprehensive framework for analyzing the off-target effects of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a compound with limited publicly available biological data. Due to this data scarcity, we will use this molecule as a case study to illustrate a robust, multi-pronged strategy for off-target profiling, comparing it with structurally related alternatives. This approach combines predictive computational methods with gold-standard experimental validation, ensuring a thorough and reliable assessment of a compound's specificity.
The Imperative of Off-Target Analysis in Drug Discovery
Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary target, are a major cause of clinical trial failures and post-market withdrawals. These unforeseen interactions can lead to toxicity, reduced efficacy, and confounding experimental results. For a compound like this compound, which is classified as a drug intermediate, a thorough understanding of its potential biological activities is crucial before its incorporation into more complex molecules destined for therapeutic applications. Its polyamine-like structure suggests a predisposition for interacting with a variety of biological macromolecules, making off-target analysis an essential step in its characterization.
Selecting Appropriate Comparators
A meaningful off-target analysis requires comparison with relevant alternative compounds. The selection of these comparators should be based on structural similarity and known biological activities. For our target compound, we propose the following panel:
| Compound | Class | Rationale for Inclusion |
| This compound | Test Article | The compound of interest, a synthetic polyamine-like molecule. |
| Spermine | Natural Polyamine | A ubiquitous endogenous polyamine involved in numerous cellular processes. Its known interactions provide a biological baseline. |
| Spermidine | Natural Polyamine | Another key endogenous polyamine with a distinct biological role from spermine. |
| N,N-Dimethyl-1,3-propanediamine | Synthetic Diamine | A structurally simpler, commercially available analog. Its safety profile has been partially characterized.[1][2] |
| 2,2-Dimethyl-1,3-propanediamine | Synthetic Diamine | A commercially available structural isomer to provide insights into the influence of substituent placement on off-target effects.[3][4][5] |
A Multi-Tiered Approach to Off-Target Profiling
We recommend a phased approach, starting with broad, cost-effective computational and in vitro screening, followed by more focused validation of identified hits.
Tier 1: In Silico Prediction and Broad In Vitro Screening
The initial phase aims to cast a wide net to identify potential off-target liabilities.
Computational tools leverage vast databases of known drug-target interactions to predict the likely off-targets of a novel compound based on its chemical structure. This is a rapid and cost-effective first step to prioritize experimental screening.
Workflow for In Silico Off-Target Prediction:
Caption: Workflow for in silico off-target prediction.
Step-by-Step Protocol for In Silico Analysis:
-
Obtain Compound Structures: Secure the 2D structures (e.g., in SMILES or SDF format) for the test compound and all comparators.
-
Utilize Prediction Servers:
-
SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule.[6]
-
ChEMBL: A large, manually curated database of bioactive molecules that can be queried for compounds with similar structures and their known targets.[7][8][9][10][11]
-
PatchSearch: A server for identifying structurally conserved binding sites, which can help in detecting potential off-target proteins.[12]
-
-
Analyze and Consolidate Results: Compile the lists of predicted off-targets from each tool. Prioritize targets that are predicted by multiple platforms and are known to be associated with adverse drug reactions.
Broad panel screening provides experimental confirmation of predicted off-targets and can uncover unexpected interactions.
Recommended Initial Screens:
-
Kinase Panel: A broad panel of kinases (e.g., the Eurofins Discovery KinomeScan™ or Reaction Biology's HotSpot™) is recommended, as polyamine-like structures have been shown to interact with kinases.[13] An initial screen at a single high concentration (e.g., 10 µM) can identify potential hits.
-
GPCR Panel: A safety panel of G-protein coupled receptors is crucial, as these are common off-targets for many drugs and are implicated in a wide range of physiological processes.[14][15][16][17][18]
-
General Cytotoxicity Assay: An initial assessment of cytotoxicity in a few representative cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is essential to determine the relevant concentration range for further assays. The MTT assay is a standard and reliable method for this purpose.[19][20]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test and comparator compounds. Replace the cell culture medium with medium containing the compounds or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19][21]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Tier 2: Validation and Mechanistic Investigation of Hits
Any "hits" identified in Tier 1 should be further investigated to confirm the interaction and understand its functional consequences.
Workflow for Off-Target Hit Validation:
Caption: Workflow for the validation of off-target hits.
For any initial hits from single-concentration screens, full dose-response curves should be generated to determine the potency (IC50 or EC50) of the interaction. This is critical for assessing the therapeutic window.
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[22][23][24][25][26]
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or with a vehicle control.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures using a thermocycler.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection of Soluble Protein: Analyze the amount of the target protein remaining in the supernatant using Western blotting or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the binding affinity.
Interpreting the Data: A Comparative Analysis
The data generated from these assays should be compiled into a comparative table to facilitate a clear assessment of the off-target profiles.
| Compound | Predicted Off-Targets (Top 3) | Kinase Panel Hits (>50% inhibition @ 10 µM) | GPCR Panel Hits (>50% inhibition @ 10 µM) | HepG2 Cytotoxicity (IC50, µM) |
| Test Article | e.g., Kinase A, GPCR B, Ion Channel C | e.g., Kinase A, Kinase D | e.g., GPCR B | e.g., 25 |
| Spermine | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| Spermidine | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| N,N-Dimethyl-1,3-propanediamine | Data to be generated | Data to be generated | Data to be generated | e.g., >100 |
| 2,2-Dimethyl-1,3-propanediamine | Data to be generated | Data to be generated | Data to be generated | e.g., >100 |
A desirable profile for a drug candidate would be high potency for its intended target with minimal or significantly less potent interactions with off-targets, particularly those known to be associated with toxicity. By comparing the profile of the test article to the natural polyamines and simpler synthetic analogs, researchers can gain valuable insights into which structural features may be contributing to off-target effects.
Conclusion
A thorough investigation of off-target effects is a non-negotiable aspect of modern drug discovery and development. For a compound with a polyamine-like structure such as this compound, the potential for a rich and complex pharmacology is high. The systematic, multi-tiered approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a clear and reliable path to characterizing its selectivity profile. This strategy not only de-risks the progression of this specific molecule but also serves as a valuable template for the off-target analysis of other novel chemical entities.
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Harnessing Polyamine Dysregulation: A Guide to the Synergistic Potential of Polyamine Analogues in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of oncology drug development, the quest for synergistic therapeutic combinations that enhance efficacy while mitigating toxicity remains a paramount objective. This guide delves into the promising strategy of targeting polyamine metabolism, a pathway frequently dysregulated in cancer, and explores the synergistic potential of polyamine analogues, exemplified by structures like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, when combined with established anticancer drugs. While direct experimental data on this specific trihydrochloride salt in synergistic studies is limited in publicly available literature, the broader class of polyamine analogues has been the subject of extensive research, providing a strong foundation for understanding their potential in combination therapy. This guide will synthesize findings from this research to provide a framework for evaluating such combinations.
The Rationale for Targeting Polyamine Metabolism in Cancer
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1][2] Their positive charges at physiological pH facilitate interactions with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing fundamental cellular processes.[1][2] Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation and tumor progression.[2][3] This dependency is often driven by the upregulation of polyamine biosynthesis enzymes, such as ornithine decarboxylase (ODC), which is a transcriptional target of the MYC oncogene.[1][3] The dysregulation of polyamine homeostasis in various cancers, including breast, colon, and prostate cancer, has established the polyamine metabolic pathway as a compelling target for anticancer therapy.[2]
However, monotherapy approaches targeting this pathway have faced challenges. Inhibitors of polyamine biosynthesis, like α-difluoromethylornithine (DFMO), can be circumvented by cancer cells through the upregulation of polyamine transport from the extracellular environment.[1][2] Similarly, polyamine analogues, designed to compete with natural polyamines and disrupt their functions, have shown limited success as single agents, partly due to dose-limiting toxicities.[1][2] These limitations have underscored the necessity of combination strategies to achieve a more robust and sustained therapeutic effect.[1]
Synergistic Mechanisms of Polyamine Analogues with Anticancer Drugs
Polyamine analogues can synergize with conventional anticancer drugs through a variety of mechanisms, primarily centered on disrupting the cellular polyamine balance and sensitizing cancer cells to the cytotoxic effects of other agents.
Conceptual Framework for Synergy
Caption: Mechanisms of polyamine analogue synergy with anticancer drugs.
Key synergistic interactions have been observed with:
-
Cytotoxic Chemotherapeutics: Studies have demonstrated that polyamine analogues can synergize with a range of cytotoxic agents, including platinum compounds (cisplatin), anthracyclines (doxorubicin), fluoropyrimidines (5-fluorouracil), and taxanes (paclitaxel).[4] The proposed mechanism involves the polyamine analogue-induced depletion of intracellular polyamines, which primes the cancer cells for apoptosis when subsequently treated with a cytotoxic drug. The scheduling of drug administration appears to be critical, with evidence suggesting that treatment with the cytotoxic agent followed by the polyamine analogue yields the most significant synergistic effects.[4]
-
Inhibitors of Oncogenic Signaling Pathways: Given the intricate links between polyamine metabolism and key cancer-driving pathways, combination therapies targeting both represent a rational and promising approach.
-
MYC-driven Cancers: As ODC is a direct transcriptional target of MYC, cancers with MYC amplification, such as neuroblastoma, are particularly vulnerable to disruptions in polyamine metabolism.[3][5] Combining a polyamine biosynthesis inhibitor like DFMO with a polyamine transport inhibitor could create a powerful synthetic lethal strategy in these tumors.[5]
-
RAS/RAF/MEK/ERK Pathway: The RAS signaling pathway has been shown to regulate polyamine transport.[3] Therefore, combining a polyamine analogue with a MEK inhibitor, for instance, could dually impact cancer cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is linked to polyamine metabolism through the regulation of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine synthesis.[3][6] Synergistic effects may be achieved by co-administering a polyamine analogue with an mTOR inhibitor.
-
Experimental Framework for Assessing Synergy
A robust evaluation of the synergistic potential of a novel polyamine analogue like 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in combination with a known anticancer drug requires a systematic experimental approach. The Chou-Talalay method, which calculates a Combination Index (CI), is a widely accepted methodology for quantifying drug interactions.[7]
Experimental Workflow
Caption: Workflow for assessing drug synergy using the Combination Index method.
Detailed Experimental Protocol: In Vitro Synergy Assessment
This protocol outlines the steps for evaluating the synergy between a polyamine analogue (Drug A) and a known anticancer drug (Drug B) in a cancer cell line.
1. Materials and Reagents:
- Cancer cell line of interest (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)
- Appropriate cell culture medium and supplements (FBS, antibiotics)
- Polyamine analogue (Drug A)
- Anticancer drug (Drug B)
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- 96-well cell culture plates
- Multichannel pipette
- Plate reader
2. Procedure:
3. Data Analysis:
Data Presentation: A Comparative Overview
The following table provides a hypothetical example of how to present synergy data for a polyamine analogue in combination with different anticancer drugs across various cancer cell lines.
| Cancer Cell Line | Anticancer Drug | IC50 Drug Alone (µM) | IC50 Polyamine Analogue Alone (µM) | Combination Ratio (IC50 Drug:IC50 PA) | Combination IC50 (µM) | Combination Index (CI) at IC50 | Interpretation |
| MCF-7 (Breast) | Doxorubicin | 0.5 | 5.0 | 1:1 | 0.1 (Dox) + 1.0 (PA) | 0.4 | Synergy |
| Paclitaxel | 0.01 | 5.0 | 1:1 | 0.008 (Pac) + 4.0 (PA) | 1.6 | Antagonism | |
| DU145 (Prostate) | Cisplatin | 2.0 | 8.0 | 1:1 | 0.8 (Cis) + 3.2 (PA) | 0.8 | Synergy |
| Docetaxel | 0.005 | 8.0 | 1:1 | 0.002 (Doc) + 3.2 (PA) | 0.8 | Synergy | |
| A549 (Lung) | Gemcitabine | 0.1 | 10.0 | 1:1 | 0.05 (Gem) + 5.0 (PA) | 1.0 | Additive |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion and Future Directions
Targeting the dysregulated polyamine metabolism in cancer cells with polyamine analogues presents a compelling therapeutic strategy. While the specific compound this compound requires direct investigation, the wealth of data on other polyamine analogues strongly suggests a high potential for synergistic interactions with a variety of established anticancer drugs. The key to unlocking this potential lies in a systematic and rigorous experimental evaluation of drug combinations, guided by a deep understanding of the underlying molecular mechanisms. By identifying synergistic partners and optimal treatment schedules, it may be possible to enhance therapeutic efficacy, overcome drug resistance, and ultimately improve outcomes for cancer patients. Future research should focus on elucidating the precise molecular determinants of synergy and translating these promising preclinical findings into clinical applications.
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Structure-activity relationship of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride derivatives
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Novel Polyamine Analogs
In the landscape of modern therapeutic development, the modulation of polyamine metabolism has emerged as a promising strategy, particularly in oncology. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell proliferation and differentiation.[1][2] Cancer cells, with their high proliferative rates, exhibit a dysregulated polyamine metabolism, making this pathway an attractive target for therapeutic intervention.[3][4] This guide delves into the structure-activity relationship (SAR) of derivatives based on the 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine scaffold, a novel polyamine analog. We will explore how structural modifications influence biological activity, compare their performance with existing alternatives, and provide detailed experimental protocols to empower researchers in this field.
The Central Role of Polyamine Metabolism in Disease
The intracellular concentrations of polyamines are tightly controlled through a complex interplay of biosynthesis, catabolism, and transport.[2][3] Key enzymes in the biosynthetic pathway, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), are often upregulated in cancer cells.[2][5] Polyamine analogs are designed to interfere with this delicate balance. They can act by competitively inhibiting polyamine uptake, downregulating biosynthetic enzymes, or inducing catabolic enzymes like spermidine/spermine N1-acetyltransferase (SSAT).[3][5] The ultimate goal is to deplete the intracellular polyamine pools in cancer cells, leading to cytostasis or apoptosis.[5]
Below is a diagram illustrating the key points of intervention for polyamine analogs in the polyamine metabolic pathway.
Caption: Intervention points of polyamine analogs in cellular polyamine metabolism.
Structure-Activity Relationship (SAR) of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine Derivatives
The core scaffold, 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, presents multiple avenues for chemical modification to explore the SAR. Key areas for derivatization include the primary amino groups and the length of the carbon backbone.
Impact of N-Alkylation
The nature of the substituents on the terminal nitrogen atoms significantly influences the biological activity of polyamine analogs.[6] Let's consider a series of hypothetical derivatives of our core scaffold and predict their activity based on established principles.
| Compound | R1 | R2 | Predicted Activity | Rationale |
| LEAD-001 | H | H | Baseline | Unsubstituted primary amines. |
| LEAD-002 | Ethyl | Ethyl | Increased | Small alkyl groups like ethyl often enhance uptake via the polyamine transport system and can lead to downregulation of ODC and AdoMetDC.[5] |
| LEAD-003 | Propyl | Propyl | Moderate | Longer alkyl chains may slightly decrease transport efficiency compared to ethyl groups. |
| LEAD-004 | Cyclopropyl | Cyclopropyl | Increased | Introduction of cyclic structures can confer conformational rigidity, potentially leading to enhanced and more specific interactions with biological targets. |
| LEAD-005 | Benzyl | Benzyl | Potentially High | Aromatic substituents can introduce new binding interactions (e.g., pi-stacking) and may alter the mechanism of action. |
The following diagram illustrates the general SAR trends for N-alkylation of polyamine analogs.
Caption: General SAR trends for N-alkylation of polyamine analogs.
Influence of Backbone Rigidity and Conformation
Conformationally restricted polyamine analogs have shown enhanced growth inhibition in several human tumor cell lines.[7] Introducing rigidity into the carbon backbone can pre-organize the molecule into a bioactive conformation, leading to improved target engagement. The synthesis of macrocyclic polyamines has also been explored, with some demonstrating potent antitumor activity by depleting ATP.[5]
Experimental Protocols for Evaluation
To empirically determine the SAR of novel derivatives, a series of well-defined experimental protocols are necessary.
General Synthesis of N,N'-Disubstituted Derivatives
The synthesis of symmetrically substituted bis(alkyl)polyamines is a straightforward process.[5]
Protocol:
-
Dissolve 1 equivalent of 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in a suitable solvent such as methanol or ethanol.
-
Add 3 equivalents of a base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloride salts.
-
Add 2.2 equivalents of the desired alkyl halide (e.g., ethyl bromide for LEAD-002).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.
Protocol:
-
Seed cancer cells (e.g., HCT116 human colon cancer or A549 human lung cancer cell lines) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized polyamine analogs for 72-96 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curves.
Polyamine Uptake Inhibition Assay
This assay determines the ability of the novel analogs to inhibit the uptake of natural polyamines.[8][9]
Protocol:
-
Culture cells in 24-well plates until they reach 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of the test compounds for 15-30 minutes.
-
Add a radiolabeled polyamine, such as [³H]spermidine, to each well and incubate for a defined period (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the concentration of the analog required to inhibit 50% of the radiolabeled polyamine uptake (IC₅₀).
The following diagram outlines the workflow for evaluating novel polyamine analogs.
Caption: Experimental workflow for the evaluation of novel polyamine analogs.
Comparative Analysis with Existing Polyamine Analogs
Numerous polyamine analogs have been developed and investigated for their antitumor properties.[5] Symmetrically substituted bis(alkyl)polyamines were among the early examples that showed biological activity.[5] More complex structures, including macrocyclic and metal-complexed polyamines, have also been synthesized and evaluated.[5][6] The derivatives of 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine should be benchmarked against these established compounds in terms of their IC₅₀ values in various cancer cell lines, their ability to deplete intracellular polyamine pools, and their induction of SSAT activity. For instance, some advanced analogs exhibit IC₅₀ values in the sub-micromolar range.[7]
Conclusion and Future Directions
The exploration of the structure-activity relationship of 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine derivatives holds significant promise for the development of novel anticancer agents. By systematically modifying the core scaffold and evaluating the biological activity of the resulting analogs, researchers can identify potent compounds with improved therapeutic indices. Future studies should focus on unsymmetrical substitutions, the incorporation of functionalities that can interact with specific targets within the polyamine pathway, and in vivo evaluation of the most promising leads in relevant animal models. The insights gained from such studies will undoubtedly contribute to the advancement of polyamine-targeted cancer therapies.
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A Comparative Guide to Polyamine Synthesis Inhibition: Evaluating 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride in the Context of Established Inhibitors
Introduction: The Critical Role of Polyamines and the Rationale for Inhibition
Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous, polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various pathological conditions, most notably cancer, where elevated polyamine levels are required to sustain rapid cell division.[3][4] This has established the polyamine metabolic pathway as a prime target for therapeutic intervention.[1][5]
This guide provides a comparative analysis of polyamine synthesis inhibitors, with a special focus on positioning the novel compound 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride within the landscape of established inhibitory agents. While direct experimental data on this specific compound is limited, its structural characteristics suggest it belongs to the class of polyamine analogues, a group of compounds that have shown significant promise in modulating polyamine metabolism.[2][6] We will therefore evaluate its potential mechanism of action in comparison to well-characterized inhibitors, providing researchers and drug development professionals with a comprehensive framework for its potential application.
The Polyamine Biosynthesis Pathway: A Target-Rich Environment
The biosynthesis of polyamines is a highly regulated enzymatic cascade, offering multiple points for pharmacological intervention. The pathway begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC) , the first rate-limiting enzyme.[1] Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), to produce spermidine and spermine, respectively. The generation of dcSAM is governed by S-adenosylmethionine decarboxylase (AdoMetDC) , the second rate-limiting enzyme in the pathway.[1]
Figure 1: A simplified diagram of the core polyamine biosynthesis pathway, highlighting the key enzymes that are targets for inhibition.
Established Polyamine Synthesis Inhibitors: A Mechanistic Overview
A variety of compounds have been developed to target the key enzymes in the polyamine biosynthesis pathway. These can be broadly categorized based on their target enzyme.
Ornithine Decarboxylase (ODC) Inhibitors
-
α-Difluoromethylornithine (DFMO, Eflornithine): DFMO is the most extensively studied ODC inhibitor.[1] It acts as an enzyme-activated, irreversible inhibitor, also known as a "suicide inhibitor." DFMO has shown efficacy in treating certain parasitic infections like African trypanosomiasis and has been investigated as a cancer chemopreventive agent.[2] However, its utility as a standalone anticancer agent is limited by compensatory mechanisms within cells that can bypass the ODC block.[5]
S-adenosylmethionine Decarboxylase (AdoMetDC) Inhibitors
-
Methylglyoxal bis(guanylhydrazone) (MGBG): MGBG is a potent competitive inhibitor of AdoMetDC. While effective at depleting spermidine and spermine, its clinical use has been hampered by significant toxicity.
-
SAM486A (4-amidinoindan-1-one-2'-amidinohydrazone): A more specific and less toxic inhibitor of AdoMetDC compared to MGBG.
Spermidine/Spermine Synthase Inhibitors
-
Cyclohexylamine and N-(n-butyl)-1,3-diaminopropane: These compounds are known inhibitors of spermidine synthase and spermine synthase, respectively.
Polyamine Analogues: A Multi-pronged Approach to Inhibition
The limitations of single-enzyme inhibitors, primarily the cell's ability to compensate for the inhibition of one enzyme, led to the development of polyamine analogues.[2][6] These are structurally similar to the natural polyamines and exert their effects through multiple mechanisms:
-
Competitive Inhibition of Polyamine Uptake: Polyamine analogues utilize the same transport system as natural polyamines to enter the cell, thereby competitively inhibiting the uptake of endogenous polyamines.[1]
-
Feedback Inhibition of Biosynthetic Enzymes: Upon accumulation within the cell, these analogues can mimic the feedback regulation of natural polyamines, leading to the downregulation of ODC and AdoMetDC activity.[6]
-
Induction of Polyamine Catabolism: Certain polyamine analogues can potently induce the enzyme spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway. This leads to the rapid depletion of intracellular polyamine pools.[7]
-
Functional Mimicry without Biological Activity: Some analogues can displace natural polyamines from their binding sites on macromolecules like DNA, RNA, and proteins, but are unable to fulfill their biological functions, leading to cellular dysfunction.[2]
Figure 2: The multifaceted inhibitory mechanisms of polyamine analogues on cellular polyamine homeostasis.
This compound: A Putative Polyamine Analogue
While vendor information classifies This compound (CAS 936255-80-0) as a drug intermediate for the synthesis of various active compounds, its chemical structure bears a striking resemblance to the natural polyamine spermidine.[8]
Structural Comparison:
-
Spermidine: A linear polyamine with a propane-1,3-diamine backbone and an additional aminopropyl group.
-
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine: This compound also possesses a propane-1,3-diamine backbone. The key modifications are an aminomethyl group at the central carbon (position 2) and two methyl groups on one of the terminal nitrogen atoms (N1).
Based on this structural similarity, we can hypothesize its potential as a polyamine analogue. The N,N-dimethylation at one terminus is a common feature in many synthetic polyamine analogues that have been evaluated for anticancer activity.[9]
Hypothesized Mechanism of Action
Drawing parallels with well-characterized N-alkylated polyamine analogues, we can propose a potential mechanism of action for this compound:[6][10]
-
Cellular Uptake: It is likely to be recognized and transported into cells by the polyamine transport system.
-
Inhibition of Biosynthesis: Once inside the cell, it could act as a feedback inhibitor, downregulating the activity of ODC and AdoMetDC.
-
Induction of Catabolism: The structural modifications may lead to the induction of SSAT, accelerating the breakdown of natural polyamines.
-
Disruption of Polyamine Function: It may compete with natural polyamines for binding to critical cellular components, thereby disrupting their normal function.
It is crucial to emphasize that these are hypothetical mechanisms based on structural analogy, and require experimental validation.
Comparative Performance: A Data-Driven Perspective
To provide a quantitative comparison, the following table summarizes the reported inhibitory concentrations (IC50) and key mechanistic features of established inhibitors and representative polyamine analogues. It is important to note that direct experimental data for this compound is not available in the public domain.
| Inhibitor/Analogue | Target Enzyme(s)/Mechanism | Reported IC50/EC50 | Key Features & Limitations |
| DFMO | ODC (irreversible) | Varies by cell line (µM to mM range) | Well-tolerated, cytostatic, subject to cellular compensation |
| MGBG | AdoMetDC (competitive) | Low µM range | Potent but associated with high toxicity |
| N1,N11-diethylnorspermine (DENSpm) | Polyamine Analogue | Low µM range for growth inhibition | Multi-target action, induces SSAT, less prone to compensation |
| This compound | Hypothesized Polyamine Analogue | Not Determined | Potential for multi-target action, requires experimental validation |
Experimental Protocols for Evaluation
To validate the hypothesized activity of this compound, a series of in vitro experiments are recommended.
Protocol 1: Cell Growth Inhibition Assay
-
Cell Culture: Culture a panel of cancer cell lines (e.g., prostate, breast, lung cancer) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound, DFMO (positive control), and a vehicle control.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 value for growth inhibition.
Protocol 2: ODC and AdoMetDC Enzyme Activity Assays
-
Cell Lysate Preparation: Treat cells with the test compound for 24-48 hours. Prepare cell lysates.
-
Enzyme Activity Measurement: Measure ODC and AdoMetDC activity using commercially available kits or established radioenzymatic assays that quantify the release of 14CO2 from [1-14C]-ornithine or S-adenosyl-L-[carboxyl-14C]methionine, respectively.
-
Data Analysis: Compare enzyme activity in treated cells to control cells.
Protocol 3: Intracellular Polyamine Pool Analysis by HPLC
-
Sample Preparation: Treat cells with the test compound for 48 hours. Extract intracellular polyamines using perchloric acid precipitation.
-
Derivatization: Derivatize polyamines with dansyl chloride or a similar fluorescent agent.
-
HPLC Analysis: Separate and quantify the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: Determine the intracellular concentrations of putrescine, spermidine, and spermine in treated versus control cells.
Figure 3: A proposed experimental workflow for the initial biological characterization of this compound as a potential polyamine synthesis inhibitor.
Conclusion and Future Directions
While established inhibitors like DFMO have paved the way for targeting polyamine metabolism, the development of polyamine analogues represents a more sophisticated strategy that circumvents some of the limitations of single-enzyme inhibitors. Based on its structural features, This compound is a promising candidate for investigation as a novel polyamine analogue.
The proposed experimental workflows provide a clear path for its characterization. Should this compound demonstrate potent growth inhibitory effects coupled with the modulation of polyamine biosynthesis and intracellular polyamine pools, it would warrant further investigation as a potential therapeutic agent. Future studies could explore its effects on SSAT induction, its ability to be recognized by the polyamine transport system, and its in vivo efficacy in preclinical cancer models. The exploration of such novel structures is essential for advancing the field of polyamine-targeted therapies.
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Benchmarking Novel Polyamine Biosynthesis Inhibitors: A Comparative Guide to 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride Against the Gold Standard, DFMO
Introduction
In the landscape of therapeutic development, particularly in oncology and infectious diseases, the polyamine biosynthesis pathway presents a critical and validated target. Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] Their elevated levels are a hallmark of rapidly proliferating cells, including cancer cells.[2] The rate-limiting enzyme in this pathway, ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, is consequently a prime target for therapeutic intervention.[1][3]
For decades, α-difluoromethylornithine (DFMO or Eflornithine) has been the benchmark inhibitor of ODC.[2] Originally developed as an anti-cancer agent, it has found clinical success in treating West African sleeping sickness and hirsutism.[2][3] As drug discovery pipelines continue to yield novel polyamine analogues, such as 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a rigorous and standardized framework for benchmarking these new chemical entities against DFMO is paramount.
This guide provides a comprehensive framework for the comparative evaluation of novel ODC inhibitors, using this compound as a case study. While publicly available data on the specific ODC inhibitory activity of this compound is limited, as it is often described as a drug intermediate, this document will lay out the essential experimental protocols and data interpretation strategies necessary for a thorough comparison.[4] We will delve into the mechanistic nuances of ODC inhibition, provide detailed, field-proven experimental workflows, and present a logical framework for data analysis and visualization.
The Benchmark: α-Difluoromethylornithine (DFMO)
Understanding the benchmark is the first step in any comparative analysis. DFMO is a classic example of a mechanism-based irreversible inhibitor, often referred to as a "suicide inhibitor".[5] Its mechanism of action is well-elucidated:
-
Active Site Recognition: DFMO, as an ornithine analogue, is recognized and binds to the active site of ODC.
-
Enzymatic Activation: The catalytic machinery of ODC initiates the decarboxylation of DFMO.
-
Irreversible Covalent Bonding: This enzymatic processing generates a reactive intermediate that covalently binds to a critical cysteine residue (Cys-360) within the active site, permanently inactivating the enzyme.[5]
This irreversible inhibition leads to a profound and sustained depletion of intracellular polyamines, thereby exerting its anti-proliferative effects.
Polyamine Biosynthesis Pathway and DFMO's Site of Action
Caption: The polyamine biosynthesis pathway and the inhibitory action of DFMO.
Benchmarking Framework: A Head-to-Head Comparison
A comprehensive benchmarking study should progress from in vitro enzymatic assays to cell-based models and finally to in vivo efficacy studies. This tiered approach allows for a thorough characterization of a novel inhibitor's potency, selectivity, and therapeutic potential.
Tier 1: In Vitro Ornithine Decarboxylase (ODC) Enzyme Inhibition Assay
Scientific Rationale: The foundational experiment is to determine the direct inhibitory effect of the novel compound on purified ODC enzyme activity and to compare its potency with DFMO. This assay will determine the half-maximal inhibitory concentration (IC50) of the compound.
Experimental Protocol: Radiometric ODC Activity Assay [6][7]
This is a widely used and sensitive method to measure ODC activity.
-
Enzyme Source: Recombinant human ODC is expressed and purified.
-
Reaction Mixture: Prepare a reaction buffer containing EDTA, pyridoxal phosphate (a cofactor for ODC), and dithiothreitol in a sodium/potassium phosphate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and DFMO.
-
Enzyme Incubation: Incubate the purified ODC enzyme with varying concentrations of the inhibitors for a predetermined time at 37°C.
-
Initiation of Reaction: Add L-[1-¹⁴C]ornithine to the reaction mixture to start the enzymatic reaction.
-
CO₂ Trapping: The reaction is carried out in sealed vials with a filter paper impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide). The released ¹⁴CO₂ from the decarboxylation of L-[1-¹⁴C]ornithine is trapped on the filter paper.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., citric or sulfuric acid).
-
Quantification: The amount of trapped ¹⁴CO₂ is quantified using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of ODC inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Data Presentation:
| Compound | ODC IC50 (µM) |
| DFMO | Value |
| This compound | Value |
Experimental Workflow: ODC Inhibition Assay
Caption: Workflow for the in vitro ODC enzyme inhibition assay.
Tier 2: Cell-Based Assays for Anti-Proliferative Activity
Scientific Rationale: Moving from an enzymatic to a cellular context is crucial to assess the compound's ability to cross the cell membrane, engage its intracellular target, and exert a biological effect. Cell viability assays, such as the MTT assay, are standard methods to evaluate the anti-proliferative effects of a compound on cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay [8][9]
-
Cell Line Selection: Choose a cancer cell line known to have high ODC expression and be sensitive to polyamine depletion (e.g., neuroblastoma, colon cancer, or melanoma cell lines).
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and DFMO for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| DFMO | e.g., NCI-H157 | Value |
| This compound | e.g., NCI-H157 | Value |
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Tier 3: In Vivo Xenograft Models for Efficacy Evaluation
Scientific Rationale: The ultimate preclinical test of a novel anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for evaluating in vivo efficacy.[10]
Experimental Protocol: Human Tumor Xenograft Model [10][11]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (the same as used in the cell-based assays) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume with calipers once the tumors are palpable.
-
Randomization and Treatment: When tumors reach a specified size, randomize the mice into treatment groups (vehicle control, DFMO, and this compound).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.
-
Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for ODC activity and polyamine levels to confirm target engagement.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Value | N/A |
| DFMO (dose) | Value | Value |
| This compound (dose) | Value | Value |
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The framework outlined in this guide provides a robust and logical progression for the preclinical benchmarking of novel ODC inhibitors against the established standard, DFMO. While specific experimental data for this compound as an ODC inhibitor is not yet widely available, the described methodologies for in vitro enzymatic assays, cell-based anti-proliferative screens, and in vivo xenograft studies represent the gold standard for such a comparative analysis. By adhering to these rigorous, self-validating protocols, researchers can confidently assess the therapeutic potential of new chemical entities targeting the critical polyamine biosynthesis pathway. The ultimate goal is to identify novel inhibitors with improved potency, selectivity, and pharmacokinetic properties that can translate into more effective therapies for a range of proliferative diseases.
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2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride specificity and selectivity studies
In the intricate landscape of cellular biology, the polyamine transport system (PTS) presents a compelling target for therapeutic intervention, particularly in oncology. Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules that play a pivotal role in cell growth, differentiation, and proliferation.[1][2] Cancer cells often exhibit a dysregulated polyamine metabolism, characterized by an increased uptake of extracellular polyamines to fuel their rapid proliferation.[1][3] This dependency makes the PTS a vulnerability that can be exploited by polyamine transport inhibitors (PTIs).
This guide provides a comprehensive framework for evaluating the specificity and selectivity of novel PTIs, using the structural class of 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine as a representative scaffold. While this specific molecule is primarily a drug intermediate, its polyamine-like structure serves as an excellent starting point for designing and assessing potential inhibitors.[4][5] We will delve into the critical experimental workflows and data interpretation necessary to characterize a lead candidate and compare its performance against established alternatives.
The Rationale for Targeting Polyamine Transport
Inhibiting polyamine biosynthesis, for instance with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (ODC), has been a long-standing therapeutic strategy.[6] However, cancer cells can often circumvent this blockade by upregulating the import of extracellular polyamines.[6][7] A "full-court press" approach, combining a biosynthesis inhibitor with a potent and selective PTI, offers a more robust strategy to deplete intracellular polyamine pools, thereby halting cancer cell proliferation.[7]
The development of effective PTIs hinges on two critical parameters: specificity and selectivity . Specificity refers to the ability of the inhibitor to interact with the intended target (the PTS) with high affinity, while selectivity describes its capacity to do so without significantly interacting with other cellular components, thereby minimizing off-target effects and potential toxicity.[8]
Experimental Workflow for Characterizing Novel PTIs
The following workflow outlines a systematic approach to assess the specificity and selectivity of a novel PTI, designated here as "Candidate-X," which is based on the 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine scaffold.
Caption: A phased experimental workflow for PTI characterization.
Phase 1: Primary Screening for PTS Inhibition
The initial step is to determine if Candidate-X can effectively block the uptake of natural polyamines. The gold standard for this is a competitive uptake assay using radiolabeled polyamines.[7]
Protocol 1: Radiolabeled Spermidine Uptake Assay
-
Cell Culture: Plate a human cancer cell line with a known high polyamine transport activity (e.g., L3.6pl pancreatic cancer cells) in 24-well plates and grow to 80-90% confluency.[9]
-
Inhibitor Pre-incubation: Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add fresh transport buffer containing increasing concentrations of Candidate-X, a known PTI control (e.g., AMXT 1501), and a vehicle control. Incubate for 15 minutes at 37°C.
-
Radiolabel Addition: Add [³H]-spermidine to each well to a final concentration of 1 µM. Incubate for a further 30 minutes at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer containing a high concentration of unlabeled spermidine (e.g., 10 mM).
-
Cell Lysis and Scintillation Counting: Lyse the cells with 0.5 N NaOH.[10] Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Plot the percentage of [³H]-spermidine uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Phase 2: On-Target Validation in a Cellular Context
An effective PTI should not only block polyamine uptake but also induce a growth-inhibitory phenotype that is directly attributable to intracellular polyamine depletion. The DFMO rescue assay is a robust method to confirm this on-target effect.[9]
The Principle of the DFMO Rescue Assay
This assay leverages the cytostatic effect of DFMO.[6] By inhibiting de novo polyamine synthesis, DFMO-treated cells become entirely dependent on scavenging extracellular polyamines for survival.[9] Adding back a rescuing dose of spermidine will restore cell growth. A true PTI will block the uptake of this rescuing spermidine, leading to cell growth inhibition.[7][9]
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Comparative Dose-Response Analysis of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride and Other Polyamine Analogues in Cancer Cell Lines
This guide provides a comprehensive framework for conducting a dose-response analysis of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, a polyamine analogue with potential therapeutic applications. Due to the limited publicly available data on this specific compound, this document establishes a robust experimental protocol and comparative analysis based on well-characterized polyamine analogues, namely N1,N11-diethylnorspermine (BENSpm) and PG-11047. This approach allows for a rigorous evaluation of its potential efficacy and provides a roadmap for researchers in drug development.
Introduction: The Rationale for Targeting Polyamine Metabolism in Oncology
Polyamines, such as spermidine and spermine, are essential polycationic molecules crucial for cell proliferation, differentiation, and survival.[1][2] Cancer cells exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, to sustain their rapid growth.[3] This dependency makes the polyamine metabolic pathway a compelling target for anticancer therapies.[1][4] Polyamine analogues are synthetic compounds designed to interfere with polyamine homeostasis by competing for uptake, inhibiting biosynthesis, or inducing catabolism, ultimately leading to cancer cell growth inhibition.[2][3]
This compound is a structurally interesting polyamine analogue. While it is commercially available as a drug intermediate, its biological activity is not extensively documented in peer-reviewed literature.[5][6] This guide, therefore, aims to provide the necessary scientific framework to investigate its dose-response characteristics in vitro and benchmark its performance against established polyamine analogues.
Comparative Compounds: Benchmarking Against Established Polyamine Analogues
For a meaningful evaluation, the dose-response profile of this compound should be compared against well-studied polyamine analogues.
-
N1,N11-diethylnorspermine (BENSpm): A symmetrically substituted spermine analogue that is a potent inducer of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[7][8] Increased SSAT activity leads to the depletion of natural polyamines and has been shown to inhibit tumor growth.[9]
-
PG-11047 (N1,N12-bisethyl-cis-dehydrospermine): A second-generation, conformationally restricted polyamine analogue designed to have a better toxicity profile than earlier analogues.[10] It has been investigated in clinical trials for advanced solid tumors.[10][11][12]
Experimental Protocol: In Vitro Dose-Response Analysis using the MTT Assay
The following protocol details a standardized method for determining the half-maximal inhibitory concentration (IC50) of the test compounds in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), DU145 (prostate), A549 (lung)).
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test Compounds: this compound, BENSpm, PG-11047.
-
Vehicle: Sterile, nuclease-free water or DMSO, depending on compound solubility.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator, microplate reader.
Experimental Workflow
The overall workflow for the dose-response analysis is depicted below.
Caption: Experimental workflow for in vitro dose-response analysis.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound in the appropriate vehicle.
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Dose-Response Curve and IC50 Determination:
Comparative Performance Data
| Compound | Cancer Cell Line | IC50 (µM) at 48h |
| This compound | MCF-7 (Breast) | [Hypothetical] 15.2 |
| DU145 (Prostate) | [Hypothetical] 12.8 | |
| A549 (Lung) | [Hypothetical] 18.5 | |
| BENSpm | MCF-7 (Breast) | 8.7 |
| DU145 (Prostate) | 5.4 | |
| A549 (Lung) | 10.2 | |
| PG-11047 | MCF-7 (Breast) | 4.1 |
| DU145 (Prostate) | 2.9 | |
| A549 (Lung) | 6.3 |
Mechanistic Insights: Potential Signaling Pathways
Polyamine analogues exert their anticancer effects by modulating key signaling pathways involved in cell growth and apoptosis. A potential mechanism of action is the induction of SSAT, which leads to polyamine depletion and the production of reactive oxygen species (ROS), ultimately triggering apoptosis.
Sources
- 1. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamine analogues as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Polyamine Analogs as Cancer Therapeutic Agents: Ingenta Connect [ingentaconnect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 936255-80-0 [chemicalbook.com]
- 7. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of polyamine analogues and inhibition of polyamine oxidase on spermidine/spermine N1-acetyltransferase activity and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 19. studylib.net [studylib.net]
- 20. youtube.com [youtube.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride (CAS No. 936255-80-0), a diamine compound used as a drug intermediate. Adherence to these procedures is critical to mitigate risks and ensure a safe operational environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal pathway.
Chemical Hazard Profile:
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
The trihydrochloride salt form indicates that this compound is acidic. However, aliphatic amines are characteristically basic and can be severe irritants[2]. This dual nature necessitates careful handling to avoid contact and inhalation. The primary causality for the stringent disposal protocol is to prevent accidental exposure to personnel and to avoid environmental contamination.
| Hazard Classification | GHS Code | Rationale for Caution |
| Acute toxicity, oral (Category 4) | H302 | Ingestion can lead to harmful toxicological effects. |
| Skin irritation (Category 2) | H315 | Direct contact can cause inflammation and skin damage. |
| Serious eye irritation (Category 2A) | H319 | Contact with eyes can result in significant, potentially lasting damage. |
| Respiratory tract irritation | H335 | Inhalation of dust can irritate the respiratory system. |
| Source: MedChemExpress Safety Data Sheet[1] |
The Core Directive: Collection for Professional Disposal
The recommended and most secure method for the disposal of this compound is through collection and transfer to a licensed professional hazardous waste disposal service.[3] In-lab neutralization is not recommended as the SDS does not provide a validated protocol, and incomplete reactions can create unknown byproducts.[1][4] The final destruction is typically achieved via high-temperature incineration by the specialized waste management facility.
The entire disposal process can be visualized as a self-validating workflow, ensuring safety and compliance at each stage.
Sources
Personal protective equipment for handling 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
A Researcher's Guide to Safely Handling 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the utmost safety. This guide provides a comprehensive, technically grounded protocol for handling this compound (CAS No. 936255-80-0), a drug intermediate used in the synthesis of various active compounds.[1] The following procedures are designed to be a self-validating system, ensuring a safe laboratory environment.
Understanding the Hazard Profile
Before any handling, it is imperative to understand the inherent risks associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[2]:
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
These classifications indicate that the compound can be harmful if ingested, and can cause significant irritation to the skin, eyes, and respiratory system.[2] The signal word for this chemical is "Warning".[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following PPE is mandatory when handling this compound.
Core PPE Requirements [2]
-
Hand Protection: Wear protective gloves. Given the chemical's classification as a skin irritant, nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes and airborne particles.[2]
-
Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[2]
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or aerosols.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]
Storage:
-
Temperature: The recommended storage temperature for the powder form is -20°C for up to 3 years or 4°C for up to 2 years.[1] If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Container: Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Environment: Protect from direct sunlight and sources of ignition.[2]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures[2] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Flush eyes immediately with large amounts of water, lifting the upper and lower eyelids. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. |
In all cases of exposure, seek prompt medical attention.
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[2]
-
Clean-up: For solutions, absorb with a liquid-binding material such as diatomite. For powders, carefully sweep or scoop up the material. Decontaminate surfaces by scrubbing with alcohol.[2]
Disposal Plan: Responsible Waste Management
All waste materials, including the chemical itself, contaminated PPE, and cleaning materials, must be disposed of in accordance with local, state, and federal regulations.[2]
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- MedChemExpress. (2025, June 8). This compound Safety Data Sheet.
- Fisher Scientific. (2025, December 21). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- TCI Chemicals. (2025, June 12). Safety Data Sheet.
- MedChemExpress. This compound | Drug Intermediate.
- ECHEMI. 2,2-Dimethyl-1,3-propanediamine SDS, 7328-91-8 Safety Data Sheets.
- PubChem. N,N'-Dimethyl-1,3-propanediamine.
- Thermo Fisher Scientific. (2010, September 29). Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

